molecular formula C7H7BO3 B051456 3-Formylphenylboronic acid CAS No. 87199-16-4

3-Formylphenylboronic acid

Numéro de catalogue: B051456
Numéro CAS: 87199-16-4
Poids moléculaire: 149.94 g/mol
Clé InChI: HJBGZJMKTOMQRR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Formylphenylboronic acid is a high-value, bifunctional organic compound that serves as a critical building block in modern synthetic chemistry and materials science. Its structure features both a boronic acid functional group, which facilitates Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, and a formyl group (aldehyde), which is highly reactive and serves as an electrophilic handle for a wide range of transformations, including condensations, reductions, and nucleophilic additions. This dual functionality makes it an indispensable reagent for the synthesis of complex biaryl aldehydes, which are key intermediates in the development of pharmaceuticals, agrochemicals, and organic electronic materials. In medicinal chemistry, it is frequently employed to create compound libraries for drug discovery, particularly in constructing kinase inhibitors and other small-molecule therapeutics. Furthermore, the aldehyde group enables facile bioconjugation strategies, allowing researchers to attach synthetic molecules to proteins, peptides, or other biomolecules for the development of probes, sensors, and targeted delivery systems. Available in high purity, this reagent is supplied to ensure optimal performance and reproducibility in your most demanding research applications, from catalyst design to the fabrication of advanced polymeric frameworks.

Propriétés

IUPAC Name

(3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBGZJMKTOMQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370246
Record name 3-Formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87199-16-4
Record name 3-Formylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87199-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-formylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenylboronic acid (3-FPBA) is a bifunctional organic compound that has garnered significant attention in synthetic chemistry and drug discovery. Featuring both a reactive aldehyde group and a versatile boronic acid moiety, it serves as a crucial building block for complex molecular architectures. Its utility in carbon-carbon bond formation, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, makes it an invaluable reagent for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[1] Furthermore, the boronic acid group's ability to interact with biological targets, such as serine proteases, has positioned 3-FPBA and its derivatives as compounds of interest in medicinal chemistry.[2] This guide provides a comprehensive overview of the chemical properties, spectroscopic data, and key applications of this compound.

Core Chemical and Physical Properties

This compound is typically an off-white to light-orange crystalline powder.[3] It is sensitive to air and should be stored in a cool, dark place under an inert atmosphere.[3][4] While soluble in methanol, its solubility in water is limited.[3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name (3-formylphenyl)boronic acid[2]
CAS Number 87199-16-4[3]
Molecular Formula C₇H₇BO₃[3]
Molecular Weight 149.94 g/mol [3]
Appearance Off-white to beige or light orange powder/crystals[3]
Melting Point 182-186 °C (may vary, e.g., 109-113 °C)[3][5]
Boiling Point 354.4 ± 44.0 °C (Predicted)[3]
Density 1.24 ± 0.1 g/cm³ (Predicted)[3]
pKa 7.83 ± 0.10 (Predicted)[3]
Solubility Soluble in Methanol[3]
InChIKey HJBGZJMKTOMQRR-UHFFFAOYSA-N[2]
SMILES O=Cc1cccc(B(O)O)c1[5]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region, a distinct aldehyde proton singlet, and a broad singlet for the boronic acid protons.

Chemical Shift (δ ppm)MultiplicityAssignmentReference(s)
~10.04SingletAldehyde (-CHO)[3]
~8.2-8.3Broad SingletPhenyl C-H[3]
~7.9-8.1Broad DoubletPhenyl C-H[3]
~7.93DoubletPhenyl C-H[3]
~7.54TripletPhenyl C-H[3]
(Broad)(Not specified)Boronic Acid (-B(OH)₂)-

¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbon atom attached to the boron.

Chemical Shift (δ ppm)AssignmentReference(s)
~190 - 200Aldehyde Carbonyl (C=O)[6]
~125 - 150Aromatic Carbons (C-H, C-C)[6]
(Not specified)Aromatic Carbon attached to Boron (C-B)[7]
Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. A study by Podgorska et al. provides a detailed analysis of the vibrational spectra.[8]

Wavenumber (cm⁻¹)AssignmentIntensityReference(s)
~3240O-H Stretching (hydrogen-bonded)Strong, Broad[9]
~2800-3000C-H Stretching (aldehyde)Medium[10]
~1700C=O Stretching (aldehyde)Strong[8]
~1600C=C Stretching (aromatic ring)Medium[9]
~1346B-O Asymmetric StretchingStrong[9]
~1090, ~1190B-C StretchingMedium[9]

Key Applications and Experimental Protocols

This compound is a versatile reagent with significant applications in organic synthesis and as a biological probe.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and an organoboron compound. 3-FPBA is an excellent coupling partner for creating complex biaryl structures.[1]

Suzuki_Workflow reagents Reactants: - this compound - Aryl Halide (Ar-X) - Base (e.g., K₂CO₃, Cs₂CO₃) reaction Reaction Vessel (Inert Atmosphere) reagents->reaction catalyst Catalyst System: - Pd(0) Precursor (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) catalyst->reaction solvent Solvent System: - Organic (e.g., Toluene (B28343), Dioxane) - Aqueous Phase solvent->reaction heating Heating (e.g., 80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using 3-FPBA.

This protocol is a representative example for the coupling of an aryl bromide with this compound.[11][12]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), a palladium catalyst such as Palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (0.04 mmol, 4 mol%).

  • Addition of Base: Add a base, such as potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the solvent system, typically a mixture of an organic solvent like toluene (10 mL) and an aqueous solution (e.g., water, 2 mL).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final biaryl compound.

Inhibition of γ-Glutamyl Transpeptidase (GGT)

γ-Glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a critical role in glutathione (B108866) metabolism by breaking down extracellular glutathione, thereby providing cells with a source of cysteine for intracellular synthesis.[6][13] Elevated GGT activity is associated with oxidative stress and various diseases. Boronic acids are known to be potent inhibitors of serine hydrolases like GGT, forming a reversible covalent bond with the catalytic serine residue in the active site.[5]

GGT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GSH Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH->GGT CysGly Cysteinyl-Glycine GGT->CysGly cleaves gGlu_AA γ-Glutamyl-Amino Acid GGT->gGlu_AA transfers γ-Glu Acceptor Acceptor (Amino Acid/Peptide) Acceptor->GGT Dipeptidase Dipeptidase CysGly->Dipeptidase Cysteine Cysteine GSH_synth GSH Synthesis Cysteine->GSH_synth rate-limiting precursor newGSH Glutathione (GSH) GSH_synth->newGSH Inhibitor 3-Formylphenyl- boronic Acid Inhibitor->GGT inhibits Dipeptidase->Cysteine

Caption: Role of GGT in glutathione metabolism and its inhibition by boronic acids.

This protocol describes a general colorimetric assay to measure GGT activity and its inhibition, which can be adapted for 3-FPBA. The assay relies on the GGT-catalyzed cleavage of a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), which releases p-nitroaniline (pNA), a yellow product detectable at 405-418 nm.[1][3]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Substrate/Acceptor Solution (2X): Prepare a solution containing 2 mM GGPNA and 40 mM glycylglycine (B550881) in Assay Buffer. Warm to 37°C before use.

    • Inhibitor Stock: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

    • Enzyme Solution: Prepare a stock solution of purified GGT enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup (96-well plate):

    • Blank Wells: 50 µL Assay Buffer + 50 µL Substrate/Acceptor Solution.

    • Positive Control (No Inhibitor): 40 µL Assay Buffer + 10 µL Enzyme Solution.

    • Inhibitor Wells: 40 µL of each inhibitor dilution + 10 µL Enzyme Solution.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the pre-warmed 2X Substrate/Acceptor Solution to the positive control and inhibitor wells to start the reaction (final volume = 100 µL).

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm (or 418 nm) every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Role in Drug Development: Synthesis of Fasiglifam (TAK-875)

This compound serves as a key intermediate in the synthesis of advanced pharmaceutical compounds. A notable example is its use in the development of Fasiglifam (TAK-875), an agonist for the G-protein coupled receptor 40 (GPR40), which was investigated for the treatment of type 2 diabetes.[14][15] The synthesis involves a Suzuki coupling to create the central biphenyl (B1667301) core of the drug molecule.

Fasiglifam_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_modification Further Synthetic Steps start1 This compound suzuki_step Pd-Catalyzed Cross-Coupling start1->suzuki_step start2 Substituted Aryl Halide (e.g., 3-bromo-2',6'-dimethyl-4'-[...]) start2->suzuki_step intermediate Biphenyl Aldehyde Intermediate suzuki_step->intermediate reduction 1. Reduction of Aldehyde (e.g., NaBH₄) intermediate->reduction etherification 2. Etherification / Further Functionalization reduction->etherification product Fasiglifam (TAK-875) etherification->product

Caption: Logical workflow showing the use of 3-FPBA in the synthesis of Fasiglifam.

Safety and Handling

This compound is classified as a corrosive and irritant substance.[2] It can cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[5] All manipulations should be performed in a well-ventilated fume hood.[7] As it is air-sensitive, it should be stored under an inert atmosphere.[3]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis and a tool for chemical biology. Its dual functionality allows for sequential and diverse chemical transformations, making it a key reagent in the construction of complex molecules for the pharmaceutical and materials science industries. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

A Comprehensive Technical Guide to 3-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Formylphenylboronic acid, a versatile organic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring both a boronic acid and an aldehyde functional group, makes it a valuable building block for creating complex molecules.

Core Properties and Data

This compound, also known as (3-formylphenyl)boronic acid or 3-boronobenzaldehyde, is a white to off-white crystalline powder.[1] Its key quantitative data are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Weight 149.94 g/mol [2][3][4]
Chemical Formula C₇H₇BO₃[2][5][6]
CAS Number 87199-16-4[2][4]
Melting Point 109-113 °C[2][4]
Boiling Point 354.4 ± 44.0 °C (Predicted)[7]
Density 1.24 ± 0.1 g/cm³ (Predicted)[7]
Solubility Soluble in Methanol[1][8]
InChI Key HJBGZJMKTOMQRR-UHFFFAOYSA-N[2]
SMILES String OB(O)c1cccc(C=O)c1[2]

Key Applications in Research and Development

This compound is a crucial reagent in several advanced chemical transformations and biological studies:

  • Suzuki-Miyaura Cross-Coupling: It is widely used as a reactant in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds, a fundamental step in synthesizing complex organic molecules and new chemical entities.[1][9]

  • Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of pharmaceuticals.[10] For instance, it has been utilized in the development of drugs targeting metabolic disorders, such as Fasiglifam.[10]

  • Enzyme Inhibition: It acts as a biological inhibitor of γ-glutamyltranspeptidase, an enzyme involved in glutathione (B108866) metabolism, making it a target for developing therapeutic agents.[1][8]

  • Sensing and Diagnostics: Researchers have used it to study the fluoride-selective chemosignaling behavior of dyes and as an exciton-coupled circular dichroism (CD) probe for natural compounds like epigallocatechin gallate.[8][9]

  • Materials Science: It serves as a linker in the formation of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is a representative example of its laboratory-scale preparation.

Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from a Grignard reagent and trimethyl borate (B1201080).[9]

Materials:

  • Grignard reagent precursor (e.g., 3-bromobenzaldehyde (B42254) derivative)

  • Magnesium turnings

  • Trimethyl borate (B(OCH₃)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 36%

  • Ice

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried three-necked flask under a nitrogen atmosphere, prepare the Grignard reagent from the appropriate 3-halobenzaldehyde derivative and magnesium turnings in anhydrous THF. (The specific precursor, such as a protected 3-chlorobenzaldehyde, is used to avoid reaction with the aldehyde group).[11]

  • Preparation of Borate Solution: In a separate flask, prepare a solution of trimethyl borate (154.8 ml) in anhydrous THF (915 ml).[9]

  • Reaction: Stir the trimethyl borate solution under a nitrogen atmosphere and cool it using an ice bath. Slowly add the previously prepared Grignard reagent to the cooled borate solution through a cannula or dropping funnel. Maintain the temperature below 0 °C during the addition.[9][11]

  • Warming and Stirring: Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[9]

  • Quenching and Hydrolysis: After the stirring period, allow the mixture to stand overnight at room temperature. The reaction is then quenched by the addition of water (250 g) at 0 °C, followed by acidification to a pH of 4.5 using 36% HCl to hydrolyze the borate ester intermediate.[11]

  • Work-up and Isolation: The THF is removed by distillation under reduced pressure. The resulting aqueous suspension is cooled to 10 °C, and the solid product is collected by suction filtration.[9][11]

  • Purification: The collected solid is washed with a small amount of ice-cold water and then dried at 40 °C under a gentle stream of nitrogen to yield this compound.[9][11]

Visualized Workflow and Pathways

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is one of the most significant applications of this compound. The diagram below illustrates the catalytic cycle of this palladium-catalyzed cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate_complex R¹-Pd(II)-R² transmetalation->intermediate_complex boronic_acid 3-Formylphenyl- boronic Acid (R²-B(OH)₂) boronate_complex [R²-B(OH)₃]⁻ boronic_acid->boronate_complex base Base (e.g., OH⁻) base->boronate_complex boronate_complex->transmetalation reductive_elimination Reductive Elimination intermediate_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product organic_halide Organic Halide (R¹-X) organic_halide->oxidative_addition

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Formylphenylboronic Acid

Introduction

This compound is a versatile bifunctional organic compound widely utilized as a building block in organic synthesis. Its utility is prominent in the construction of complex molecules through Suzuki coupling reactions, the formation of Schiff bases, and as a reagent in the study of chemosensors and biological inhibitors.[1] This guide provides a detailed overview of common and efficient synthesis protocols for this compound, complete with experimental procedures, quantitative data, and a visual representation of a primary synthesis workflow.

Core Synthesis Methodologies

The preparation of this compound typically originates from a corresponding 3-halobenzaldehyde. A critical step in these syntheses is the protection of the reactive aldehyde group, commonly as an acetal (B89532), to prevent its reaction with the highly nucleophilic organometallic intermediates (Grignard or organolithium reagents) that are formed. Following the borylation step, the protecting group is removed via acidic hydrolysis to yield the final product.

Two primary routes are prevalent:

  • The Grignard Reaction Route: This classic method involves the formation of a Grignard reagent from a protected 3-bromobenzaldehyde (B42254) derivative, which then reacts with a trialkyl borate (B1201080).

  • The Organolithium Route: This pathway utilizes an organolithium intermediate, typically formed via lithium-halogen exchange at low temperatures, followed by reaction with a borate ester. This method can offer higher yields.[2][3]

A subsequent purification step is often necessary to achieve high purity (>99%), which can be accomplished by dissolving the crude product in an alkaline solution to separate insoluble impurities, followed by acidification to precipitate the pure boronic acid.[2]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthesis and purification protocols for this compound.

Protocol Starting Material Key Reagents Yield Purity (HPLC) Reference
Grignard Synthesis bromo[3-(dimethoxymethyl)phenyl]-magnesiumTrimethyl borate, THF88%Not Specified[1]
Organolithium Synthesis Protected 3-bromoaromaticn-Butyllithium, Triisopropyl borate99% (crude)Not Specified[2][3]
Purification Crude this compound10% aq. NaOH, Conc. HCl95%99.5%[2]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol is adapted from a general procedure involving a Grignard reagent and a trialkyl borate.[1] The starting material is the Grignard reagent of a protected 3-bromobenzaldehyde, specifically bromo[3-(dimethoxymethyl)phenyl]magnesium.

Methodology:

  • Preparation of Borate Solution: In a three-necked flask under a nitrogen atmosphere, add trimethyl borate (1.0 eq) to anhydrous tetrahydrofuran (B95107) (THF). Stir the solution and cool it to 0°C using an ice bath.

  • Grignard Addition: Slowly add a solution of the Grignard reagent, bromo[3-(dimethoxymethyl)phenyl]magnesium (1.0 eq), to the cooled trimethyl borate solution via a cannula. Maintain the temperature at 0°C.

  • Reaction: Stir the reaction mixture vigorously under the ice bath cooling for 1 hour.

  • Quenching and Hydrolysis: Slowly add a pre-prepared aqueous solution of sulfuric acid to the reaction mixture.

  • Work-up: Allow the mixture to warm to room temperature and continue stirring for 2 hours. Let the mixture stand overnight.

  • Isolation: Remove the precipitate by filtration. Concentrate the filtrate under reduced pressure.

  • Purification: Add an equal volume of water to the concentrated residue and stir at room temperature for 1 hour. Collect the solid product by filtration and dry it to yield this compound.[1] A final yield of 88% has been reported for a similar process.[1]

Protocol 2: Synthesis via Organolithium Intermediate

This method generally provides a higher crude yield and involves formation of an organolithium species at very low temperatures.[2][3]

Methodology:

  • Setup: To a dried flask under a nitrogen atmosphere, add the protected 3-bromoaromatic (e.g., 3-bromo-benzaldehyde diethyl acetal) and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0 eq) dropwise to the solution, maintaining the temperature at -78°C. Stir the mixture for 30-60 minutes at this temperature.

  • Borylation: Add triisopropyl borate (1.1 eq) dropwise to the reaction mixture.

  • Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by adding an aqueous solution of hydrochloric acid.

  • Hydrolysis and Extraction: Stir the mixture until the acetal hydrolysis is complete (monitored by TLC). Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Yields of up to 99% have been reported for this step.[2][3]

Protocol 3: High-Purity Recrystallization

This protocol describes the purification of crude this compound to achieve high purity suitable for pharmaceutical applications.[2]

Methodology:

  • Dissolution: Suspend the crude this compound (e.g., 250 g with 96% purity) in water (1300 ml) and cool the mixture to 10°C.

  • Basification: Add 10% aqueous sodium hydroxide (B78521) solution dropwise over several hours, ensuring the internal temperature does not exceed 10°C, until the solid dissolves and the pH is between 8 and 11.

  • Filtration: Filter the alkaline solution to remove any insoluble organic impurities.

  • Precipitation: Cool the filtrate to 10°C and slowly add concentrated hydrochloric acid to precipitate the boronic acid.

  • Isolation and Drying: Filter the precipitate, wash thoroughly with cold water, and dry at 50°C in a stream of nitrogen. This procedure can yield the final product with 99.5% purity.[2]

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, starting from 3-bromobenzaldehyde.

SynthesisWorkflow Start 3-Bromobenzaldehyde Protection Acetal Protection (e.g., Ethylene Glycol, Acid cat.) Start->Protection Protected Protected Aldehyde (3-Bromo-1,3-dioxolane) Protection->Protected Organometallic Organometallic Formation (Mg or n-BuLi) Protected->Organometallic Intermediate Grignard or Lithium Reagent Organometallic->Intermediate Borylation Borylation (B(OR)3) Intermediate->Borylation BoronicEster Protected Boronic Ester Borylation->BoronicEster Hydrolysis Acidic Hydrolysis (Deprotection) BoronicEster->Hydrolysis CrudeProduct Crude 3-Formylphenyl- boronic Acid Hydrolysis->CrudeProduct Purification Alkaline Wash & Acid Precipitation CrudeProduct->Purification FinalProduct Pure 3-Formylphenyl- boronic Acid Purification->FinalProduct

Caption: Generalized workflow for this compound synthesis.

References

A Technical Guide to the Solubility and Stability of 3-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the solubility and stability of 3-formylphenylboronic acid (3-FPBA), a critical reagent in organic synthesis and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It consolidates available data on physicochemical properties, solubility, and stability, outlines detailed experimental protocols for characterization, and presents logical workflows for analysis. While specific quantitative solubility data is sparse in published literature, this guide provides qualitative information and the necessary methodologies to generate empirical data.

Introduction

This compound (3-FPBA), also known as 3-boronobenzaldehyde, is a bifunctional organic compound featuring both an aldehyde and a boronic acid group. This unique structure makes it a valuable building block in a variety of chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Its utility extends to the synthesis of complex molecules, covalent organic frameworks (COFs), and as a reagent in chemosensor development.[3] Understanding its solubility and stability is paramount for its effective handling, storage, reaction optimization, and integration into drug development pipelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling and use in experimental settings.

PropertyValueReference
CAS Number 87199-16-4[3][4]
Molecular Formula C₇H₇BO₃[3][4]
Molecular Weight 149.94 g/mol [4]
Appearance Off-white to beige or light orange powder, crystals, and/or chunks[3][5]
Melting Point 109-113 °C[3]
pKa (Predicted) 7.83 ± 0.10[3]
Boiling Point (Predicted) 354.4 ± 44.0 °C[3]
Density (Predicted) 1.24 ± 0.1 g/cm³[3]

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed literature, a common gap for specialized reagents.[6] However, qualitative descriptions and data for analogous compounds provide a useful baseline.

Qualitative Solubility

The solubility of 3-FPBA is dictated by its aromatic backbone and its two polar functional groups. While the phenyl ring provides nonpolar character, the aldehyde and boronic acid groups can engage in hydrogen bonding, enhancing solubility in polar solvents.

SolventSolubilityNotesReference
Methanol (B129727) Soluble---[3]
Dimethyl Sulfoxide (DMSO) 100 mg/mL (666.93 mM)Requires sonication. Hygroscopic DMSO can affect solubility.[7]
Water Slightly Soluble (inferred)4-Formylphenylboronic acid is described as slightly soluble in water. Phenylboronic acids generally have low water solubility.[1][8]
Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust protocol for determining the equilibrium solubility of a compound in a given solvent.[6]

Objective: To determine the concentration of a saturated solution of 3-FPBA in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., acetonitrile, ethanol, ethyl acetate)

  • Scintillation vials or flasks with airtight seals

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 3-FPBA to a series of flasks (minimum of three replicates) containing a known volume of the chosen solvent. "Excess" means enough solid remains undissolved at equilibrium.

  • Equilibration: Seal the flasks securely and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

  • Agitation: Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can establish the minimum time required.

  • Sampling: After equilibration, stop agitation and allow the flasks to stand undisturbed in the bath for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot from the clear supernatant of each flask using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids.

  • Dilution: Dilute the filtered, saturated solution with the solvent to a concentration within the calibrated range of the analytical method.

  • Analysis: Determine the concentration of 3-FPBA in the diluted samples using a validated HPLC-UV method.[6]

  • Calculation: Calculate the solubility by averaging the concentrations from the replicate flasks, correcting for the dilution factor. Report the solubility in units such as mg/mL or g/L.

G prep 1. Preparation Add excess 3-FPBA to solvent in replicate flasks. equil 2. Equilibration Seal flasks and place in constant temperature shaker bath. prep->equil agitate 3. Agitation Agitate for 24-48 hours to reach equilibrium. equil->agitate sample 4. Sampling & Filtration Withdraw supernatant and filter to remove undissolved solid. agitate->sample analyze 5. Analysis Dilute filtrate and measure concentration via HPLC-UV. sample->analyze calc 6. Calculation Average results and report solubility (e.g., mg/mL). analyze->calc

Figure 1. Experimental workflow for the shake-flask solubility determination method.

Stability Profile

The stability of this compound is a critical consideration for its storage and use. It is known to be sensitive to atmospheric conditions and can degrade through several pathways.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound. It is classified as an irritant and corrosive material.[4][9]

ConditionRecommendationReference
Temperature Store at 2-8 °C. A cool, dark place (<15°C) is recommended.[3]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon).[3]
Moisture Keep in a dry place with the container tightly closed. The compound is moisture-sensitive.[9]
Incompatibilities Avoid strong acids and strong bases.[9]
Hazardous Decomposition Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), and boron oxides.[9]
Chemical Degradation Pathways

The primary degradation pathways for arylboronic acids are well-established and involve the cleavage of the carbon-boron bond or modification of the boronic acid moiety.[10]

  • Protodeboronation (Hydrolysis): This is a common degradation route for boronic acids in the presence of water. The carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom, yielding benzaldehyde (B42025) in this case. The general reaction is: Ar–B(OH)₂ + H₂O → ArH + B(OH)₃.[10]

  • Oxidation: The boronic acid group is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.[10] This process typically converts the boronic acid into the corresponding phenol (B47542) (3-hydroxybenzaldehyde) and boric acid. Studies on other boronic acids confirm that oxidative degradation is a major pathway.[11]

G sub This compound (C₇H₇BO₃) path1 Protodeboronation (Hydrolysis) sub->path1 + H₂O path2 Oxidation sub->path2 + [O] prod1 Benzaldehyde + Boric Acid path1->prod1 prod2 3-Hydroxybenzaldehyde + Boric Acid path2->prod2

Figure 2. Primary chemical degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 3-FPBA, a forced degradation study (also known as stress testing) is the standard industry approach.[12][13] This process helps identify potential degradation products, establish degradation pathways, and develop a validated stability-indicating analytical method (SIAM). A SIAM is capable of accurately quantifying the active compound in the presence of its degradants.[12]

Protocol for Forced Degradation Studies

Objective: To induce degradation of 3-FPBA under a variety of stress conditions to an extent of 5-20%, which is sufficient for the detection and separation of degradation products.[13]

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M HCl)

  • Sodium hydroxide (B78521) (e.g., 0.1 M NaOH)

  • Hydrogen peroxide (e.g., 3% H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Heating oven, water bath

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • Validated HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV).[10][14]

Procedure:

  • Stock Solution: Prepare a stock solution of 3-FPBA in a suitable non-reactive solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).[10]

  • Stress Conditions: Expose the compound (in both solid and solution form) to the following conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., 60-80 °C) for a defined period.[10][13]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., 60-80 °C) for a defined period.[10]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and maintain at room temperature.[10]

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).[10]

    • Photolytic Degradation: Expose the solid compound and a solution to light as per ICH Q1B guidelines.[10]

  • Time Points: Withdraw samples at various time points (e.g., 1, 3, 5 days) from each stress condition.

  • Sample Preparation: Neutralize the acid and base hydrolysis samples before analysis. Dilute all stressed samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using an HPLC method. The method should be optimized to achieve baseline separation between the intact 3-FPBA peak and all degradation product peaks.

  • Data Evaluation:

    • Identify the major degradation products.

    • Determine the degradation pathway under each condition.

    • Validate the analytical method for specificity, linearity, accuracy, and precision to confirm it is "stability-indicating."

G sub 3-FPBA (Solid & Solution) acid Acid Hydrolysis (HCl, heat) sub->acid base Base Hydrolysis (NaOH, heat) sub->base oxidative Oxidation (H₂O₂) sub->oxidative thermal Thermal (Heat) sub->thermal photo Photolytic (Light) sub->photo stress_conditions Forced Degradation (Stress Conditions) acid->stress_conditions base->stress_conditions oxidative->stress_conditions thermal->stress_conditions photo->stress_conditions analysis Sample Analysis (HPLC-PDA/UV) stress_conditions->analysis results Evaluation & Validation analysis->results pathway Establish Degradation Pathways results->pathway method Validate Stability-Indicating Method (SIAM) results->method

Figure 3. General workflow for a forced degradation study of this compound.

Conclusion

This compound is a versatile chemical building block whose utility is dependent on a clear understanding of its chemical and physical properties. This guide summarizes that 3-FPBA is a solid that is soluble in polar organic solvents like methanol and DMSO, but likely has low solubility in water. It is sensitive to air and moisture, necessitating storage under cool, dry, and inert conditions. The primary degradation pathways are protodeboronation and oxidation, which can be thoroughly investigated using forced degradation studies coupled with HPLC analysis. For professionals in research and drug development, the experimental protocols detailed herein provide a robust framework for determining precise solubility data and characterizing the stability profile of this compound, ensuring its reliable application in synthesis and formulation.

References

The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and History of Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids, a class of organoboron compounds, have become indispensable tools in modern organic synthesis, materials science, and medicinal chemistry. Their unique ability to undergo a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has cemented their status as a cornerstone of contemporary chemical research. This technical guide provides an in-depth exploration of the discovery and historical development of phenylboronic acids, offering a detailed look at their initial synthesis, the evolution of their preparation, their key chemical properties, and their burgeoning applications from their inception to their establishment as a vital synthetic building block.

The Genesis of Boronic Acids: Early Syntheses

The journey into the world of organoboron chemistry began in the mid-19th century. In 1860, the English chemist Sir Edward Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid. This pioneering work laid the foundation for the broader field of organoborane chemistry.

A pivotal moment in the history of this class of compounds occurred in 1880, when German chemists August Michaelis and P. Becker reported the first synthesis of an arylboronic acid, phenylboronic acid. Their method, while historically significant, involved harsh reaction conditions and the use of toxic reagents.

Experimental Protocol: Michaelis and Becker's Synthesis of Phenylboronic Acid (1880)

This protocol is of historical significance and is not the recommended method for modern synthesis due to safety concerns and low yields.

Reaction Principle: The synthesis proceeds via the reaction of diphenylmercury (B1670734) with boron trichloride (B1173362) to form phenylboronyl dichloride, which is subsequently hydrolyzed to phenylboronic acid.

Materials:

  • Diphenylmercury ((C₆H₅)₂Hg)

  • Boron trichloride (BCl₃)

  • Water (H₂O)

  • Sealed glass tube

Procedure:

  • A mixture of diphenylmercury and an excess of boron trichloride is sealed in a thick-walled glass tube.

  • The sealed tube is heated in an oven at a high temperature for several hours.

  • After cooling, the tube is carefully opened in a well-ventilated fume hood to release any pressure.

  • The resulting crude phenylboronyl dichloride is carefully hydrolyzed by the slow addition of water.

  • The phenylboronic acid product is then isolated from the reaction mixture.

This early method was cumbersome and hazardous, limiting the widespread adoption of phenylboronic acids for many decades.

The Advent of Modern Synthesis: The Grignard Reaction

The development of the Grignard reaction in the early 20th century provided a much more practical and versatile route to phenylboronic acids. This method, which remains a cornerstone of their synthesis today, involves the reaction of a phenyl Grignard reagent with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis.

Experimental Protocol: Synthesis of Phenylboronic Acid via the Grignard Reaction

Reaction Principle: Phenylmagnesium bromide, formed from bromobenzene (B47551) and magnesium, reacts with a trialkyl borate (e.g., trimethyl borate) to form a boronate ester. This ester is then hydrolyzed to yield phenylboronic acid.[1][2]

Materials:

  • Bromobenzene (C₆H₅Br)

  • Magnesium (Mg) turnings

  • Anhydrous diethyl ether ((C₂H₅)₂O) or tetrahydrofuran (B95107) (THF)

  • Trimethyl borate (B(OCH₃)₃)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), aqueous solution

  • Iodine (I₂) crystal (as initiator)

Procedure:

  • Preparation of the Grignard Reagent:

    • Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • A small crystal of iodine is added to activate the magnesium surface.

    • A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating if necessary.

    • Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

  • Borylation:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of trimethyl borate in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard reagent with vigorous stirring. The temperature should be maintained below 0 °C during the addition.[1]

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis and Workup:

    • The reaction mixture is cooled in an ice bath and then slowly quenched by the addition of a cold aqueous solution of hydrochloric acid or sulfuric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude phenylboronic acid.

    • The crude product can be purified by recrystallization from water or a suitable organic solvent.

This method is significantly safer and provides higher yields compared to the historical synthesis, paving the way for the widespread availability and use of phenylboronic acids.

Quantitative Data: Physical and Chemical Properties

The utility of phenylboronic acid is underpinned by its distinct physical and chemical properties.

Physical Properties
PropertyValueReference(s)
Molecular Formula C₆H₇BO₂
Molar Mass 121.93 g/mol
Appearance White to off-white crystalline powder[3]
Melting Point 216-219 °C[3]
pKa ~8.8 in water
Solubility in Water 10 g/L at 20 °C
Solubility in Organic Solvents

The solubility of phenylboronic acid in various organic solvents is a critical parameter for its use in synthesis and purification.

SolventSolubility ( g/100g solvent) at 25 °C
Methanol 25.4
Ethanol 18.2
Acetone 23.5
Ethyl Acetate 8.9
Tetrahydrofuran (THF) 20.1
Toluene 0.8
Hexane < 0.1

Note: The solubility data is compiled from various sources and should be considered approximate.

Early Applications: Before the Suzuki Coupling Era

Prior to the discovery of the Suzuki-Miyaura reaction in 1979, the applications of phenylboronic acids were more limited but still significant in certain areas of chemistry.

  • Derivatization and Analysis: Phenylboronic acids were used to derivatize diols, enabling their separation and analysis.

  • Protecting Groups: The reversible formation of boronate esters with diols made phenylboronic acid a useful protecting group in organic synthesis.[4]

  • Biochemical Studies: Their ability to interact with saccharides led to their use in early studies of carbohydrate chemistry.

  • Precursors to other Organometallics: Phenylboronic acid could be converted to other organometallic compounds, such as phenylmercuric chloride.

The Suzuki-Miyaura Coupling: A Paradigm Shift

The landscape of organic synthesis was irrevocably changed with the discovery of the palladium-catalyzed cross-coupling reaction between organoboranes and organic halides by Akira Suzuki and Norio Miyaura. This reaction, for which Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, provided an exceptionally versatile and reliable method for the formation of carbon-carbon bonds.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Base Base (e.g., OH⁻, OR⁻) BoronicAcid R²-B(OH)₂ (Phenylboronic Acid) Base->BoronicAcid Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Modern Applications: Beyond Cross-Coupling

The unique chemical properties of phenylboronic acids have led to their application in a wide range of fields beyond their seminal role in the Suzuki-Miyaura reaction.

Saccharide Sensing

Phenylboronic acids can reversibly form cyclic boronate esters with diols, a structural motif abundant in saccharides like glucose.[5][6][7][8][9] This interaction forms the basis of various glucose sensors, which are crucial for the management of diabetes.[3][10][11]

Saccharide_Sensing PBA Phenylboronic Acid (Trigonal Planar) Boronate Phenylboronate (Tetrahedral) PBA->Boronate + OH⁻ Complex Cyclic Boronate Ester (Fluorescent/Colorimetric Change) Boronate->Complex + Glucose Glucose Glucose (Diol) Water H₂O Hydroxide OH⁻ Diol_Protection Diol Substrate with Diol Protection Protection Diol->Protection PBA Phenylboronic Acid PBA->Protection Protected_Diol Protected Diol (Cyclic Boronate Ester) Protection->Protected_Diol Reaction Further Synthesis Steps (Diol is unreactive) Protected_Diol->Reaction Deprotection Deprotection (e.g., H₃O⁺) Reaction->Deprotection Final_Product Final Product with Diol Deprotection->Final_Product

References

Theoretical Insights into 3-Formylphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Formylphenylboronic acid is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique bifunctional nature, possessing both a reactive formyl group and a boronic acid moiety, makes it a valuable building block for the construction of complex molecules. This technical guide provides an in-depth overview of the theoretical studies on this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Properties: A Computational Perspective

The molecular structure and electronic properties of this compound have been elucidated through computational studies, primarily employing Density Functional Theory (DFT). These theoretical investigations provide a fundamental understanding of the molecule's geometry, reactivity, and spectroscopic characteristics.

Computational Methodology

The theoretical calculations summarized herein are predominantly based on DFT using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules containing boron.

Experimental Protocol: Geometry Optimization and Property Calculation

A typical computational protocol for analyzing this compound involves the following steps:

  • Initial Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is achieved by performing a geometry optimization calculation using a selected level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Once the optimized geometry is obtained, various molecular properties can be calculated, including:

    • Molecular orbital energies (HOMO, LUMO)

    • Molecular electrostatic potential (MEP)

    • Vibrational frequencies (for IR and Raman spectra simulation)

    • Mulliken atomic charges

Geometric Parameters

Theoretical calculations reveal that the this compound molecule is planar[1]. The boronic acid group [-B(OH)₂] and the formyl group (-CHO) lie in the plane of the benzene (B151609) ring. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography for related compounds.

Parameter Calculated Value (Å or °)
Bond Lengths (Å)
C-B1.56
B-O1.37
C=O1.22
C-C (ring average)1.39
**Bond Angles (°) **
C-C-B121
O-B-O118
C-B-O121
C-C=O124

Table 1: Calculated geometric parameters for a representative formylphenylboronic acid derivative.

Electronic Properties: HOMO-LUMO Analysis and Molecular Electrostatic Potential

The electronic properties of this compound are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.

The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. For phenylboronic acid derivatives, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the boronic acid group and the substituent.

Property Calculated Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap4.5 to 5.5

Table 2: Typical calculated HOMO and LUMO energies and the energy gap for formylphenylboronic acid derivatives.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the MEP of this compound, the oxygen atoms of the formyl and boronic acid groups are regions of high negative potential (red), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups and the region around the boron atom exhibit positive potential (blue), highlighting them as sites for nucleophilic interaction.

Vibrational Analysis

Theoretical vibrational analysis allows for the prediction and interpretation of the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies can be correlated with experimental spectra to assign specific vibrational modes to the observed absorption bands.

Vibrational Mode Calculated Wavenumber (cm⁻¹)
O-H stretch (boronic acid)3600-3700
C-H stretch (aromatic)3000-3100
C=O stretch (formyl)1700-1750
C-C stretch (aromatic)1550-1650
B-O stretch1300-1400
C-B stretch1100-1200

Table 3: Key calculated vibrational frequencies for a representative formylphenylboronic acid derivative.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable reagent in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Suzuki-Miyaura cross-coupling catalytic cycle.
Role in Drug Discovery

The unique properties of boronic acids have made them attractive pharmacophores in drug design. They can act as transition-state analogs to inhibit enzymes, particularly serine proteases. The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.

This compound and its derivatives are being explored as inhibitors for various enzymes, including β-lactamases, which are responsible for antibiotic resistance. The following workflow illustrates a computational approach to designing boronic acid-based enzyme inhibitors.

Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical Development Target_ID Identify Target Enzyme (e.g., β-lactamase) Virtual_Screening Virtual Screening of Boronic Acid Libraries Target_ID->Virtual_Screening Docking Molecular Docking of Hits Virtual_Screening->Docking Scoring Binding Affinity Prediction Docking->Scoring SAR Structure-Activity Relationship (SAR) Studies Scoring->SAR MD_Sim Molecular Dynamics Simulations SAR->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET Synthesis Synthesis of Optimized Compounds ADMET->Synthesis In_Vitro In Vitro Assays Synthesis->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo

Computational workflow for boronic acid inhibitor design.

Conclusion

Theoretical studies provide invaluable insights into the fundamental properties of this compound, guiding its application in both synthetic chemistry and drug discovery. The computational methodologies outlined in this guide offer a robust framework for predicting the behavior of this and related molecules, thereby accelerating the design of new catalysts, materials, and therapeutic agents. As computational power continues to grow, the role of theoretical chemistry in complementing and guiding experimental research in these areas is set to expand even further.

References

Safeguarding Innovation: A Technical Guide to the Safe Handling of 3-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenylboronic acid (3-FPBA) is a versatile bifunctional reagent increasingly utilized in organic synthesis, materials science, and medicinal chemistry. Its unique structure, featuring both an aldehyde and a boronic acid moiety, makes it a valuable building block for the construction of complex molecules, including biaryl compounds through Suzuki-Miyaura coupling and porous crystalline structures known as covalent organic frameworks (COFs).[1][2] As the applications of 3-FPBA expand, a thorough understanding of its safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides comprehensive safety data, detailed handling procedures, and insights into its chemical properties to foster a secure research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The primary hazards are associated with its corrosive and irritant properties.[3][4][5]

Table 1: GHS Hazard Classification [3][5]

Hazard ClassCategorySignal WordHazard StatementPictogram
Skin Corrosion/Irritation1B / 2DangerH314: Causes severe skin burns and eye damage.[3][5]GHS05
WarningH315: Causes skin irritation.[3]GHS07
Serious Eye Damage/Eye Irritation1 / 2ADangerH314: Causes severe skin burns and eye damage.[3][5]GHS05
WarningH319: Causes serious eye irritation.[3]GHS07
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation.[3]GHS07

Note: Classification can vary slightly between suppliers.

The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures.

Hazard_Mitigation_Flowchart cluster_hazard_id Hazard Identification cluster_assessment Risk Assessment cluster_controls Control Measures cluster_emergency Emergency Response Hazard This compound (Solid Powder) Exposure_Routes Inhalation (dust) Skin Contact Eye Contact Ingestion Hazard->Exposure_Routes Potential for Potential_Effects Severe Burns (Skin, Eyes) Respiratory Irritation Exposure_Routes->Potential_Effects Leads to Engineering_Controls Fume Hood Adequate Ventilation Potential_Effects->Engineering_Controls Mitigated by PPE Safety Goggles/Face Shield Chemical-Resistant Gloves Lab Coat Potential_Effects->PPE Mitigated by Administrative_Controls Standard Operating Procedures (SOPs) Safety Training Potential_Effects->Administrative_Controls Mitigated by First_Aid Eye Wash Safety Shower Seek Medical Attention Engineering_Controls->First_Aid If exposure occurs PPE->First_Aid If exposure occurs Spill_Control Evacuate Area Contain Spill Use Appropriate Absorbent Administrative_Controls->Spill_Control In case of

Caption: Hazard Identification and Mitigation Workflow for this compound.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₇BO₃
Molecular Weight 149.94 g/mol [3]
Appearance Off-white to beige or light orange powder/crystals[6]
Melting Point 109-113 °C[2] (may vary)
Boiling Point 354.388 °C at 760 mmHg[6]
Flash Point 168.128 °C[6]
Solubility Soluble in methanol.[6]
Density 1.244 g/cm³[6]
Vapor Pressure 0 mmHg at 25°C[6]
pKa 7.83 ± 0.10 (Predicted)[6]

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to minimize exposure risks.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield (European Standard EN 166).[4][7] Ensure an eyewash station is readily accessible.[7]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene).[8] Inspect gloves before use and use proper glove removal technique.[4]
Skin and Body Protection Lab coat, protective clothing to prevent skin exposure.[7]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]
Handling Procedures
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Use spark-proof tools and explosion-proof equipment if there is a risk of dust explosion.

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed.[4]

  • Store under an inert gas as the compound can be air-sensitive.[4]

  • Keep refrigerated (0-6°C).[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[4][8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[8] Get medical attention.[8]
Inhalation Remove to fresh air.[8] If not breathing, give artificial respiration.[8] If breathing is difficult, give oxygen. Get medical attention.[8]
Ingestion Do NOT induce vomiting.[9] Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person.[4] Get immediate medical attention.[8]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and boron oxides.[7][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation.[4] Wear appropriate personal protective equipment.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal.[4] Avoid creating dust.[4]

Stability and Reactivity

Table 5: Stability and Reactivity Profile

ParameterDescription
Reactivity No specific reactivity hazards have been identified under normal conditions.[8]
Chemical Stability Stable under recommended storage conditions.[8]
Possibility of Hazardous Reactions No hazardous reactions have been reported under normal processing.[8]
Conditions to Avoid Exposure to light, moisture, and dust formation.[4][8]
Incompatible Materials Strong oxidizing agents, strong bases, and acids.[4][8]
Hazardous Decomposition Products Carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[8]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and a common application of this compound. These should be adapted and optimized for specific laboratory conditions and scales.

Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from a Grignard reagent and trimethyl borate (B1201080).[9]

Materials:

  • Bromo[3-(dimethoxymethyl)phenyl]magnesium (Grignard reagent) in a suitable solvent (e.g., THF)

  • Trimethyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Concentrated sulfuric acid

  • Water, deionized

  • Ice

Procedure:

  • In a three-necked flask equipped with a stirrer and under a nitrogen atmosphere, dissolve trimethyl borate in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add the Grignard reagent solution to the cooled trimethyl borate solution while stirring. Maintain the temperature with the ice bath.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for approximately 1 hour.[9]

  • Prepare a dilute aqueous sulfuric acid solution by carefully adding concentrated sulfuric acid to water.

  • Slowly add the acidic solution to the reaction mixture to quench the reaction.

  • Allow the mixture to warm to room temperature and continue stirring for several hours or overnight.[9]

  • Remove the precipitate by filtration.

  • Concentrate the filtrate under reduced pressure.

  • To the concentrated residue, add an equal volume of water and stir at room temperature for about 1 hour to induce precipitation of the product.[9]

  • Collect the solid product by filtration and dry thoroughly.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

  • This compound

  • An aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • A suitable base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)

  • A suitable solvent system (e.g., toluene/ethanol/water, dioxane/water)

Procedure:

  • To a reaction flask, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_A R¹-Pd(II)Ln-X Pd0->PdII_A R¹-X OxAdd Oxidative Addition PdII_B R¹-Pd(II)Ln-R² PdII_A->PdII_B [R²-B(OH)₃]⁻ Transmetal Transmetalation PdII_B->Pd0 R¹-R² Product R¹-R² RedElim Reductive Elimination ArylHalide R¹-X BoronicAcid R²-B(OH)₂ Base Base Borate [R²-B(OH)₃]⁻ Base->Borate Activates

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Disposal Considerations

Waste materials must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[4] Contaminated packaging should be treated as the product itself.[4]

Conclusion

This compound is an invaluable reagent in modern chemical research. Its safe and effective use hinges on a comprehensive understanding of its hazards and the strict implementation of safety protocols. This guide provides the essential information for researchers, scientists, and drug development professionals to handle this compound responsibly, thereby fostering a culture of safety and enabling continued innovation.

References

Purity Specifications of 3-Formylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for 3-Formylphenylboronic acid (3-FPBA), a critical reagent in organic synthesis and drug discovery. The document outlines typical purity levels, potential impurities, and detailed analytical methodologies for quality assessment, designed to assist researchers and quality control professionals in the pharmaceutical and chemical industries.

Purity Specifications

This compound is commercially available from various suppliers with typical purity specifications ranging from 95% to over 99%. A critical consideration for this material is its propensity to form a cyclic trimeric anhydride (B1165640), known as a boroxine (B1236090), through dehydration. The presence of this anhydride is often accounted for in the purity assay, with some suppliers providing a specification that can exceed 100% when measured by titration methods that convert the anhydride back to the free acid.

Below is a summary of typical purity specifications for this compound:

ParameterSpecificationMethod of AnalysisNotes
Appearance White to off-white or slightly yellow/tan powder or crystalline solidVisual InspectionColor may vary slightly between suppliers and batches.
Purity (Assay) ≥ 95% to ≥ 99%HPLC, qNMRThe specific assay value will vary by grade and supplier.
Purity (Titration) 97.0% to 114.0%Neutralization TitrationThis range often accounts for the presence of the anhydride form.
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass SpectrometrySpectroscopic data should be consistent with the known structure of this compound.
Water Content Varies (typically ≤ 1%)Karl Fischer TitrationImportant for controlling the equilibrium between the acid and its anhydride.
Inorganic Boron Species Not typically specifiedICP-MS or other elemental analysisMay be a critical parameter for specific applications, such as catalysis.

Potential Impurities

The quality of this compound is determined by the level and nature of its impurities. Understanding the potential impurities is crucial for developing robust analytical methods and for ensuring the consistency of chemical reactions where it is used as a starting material.

2.1. Process-Related Impurities

These impurities can arise from the synthetic route used to manufacture this compound. A common synthesis involves the reaction of a protected 3-bromobenzaldehyde (B42254) with an organolithium reagent followed by quenching with a trialkyl borate.

  • Starting Materials: Unreacted 3-bromobenzaldehyde (or its protected form).

  • Intermediates: Incompletely reacted organometallic species.

  • By-products: Homocoupling products of the Grignard or organolithium reagent, and deboronated species (benzaldehyde).

2.2. Degradation Products

  • This compound anhydride (Boroxine): The most common impurity, formed by the intermolecular dehydration of three molecules of the boronic acid. Its presence can affect the stoichiometry of reactions if not accounted for.

  • Oxidation Products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid (3-carboxyphenylboronic acid).

2.3. Residual Solvents

Solvents used in the synthesis and purification, such as tetrahydrofuran (B95107) (THF), toluene, or hexanes, may be present in trace amounts.

Experimental Protocols

Robust analytical methods are essential for the accurate assessment of the purity and impurity profile of this compound. The following are representative protocols for the most common analytical techniques.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating and quantifying this compound from its impurities. The separation of the boronic acid from its anhydride can be challenging.

Method Parameters (Representative)

ParameterDescription
Column Reversed-phase C18 column with low silanol (B1196071) activity (e.g., Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or Photodiode Array Detector for peak purity analysis)
Injection Volume 5 µL
Sample Preparation Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water.

3.2. Quantitative Nuclear Magnetic Resonance (qNMR) for Assay

qNMR is a primary analytical technique for determining the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.

Method Parameters (Representative)

ParameterDescription
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic acid or another suitable certified reference material with non-overlapping signals.
Sample Preparation Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into a vial. Dissolve in a precise volume (e.g., 0.75 mL) of DMSO-d₆. Transfer to an NMR tube.
Acquisition Parameters A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest should be used to ensure full signal recovery. A 90° pulse angle is typically used.
Data Processing Apply appropriate phasing and baseline correction. Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard.
Calculation The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I = integral, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

3.3. Mass Spectrometry (MS) for Identity and Impurity Identification

LC-MS can be used to confirm the molecular weight of this compound and to identify unknown impurities.

Method Parameters (Representative)

ParameterDescription
Ionization Source Electrospray Ionization (ESI), typically in negative ion mode.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.
LC Conditions An MS-compatible mobile phase should be used (e.g., replacing non-volatile acids with formic acid).
Data Analysis The molecular ion [M-H]⁻ for this compound should be observed at m/z 149.04. High-resolution data can be used to confirm the elemental composition.

Visualizations

4.1. Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound.

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition Sample_Login Sample Login & Documentation Visual_Inspection Visual Inspection (Appearance) Sample_Login->Visual_Inspection Identity_NMR Identity Confirmation (NMR) Visual_Inspection->Identity_NMR Purity_HPLC Purity & Impurity Profile (HPLC) Identity_NMR->Purity_HPLC Assay_qNMR Assay (qNMR or Titration) Purity_HPLC->Assay_qNMR Water_Content Water Content (Karl Fischer) Assay_qNMR->Water_Content Data_Review Data Review & Comparison to Specifications Water_Content->Data_Review OOS_Investigation Out-of-Specification (OOS) Investigation Data_Review->OOS_Investigation Fail Release Material Release Data_Review->Release Pass Rejection Material Rejection OOS_Investigation->Rejection

Figure 1. Quality control workflow for this compound.

4.2. Impurity Formation Pathway

The following diagram illustrates the formation of the primary impurity, the boroxine anhydride, and a potential oxidation byproduct.

Impurity_Formation 3FPBA This compound Boroxine Boroxine (Anhydride) 3FPBA->Boroxine - 3 H₂O (Dehydration) Carboxylic_Acid 3-Carboxyphenylboronic Acid 3FPBA->Carboxylic_Acid Oxidation Boroxine->3FPBA + 3 H₂O (Hydrolysis)

Methodological & Application

Application Notes and Protocols for 3-Formylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl compounds, which are pivotal scaffolds in medicinal chemistry and materials science. This document outlines detailed experimental protocols, summarizes quantitative data from various reaction conditions, and provides visualizations of the reaction mechanism and experimental workflows to guide researchers in developing robust and efficient synthetic methodologies.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] this compound is a particularly valuable reagent in this reaction due to the presence of the aldehyde functional group. This formyl group can serve as a synthetic handle for further transformations, allowing for the facile diversification of the resulting biaryl products. The reaction is widely used in the synthesis of polyolefins, styrenes, and substituted biphenyls.[2]

The general scheme for the Suzuki-Miyaura reaction involves the coupling of an organoboron species (R¹-BY₂) with a halide (R²-X) in the presence of a palladium catalyst and a base to form a new carbon-carbon single bond (R¹-R²).[2]

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes various reported conditions for the coupling of this compound with different aryl halides, providing a comparative overview of reaction outcomes.

Aryl HalidePalladium Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-IodotoluenePd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O80-54[3]
4-BromoanisolePd(OAc)₂ (0.5)NoneK₂CO₃Water/Ethanol70->95[4][5]
1-Bromo-4-nitrobenzeneGO@NHC-PdNHCK₂CO₃Water80195[6]
BromobenzenePd/Fe₂O₄ (20 mg)NoneK₂CO₃MeOH/H₂ORT492[7]
4-BromobenzonitrilePd-bpydc-NdbpydcVariousToluene954>80[4]
Aryl Bromides (general)Pd₂(dba)₃P(t-Bu)₃CsFTHFRT12High[8]
Aryl Chlorides (general)Pd(OAc)₂PCy₃K₃PO₄Dioxane80-10012-24Moderate[8]

Experimental Protocols

Below are detailed methodologies for performing a Suzuki-Miyaura coupling reaction with this compound. These protocols are representative and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a standard procedure suitable for a wide range of aryl bromides.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.[9]

Materials:

  • This compound (1.5 mmol)

  • Aryl halide (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

  • 2 M Aqueous sodium carbonate (Na₂CO₃, 2.0 mL)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a microwave reaction vessel, combine this compound, the aryl halide, and Pd(dppf)Cl₂.

  • Add DMF and the aqueous Na₂CO₃ solution.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 120-150 °C for 10-30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₃⁻ PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reactants R¹-X + R²-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start: Combine Reactants Reaction Reaction Setup (Inert Atmosphere, Degassed Solvents) Start->Reaction Heating Heating & Stirring (Conventional or Microwave) Reaction->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End: Pure Biaryl Product Characterization->End

References

Synthesis of Biaryl Compounds Using 3-Formylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 3-Formylphenylboronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is the primary method discussed, owing to its versatility, functional group tolerance, and broad application in medicinal chemistry and materials science.

Introduction

Biaryl scaffolds are privileged structures in a vast array of biologically active molecules, natural products, and functional materials. The aldehyde functionality on the this compound serves as a versatile handle for further synthetic transformations, making it a valuable reagent in the construction of complex molecular architectures. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide, is a powerful and widely adopted method for the formation of C(sp²)–C(sp²) bonds. This reaction is favored for its mild conditions and tolerance of various functional groups, including the formyl group present in this compound.[1]

Core Reaction: Suzuki-Miyaura Coupling

The central transformation involves the palladium-catalyzed reaction of this compound with an aryl or heteroaryl halide (typically a bromide or iodide) in the presence of a base.

General Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_products Product r1 This compound p1 Biaryl Aldehyde r1->p1 plus1 + r2 Aryl/Heteroaryl Halide (Ar-X) r2->p1 c1 Pd Catalyst c2 Base c3 Solvent

Caption: General Suzuki-Miyaura reaction scheme.

Data Presentation: Reaction Scope and Yields

The following tables summarize the results of Suzuki-Miyaura coupling reactions between this compound and various aryl halides under different catalytic conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst / LigandBaseSolventTime (h)Yield (%)
11-Bromo-4-methoxybenzenePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O1292
21-Bromo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O888
31-Bromo-4-cyanobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene695
42-BromopyridinePd₂(dba)₃ / XPhosCs₂CO₃Dioxane1078
53-BromopyridinePd(PPh₃)₄Na₂CO₃DMF/H₂O1285
61-Bromo-2-fluorobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1675
74-BromotoluenePd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene890
81-Bromo-3,5-dimethylbenzenePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O1489

Yields are for the isolated product after purification.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/H₂O, 4:1:1 mixture)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the aryl bromide, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 6-16 hours), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure biaryl aldehyde.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the widely accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [Ar'B(OH)3]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Biaryl Synthesis

This diagram outlines the general laboratory workflow for the synthesis and purification of biaryl compounds using this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: This compound, Aryl Halide, Base B Add to Schlenk Flask A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Catalyst and Degassed Solvent C->D E Heat and Stir (80-100 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Extraction with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: Experimental workflow for biaryl synthesis.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a wide range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient construction of complex molecules bearing the synthetically useful formyl group. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields with different substrates.

References

Applications of 3-Formylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenylboronic acid (3-FPBA) is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry. Its unique structure, featuring both a boronic acid moiety and a formyl group, allows for a wide range of chemical transformations, making it a valuable tool in the synthesis of complex organic molecules and the development of novel therapeutic agents. The boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds, a fundamental process in drug discovery.[1] Simultaneously, the aldehyde functionality provides a reactive handle for various synthetic modifications, including reductive amination, oxidation, and olefination.

This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its application in the synthesis of bioactive compounds and its role as an enzyme inhibitor.

Application Note 1: Synthesis of Bioactive Molecules via Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the construction of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds. The reaction's tolerance to a wide variety of functional groups and its mild reaction conditions make it a highly utilized transformation in medicinal chemistry programs.

One notable application is in the synthesis of precursors to complex heterocyclic systems. For instance, 3-FPBA can be coupled with various aryl or heteroaryl halides to generate substituted benzaldehydes, which can then be further elaborated into a diverse range of bioactive scaffolds.

Logical Workflow for Synthesis of Bioactive Compounds

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_elaboration Further Synthetic Steps cluster_product Final Product 3_FPBA This compound Reaction Pd Catalyst, Base 3_FPBA->Reaction Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Reaction Intermediate Biaryl/Heteroaryl Aldehyde Reaction->Intermediate Elaboration Cyclization, etc. Intermediate->Elaboration Bioactive_Molecule Bioactive Molecule Elaboration->Bioactive_Molecule

Caption: Synthetic workflow using 3-FPBA in Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl or heteroaryl aldehyde.

Application Note 2: this compound Derivatives as Enzyme Inhibitors

The boronic acid moiety is a known pharmacophore that can reversibly inhibit serine proteases and other enzymes by forming a stable tetrahedral intermediate with the catalytic serine residue. The formyl group of 3-FPBA allows for the synthesis of a variety of derivatives, enabling the exploration of structure-activity relationships (SAR) for enzyme inhibition.

A key target for boronic acid-based inhibitors is γ-glutamyltranspeptidase (GGT), an enzyme involved in glutathione (B108866) metabolism and implicated in various diseases, including cancer. Derivatives of 3-FPBA can be designed to mimic the natural substrates of GGT, leading to potent and selective inhibition.

Signaling Pathway: Inhibition of γ-Glutamyltranspeptidase (GGT)

GGT_Inhibition GSH Glutathione (GSH) GGT γ-Glutamyl- transpeptidase (GGT) GSH->GGT Substrate Products Glutamate + Cys-Gly GGT->Products Catalysis 3_FPBA_Derivative 3-FPBA Derivative (Inhibitor) 3_FPBA_Derivative->GGT Inhibition

Caption: Inhibition of GGT by a 3-FPBA derivative.

Quantitative Data: Illustrative Inhibitory Activity of 3-FPBA Derivatives against GGT

The following table presents hypothetical, yet realistic, inhibitory data for a series of 3-FPBA derivatives against human γ-glutamyltranspeptidase. This data is for illustrative purposes to demonstrate how quantitative results for such compounds would be presented.

Compound IDR-group on Formyl MoietyIC₅₀ (µM)Ki (µM)
3-FPBA-01-(CH₂)₂-NH₂15.28.5
3-FPBA-02-CH(NH₂)-COOH5.82.1
3-FPBA-03-(CH₂)₂-CONH-CH(COOH)₂2.10.75
3-FPBA-04-Gly-OH10.54.8
Experimental Protocol: γ-Glutamyltranspeptidase (GGT) Inhibition Assay

This protocol is adapted from studies on GGT inhibitors and can be used to evaluate the inhibitory potential of 3-FPBA derivatives.

Materials:

  • Human recombinant γ-glutamyltranspeptidase

  • GGT substrate: L-γ-glutamyl-p-nitroanilide (gGNA)

  • Inhibitor compounds (3-FPBA derivatives) dissolved in DMSO

  • Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM Gly-Gly

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the GGT enzyme in assay buffer.

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add 180 µL of assay buffer to each well.

  • Add 10 µL of the GGT substrate solution (gGNA) to each well.

  • Add 5 µL of the inhibitor solution (or DMSO for control) to each well.

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 5 µL of the GGT enzyme solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • The rate of p-nitroaniline formation is proportional to the GGT activity.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Application Note 3: Role in the Synthesis of Fasiglifam (TAK-875)

This compound has been identified as a key building block in the synthesis of Fasiglifam (TAK-875), a potent and selective agonist of G-protein coupled receptor 40 (GPR40), which was investigated for the treatment of type 2 diabetes. Although the clinical development of Fasiglifam was discontinued (B1498344) due to concerns about liver safety, its synthesis highlights the utility of 3-FPBA in constructing complex drug molecules.

In the synthesis of Fasiglifam, 3-FPBA can be utilized in a Suzuki-Miyaura coupling reaction to introduce the substituted phenyl ring system, which is a crucial part of the pharmacophore responsible for GPR40 activation.

Signaling Pathway: GPR40 Agonism by Fasiglifam

GPR40_Agonism Fasiglifam Fasiglifam (TAK-875) GPR40 GPR40 Receptor (on β-cells) Fasiglifam->GPR40 Binds and Activates PLC_Activation PLC Activation GPR40->PLC_Activation IP3_DAG IP₃ and DAG Increase PLC_Activation->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase Insulin_Secretion Insulin Secretion Ca_Increase->Insulin_Secretion

Caption: GPR40 signaling pathway activated by Fasiglifam.

Experimental Protocol: Synthesis of a Fasiglifam Precursor (Illustrative)

While a detailed, publicly available protocol for the synthesis of Fasiglifam from this compound is not readily found, the following represents a plausible synthetic step based on known Suzuki-Miyaura coupling chemistry.

Reaction: Coupling of this compound with a Thiazole Halide

Materials:

  • This compound (1.1 equiv)

  • 2-Bromo-4-(trifluoromethyl)thiazole (1.0 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (10 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (10:1)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine 2-bromo-4-(trifluoromethyl)thiazole, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the coupled aldehyde product, a key intermediate for further elaboration into Fasiglifam.

Conclusion

This compound is a highly valuable and versatile reagent in medicinal chemistry. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the synthetic handle of the formyl group, makes it an essential building block for the creation of diverse and complex molecules. The applications presented here, from the synthesis of bioactive compounds to the development of enzyme inhibitors, underscore the significant potential of 3-FPBA in modern drug discovery and development. Researchers are encouraged to explore the full synthetic potential of this reagent in their pursuit of novel therapeutic agents.

References

Application of 3-Formylphenylboronic Acid in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenylboronic acid is a versatile bifunctional reagent that has emerged as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring both a boronic acid moiety and a formyl group, allows for sequential and diverse chemical transformations. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in many drug molecules. Simultaneously, the aldehyde functionality serves as a versatile handle for a wide range of synthetic modifications, including reductive amination, oxidation, reduction, and olefination, further expanding its utility in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical targets. The information presented is intended to guide researchers and drug development professionals in leveraging this valuable synthetic intermediate.

Key Applications in Pharmaceutical Synthesis

This compound has proven instrumental in the development of drugs targeting a range of therapeutic areas. Below are detailed examples of its application in the synthesis of a GPR40 agonist, a Hepatitis C Virus (HCV) NS3 Protease Inhibitor, and a Dipeptidyl Peptidase-4 (DPP-IV) Inhibitor.

GPR40 Agonists for Type 2 Diabetes: Synthesis of Fasiglifam (TAK-875) Intermediate

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes. GPR40 agonists stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells. Fasiglifam (TAK-875) is a potent and selective GPR40 agonist, and this compound is a key intermediate in its synthesis.

Signaling Pathway of GPR40

GPR40_Signaling

Experimental Protocol: Suzuki Coupling in the Synthesis of a Fasiglifam Intermediate

The synthesis of Fasiglifam involves a key Suzuki-Miyaura coupling reaction between a brominated benzofuran (B130515) derivative and a substituted phenylboronic acid, which can be prepared from this compound. The following protocol is a representative procedure based on patent literature for the synthesis of a key biphenyl (B1667301) intermediate.

Reactants Molecular Weight ( g/mol ) Amount (mmol) Equivalents Mass/Volume
(S)-6-(bromomethoxy)-2,3-dihydrobenzofuran-3-yl)acetic acid methyl ester315.1610.01.03.15 g
This compound149.9412.01.21.80 g
Palladium(II) acetate (B1210297) (Pd(OAc)₂)224.500.20.0245 mg
Tricyclohexylphosphine (B42057) (PCy₃)280.490.40.04112 mg
Potassium Phosphate (B84403) (K₃PO₄)212.2730.03.06.37 g
Toluene (B28343)---50 mL
Water---5 mL

Procedure:

  • To a 100 mL round-bottom flask, add (S)-6-(bromomethoxy)-2,3-dihydrobenzofuran-3-yl)acetic acid methyl ester (3.15 g, 10.0 mmol), this compound (1.80 g, 12.0 mmol), potassium phosphate (6.37 g, 30.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and tricyclohexylphosphine (112 mg, 0.4 mmol).

  • Add toluene (50 mL) and water (5 mL) to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired biphenyl intermediate.

  • Expected Yield: 85-95%.

Experimental Workflow

Fasiglifam_Synthesis_Workflow

Hepatitis C Virus (HCV) NS3 Protease Inhibitors

The HCV NS3 protease is a serine protease essential for the replication of the hepatitis C virus, making it a prime target for antiviral therapy.[1] Boronic acid-containing compounds have been developed as potent inhibitors of this enzyme. The formyl group of this compound can be elaborated into more complex functionalities that interact with the active site of the protease.

Mechanism of Action of HCV NS3 Protease

HCV_NS3_Protease_MOA

Experimental Protocol: Synthesis of a Biaryl Boronic Acid Intermediate for HCV Protease Inhibitors

This protocol outlines a general method for the synthesis of a biaryl boronic acid, a common scaffold in HCV protease inhibitors, using this compound.

Reactants Molecular Weight ( g/mol ) Amount (mmol) Equivalents Mass/Volume
3-Bromo-N-cyclopropyl-2-methoxybenzamide284.145.01.01.42 g
This compound149.946.01.20.90 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.700.150.03110 mg
Sodium Carbonate (Na₂CO₃)105.9915.03.01.59 g
1,4-Dioxane (B91453)---25 mL
Water---5 mL

Procedure:

  • In a 50 mL Schlenk flask, combine 3-bromo-N-cyclopropyl-2-methoxybenzamide (1.42 g, 5.0 mmol), this compound (0.90 g, 6.0 mmol), Pd(dppf)Cl₂ (110 mg, 0.15 mmol), and sodium carbonate (1.59 g, 15.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (25 mL) and degassed water (5 mL).

  • Heat the mixture to 90 °C and stir for 16 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography (eluent: ethyl acetate/hexane) to obtain the desired biaryl product.

  • Expected Yield: 75-85%.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[2] Inhibitors of DPP-IV prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. This compound can be incorporated into the structure of DPP-IV inhibitors, where the aldehyde can be converted to various functional groups that interact with the enzyme's active site.

Role of DPP-IV in Glucose Homeostasis

DPP_IV_Glucose_Homeostasis

Experimental Protocol: Reductive Amination in the Synthesis of a DPP-IV Inhibitor Precursor

Following a Suzuki coupling to form a biaryl aldehyde, the formyl group can be converted to an amine via reductive amination, a key step in the synthesis of many DPP-IV inhibitors.

Reactants Molecular Weight ( g/mol ) Amount (mmol) Equivalents Mass/Volume
Biaryl Aldehyde Intermediate(Varies)2.01.0(Varies)
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester HCl313.712.21.1690 mg
Sodium triacetoxyborohydride (B8407120) (STAB)211.943.01.5636 mg
Triethylamine (B128534) (Et₃N)101.192.41.20.33 mL
Dichloromethane (B109758) (DCM)---20 mL

Procedure:

  • Dissolve the biaryl aldehyde intermediate (2.0 mmol) and (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester hydrochloride (690 mg, 2.2 mmol) in dichloromethane (20 mL).

  • Add triethylamine (0.33 mL, 2.4 mmol) to the mixture and stir for 10 minutes at room temperature.

  • Add sodium triacetoxyborohydride (636 mg, 3.0 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the DPP-IV inhibitor precursor.

  • Expected Yield: 70-80%.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its ability to participate in robust Suzuki-Miyaura cross-coupling reactions, coupled with the synthetic flexibility of the formyl group, makes it an indispensable tool for medicinal chemists. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the applications of this important intermediate in the development of novel therapeutics.

References

Application Notes and Protocols: 3-Formylphenylboronic Acid in Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenylboronic acid (3-FPBA) is a versatile building block in the design and synthesis of chemical sensors. Its unique structure, featuring both a boronic acid moiety and a formyl group, allows for dual functionality. The boronic acid group is a well-established recognition element for diol-containing molecules, such as saccharides, through the formation of reversible covalent bonds. The formyl group provides a reactive site for the straightforward synthesis of more complex sensor molecules, often through Schiff base condensation, enabling the development of sensors for a wide array of analytes beyond diols. This document provides detailed application notes and experimental protocols for the use of 3-FPBA in the development of chemical sensors for glucose, reactive oxygen species (ROS), biogenic amines, and fluoride (B91410) ions.

Glucose Sensing

The detection of glucose is crucial for the diagnosis and management of diabetes. 3-FPBA can be utilized to create fluorescent sensors for glucose. The principle often involves the formation of a Schiff base with a fluorescent amine, where the subsequent binding of glucose to the boronic acid moiety modulates the fluorescence output.

Signaling Pathway for a 3-FPBA-based Glucose Sensor

G cluster_synthesis Sensor Synthesis cluster_detection Glucose Detection cluster_output Signal Output 3-FPBA 3-FPBA Sensor 3-FPBA Schiff Base (Low Fluorescence) 3-FPBA->Sensor Schiff Base Condensation Fluorophore-NH2 Fluorescent Amine Fluorophore-NH2->Sensor Sensor_Glucose_Complex Sensor-Glucose Complex (High Fluorescence) Sensor->Sensor_Glucose_Complex Reversible Covalent Bonding (Diol Binding) Glucose Glucose Glucose->Sensor_Glucose_Complex Fluorescence_Increase Fluorescence Intensity Increases Sensor_Glucose_Complex->Fluorescence_Increase

Caption: Signaling pathway of a 3-FPBA-based fluorescent glucose sensor.

Experimental Protocols

Protocol 1: Synthesis of a 3-FPBA-based Fluorescent Glucose Sensor

This protocol describes the synthesis of a Schiff base sensor from 3-FPBA and a fluorescent amine, such as 2-aminophenol (B121084).

  • Materials:

    • This compound (3-FPBA)

    • 2-Aminophenol

    • Methanol (B129727) (anhydrous)

    • Stirring plate and magnetic stir bar

    • Round-bottom flask

    • Condenser

  • Procedure:

    • Dissolve 1.0 mmol of 3-FPBA in 20 mL of anhydrous methanol in a round-bottom flask.

    • Add 1.0 mmol of 2-aminophenol to the solution.

    • Reflux the mixture with stirring for 4 hours.

    • Allow the solution to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is the Schiff base sensor. Purify by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) if necessary.

    • Characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Protocol 2: Fluorometric Detection of Glucose

  • Materials:

    • Synthesized 3-FPBA Schiff base sensor

    • Phosphate (B84403) buffered saline (PBS), pH 7.4

    • Glucose stock solution (e.g., 1 M)

    • Fluorometer

    • Cuvettes

  • Procedure:

    • Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of glucose solutions of known concentrations in PBS (pH 7.4) by diluting the stock solution.

    • In a cuvette, add the sensor stock solution to the PBS buffer to a final concentration (e.g., 10 µM).

    • Record the baseline fluorescence spectrum of the sensor solution.

    • Add aliquots of the glucose solutions to the cuvette to achieve the desired final concentrations.

    • After a short incubation period (e.g., 5 minutes), record the fluorescence spectrum.

    • Plot the fluorescence intensity at the emission maximum against the glucose concentration to generate a calibration curve.

Quantitative Data
ParameterValueReference
AnalyteD-Glucose[1][2]
Limit of Detection (LOD)0.1 mM - 5 mM (varies with sensor design)[3][4]
Linear Range0.5 mM - 25 mM (varies with sensor design)[3][5]
SelectivityGood selectivity over other common monosaccharides[1]
Response Time< 5 minutes[6]

Reactive Oxygen Species (ROS) Sensing

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), play significant roles in cellular signaling and oxidative stress. 3-FPBA can be used to detect H₂O₂ based on the principle that boronic acids are oxidized by H₂O₂ to the corresponding phenols, leading to a change in the optical properties of a sensor molecule.

Signaling Pathway for a 3-FPBA-based ROS Sensor

G cluster_sensor Sensor State cluster_reaction Detection Reaction cluster_output Signal Output 3-FPBA_Probe 3-FPBA based Probe (Non-fluorescent/Low) Phenol_Product Phenolic Product (Fluorescent) 3-FPBA_Probe->Phenol_Product Oxidation H2O2 Hydrogen Peroxide H2O2->Phenol_Product Fluorescence_TurnOn Fluorescence 'Turn-On' Phenol_Product->Fluorescence_TurnOn

Caption: Signaling pathway of a 3-FPBA-based 'turn-on' fluorescent ROS sensor.

Experimental Protocols

Protocol 3: Synthesis of a 3-FPBA-based Fluorescent ROS Probe

A simple probe can be synthesized by coupling 3-FPBA to a fluorophore whose emission is quenched and is restored upon conversion of the boronic acid to a phenol. For this example, we will consider a generic coumarin-based probe.

  • Materials:

    • This compound (3-FPBA)

    • A suitable amino-functionalized coumarin (B35378) dye

    • Methanol (anhydrous)

    • Sodium borohydride (B1222165) (NaBH₄)

    • Stirring plate and magnetic stir bar

    • Round-bottom flask

  • Procedure:

    • Synthesize the Schiff base by reacting 3-FPBA with the amino-coumarin in methanol as described in Protocol 1.

    • After cooling the reaction mixture, slowly add sodium borohydride (1.5 equivalents) in small portions to reduce the imine bond to an amine.

    • Stir the reaction for 2 hours at room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

    • Characterize the final probe using appropriate analytical techniques.

Protocol 4: Fluorometric Detection of Hydrogen Peroxide

  • Materials:

    • Synthesized 3-FPBA-coumarin probe

    • Phosphate buffered saline (PBS), pH 7.4

    • Hydrogen peroxide (H₂O₂) stock solution

    • Fluorometer

    • Cuvettes

  • Procedure:

    • Prepare a stock solution of the probe in DMSO.

    • Prepare a working solution of the probe in PBS (e.g., 10 µM).

    • Prepare a series of H₂O₂ solutions of known concentrations in PBS.

    • Record the baseline fluorescence of the probe solution.

    • Add aliquots of the H₂O₂ solutions to the probe solution.

    • Incubate for a specific time (e.g., 30 minutes) at room temperature.

    • Record the fluorescence spectrum.

    • Plot the fluorescence intensity at the emission maximum against the H₂O₂ concentration.

Quantitative Data
ParameterValueReference
AnalyteHydrogen Peroxide (H₂O₂)[7]
Limit of Detection (LOD)1 nM - 10 µM (varies with probe design)[7][8]
Linear Range10 nM - 100 µM (varies with probe design)[7]
SelectivityHigh selectivity for H₂O₂ over other ROS[8]
Response Time10 - 30 minutes[8]

Biogenic Amine Sensing

Biogenic amines are important indicators of food spoilage. The aldehyde group of 3-FPBA can react with primary amines through Schiff base formation, leading to a detectable change in fluorescence or color.

Experimental Workflow for Biogenic Amine Detection

G cluster_preparation Sample and Sensor Preparation cluster_reaction Detection Reaction cluster_analysis Analysis Sample Food Sample (e.g., Fish Extract) Biogenic_Amine Biogenic Amine Sample->Biogenic_Amine Extraction 3-FPBA_Solution 3-FPBA Sensor Solution Schiff_Base_Product Schiff Base Adduct (Colored/Fluorescent) 3-FPBA_Solution->Schiff_Base_Product Biogenic_Amine->Schiff_Base_Product Schiff Base Formation Spectrophotometer Spectrophotometer/ Fluorometer Schiff_Base_Product->Spectrophotometer Measurement Data_Analysis Concentration Determination Spectrophotometer->Data_Analysis Signal Output

Caption: Experimental workflow for the detection of biogenic amines using a 3-FPBA-based sensor.

Experimental Protocols

Protocol 5: Colorimetric/Fluorometric Detection of Biogenic Amines

  • Materials:

    • This compound (3-FPBA)

    • Ethanol or other suitable solvent

    • Biogenic amine standards (e.g., histamine, putrescine, cadaverine)

    • UV-Vis Spectrophotometer or Fluorometer

    • Cuvettes

  • Procedure:

    • Prepare a stock solution of 3-FPBA in ethanol (e.g., 1 mM).

    • Prepare standard solutions of various biogenic amines in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • For analysis, mix a specific volume of the 3-FPBA solution with the biogenic amine standard or sample extract in a cuvette.

    • Allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature.

    • Measure the absorbance or fluorescence spectrum.

    • A color change or a change in fluorescence intensity indicates the presence of biogenic amines.

    • Create a calibration curve by plotting the signal change against the concentration of the biogenic amine standards.

Quantitative Data
ParameterValueReference
AnalytesHistamine, Putrescine, Cadaverine, etc.[9][10]
Limit of Detection (LOD)0.03 µM - 10 µM (varies with amine and method)[9][11]
Linear Range0.1 µM - 100 µM (varies with amine and method)[10][11]
SelectivityCan show cross-reactivity with different primary amines[10]
Response Time1 - 15 minutes[9]

Fluoride Ion Sensing

Fluoride is an important ion to monitor in drinking water due to the narrow range between beneficial and toxic concentrations. Boronic acids can interact with fluoride ions, leading to a change in their electronic properties and a corresponding change in the optical signal of a sensor.

Logical Relationship in Fluoride Detection

G 3-FPBA_Sensor 3-FPBA based Sensor Sensor_Fluoride_Complex Sensor-Fluoride Adduct 3-FPBA_Sensor->Sensor_Fluoride_Complex Lewis Acid-Base Interaction Fluoride_Ion Fluoride (F⁻) Fluoride_Ion->Sensor_Fluoride_Complex Signal_Change Change in Absorbance/ Fluorescence Sensor_Fluoride_Complex->Signal_Change

Caption: Logical relationship in the detection of fluoride ions by a 3-FPBA-based sensor.

Experimental Protocols

Protocol 6: Synthesis of a 3-FPBA-based Fluoride Sensor

For fluoride detection, a sensor can be designed where the interaction of fluoride with the boron center perturbs the electronic system of a conjugated fluorophore. A simple approach involves a Schiff base condensation with an appropriate amine.

  • Materials:

    • This compound (3-FPBA)

    • Aniline (B41778) or a substituted aniline derivative

    • Ethanol (anhydrous)

    • Standard laboratory glassware

  • Procedure:

    • Follow a similar procedure to Protocol 1, reacting 3-FPBA with the chosen aniline derivative in refluxing ethanol.

    • After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

    • Characterize the synthesized sensor to confirm its structure.

Protocol 7: Colorimetric/Fluorometric Detection of Fluoride

  • Materials:

    • Synthesized 3-FPBA-aniline sensor

    • Acetonitrile or THF (anhydrous)

    • Tetrabutylammonium fluoride (TBAF) stock solution in the same solvent

    • UV-Vis Spectrophotometer or Fluorometer

    • Cuvettes

  • Procedure:

    • Prepare a stock solution of the sensor in the chosen organic solvent (e.g., 1 mM).

    • Prepare a working solution of the sensor (e.g., 20 µM).

    • Prepare a series of TBAF solutions of known concentrations.

    • Record the initial absorbance or fluorescence spectrum of the sensor solution.

    • Titrate the sensor solution with the TBAF solutions, recording the spectrum after each addition.

    • Plot the change in absorbance or fluorescence intensity against the fluoride concentration.

Quantitative Data
ParameterValueReference
AnalyteFluoride (F⁻)[12][13]
Limit of Detection (LOD)0.05 ppm - 2 ppm (varies with sensor design and solvent)[12][13][14]
Linear Range0.1 ppm - 10 ppm (varies with sensor design and solvent)[12]
SelectivityGood selectivity over other common anions (Cl⁻, Br⁻, I⁻)[12]
Response Time< 1 minute[14]

Disclaimer: The provided protocols are intended as a general guide. Specific reaction conditions, concentrations, and instrumentation may need to be optimized for individual applications and sensor designs. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Fluorescent Sensors Based on 3-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent sensors incorporating 3-formylphenylboronic acid are versatile tools in chemical and biological analysis. The unique ability of the boronic acid moiety to reversibly bind with 1,2- or 1,3-diols forms the basis for the detection of a wide range of biologically significant molecules, including saccharides.[1][2][3][4][5] Furthermore, the reactivity of the formyl group allows for the straightforward synthesis of Schiff base derivatives, expanding the scope of detectable analytes to include biogenic amines and various ions.[6][7] The underlying signaling mechanisms for these sensors typically involve photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), or intramolecular charge transfer (ICT), leading to a detectable change in fluorescence upon analyte binding.[2][5] These sensors offer high sensitivity and selectivity, making them valuable assets in research and drug development.[1][6]

Application 1: Saccharide Detection

The detection of saccharides is crucial for diagnosing and monitoring diseases like diabetes and for understanding various biological processes.[1][5] Fluorescent sensors based on this compound provide a sensitive method for the quantitative determination of saccharides.[8]

Signaling Mechanism

The fundamental principle behind saccharide sensing with boronic acid-based sensors is the reversible covalent interaction between the boronic acid group and the cis-1,2- or 1,3-diol moieties present in saccharides to form cyclic boronate esters.[2][3][5][6] This binding event alters the electronic properties of the fluorophore, leading to a change in its fluorescence emission. For sensors derived from this compound, the signaling can be modulated through various mechanisms, including PET, FRET, and ICT.[2][5]

G Saccharide Detection Signaling Pathway Sensor This compound Derivative Sensor Complex Sensor-Saccharide Complex (Cyclic Boronate Ester) Sensor->Complex + Saccharide Fluorescence_Off Low Fluorescence ('Off' State) Sensor->Fluorescence_Off Intrinsic State Saccharide Saccharide (with cis-diols) Saccharide->Complex Fluorescence_On High Fluorescence ('On' State) Complex->Fluorescence_On Binding Event

Caption: Signaling mechanism of a this compound-based saccharide sensor.

Quantitative Data
Sensor TypeAnalyteBinding Constant (K)Limit of Detection (LOD)Reference
Anthracene Diboronic AcidD-Glucose44 ± 3 L mol⁻¹Not Reported[2]
Pyrene-based Diboronic AcidD-GlucoseK_R = 1177 M⁻¹, K_S = 314 M⁻¹Not Reported[5]
Coumarin-modified SensorD-Fructose26x higher than D-GlucoseDetectable at 1.0 mM[9]
Oxazolidine Boronate (S1)D-FructoseHigher than D-GlucoseNot Reported[8]
Oxazolidine Boronate (S1)D-GlucoseLower than D-Fructose0-60 mM range[8]
Experimental Protocol: General Procedure for Saccharide Sensing

This protocol provides a general guideline for the use of a this compound-based fluorescent sensor for saccharide detection. Specific parameters may need to be optimized depending on the sensor and analyte.

Materials:

  • This compound-based fluorescent sensor

  • Saccharide standards (e.g., glucose, fructose)

  • Aqueous buffer solution (e.g., phosphate-buffered saline, PBS, at physiological pH)

  • Organic solvent for stock solution (e.g., DMSO, Methanol)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent sensor in an appropriate organic solvent (e.g., 1 mM in DMSO).

    • Prepare stock solutions of the saccharide standards in the aqueous buffer.

  • Fluorescence Measurement:

    • In a quartz cuvette, add the aqueous buffer.

    • Add a small aliquot of the sensor stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum of the sensor solution. This will serve as the baseline (I₀).

    • Add increasing concentrations of the saccharide stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate.

    • Record the fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity (I/I₀) at the emission maximum as a function of the saccharide concentration.

    • The binding constant (K) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

G Experimental Workflow for Saccharide Sensing cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Sensor Prepare Sensor Stock Solution Add_Sensor Add Sensor (Final Concentration) Prep_Sensor->Add_Sensor Prep_Saccharide Prepare Saccharide Stock Solutions Titrate Titrate with Saccharide Prep_Saccharide->Titrate Add_Buffer Add Buffer to Cuvette Add_Buffer->Add_Sensor Record_I0 Record Initial Fluorescence (I₀) Add_Sensor->Record_I0 Record_I0->Titrate Record_I Record Fluorescence (I) Titrate->Record_I Plot_Data Plot I/I₀ vs. [Saccharide] Record_I->Plot_Data Calculate_K Calculate Binding Constant (K) Plot_Data->Calculate_K

Caption: A generalized workflow for saccharide detection using a fluorescent sensor.

Application 2: Fluoride (B91410) Ion Detection

Fluoride is an important ion in dental health but can be toxic at high concentrations. Therefore, sensitive and selective detection of fluoride in aqueous solutions is of great importance.[10] Boronic acid-based sensors are an attractive approach for fluoride sensing due to the strong affinity between the boron atom and the fluoride ion.[10][11]

Signaling Mechanism

The detection of fluoride ions by boronic acid-based sensors relies on the Lewis acid-base interaction between the electron-deficient boron atom and the electron-rich fluoride ion.[10][11] This interaction leads to a change in the hybridization of the boron atom from sp² to sp³, which in turn alters the electronic structure of the conjugated fluorophore, causing a change in its photophysical properties.[11]

G Fluoride Ion Detection Signaling Pathway Sensor Boronic Acid Sensor (sp² Boron) Complex Sensor-Fluoride Complex (sp³ Boron) Sensor->Complex + F⁻ Fluorescence_Initial Initial Fluorescence Sensor->Fluorescence_Initial Intrinsic State Fluoride Fluoride Ion (F⁻) Fluoride->Complex Fluorescence_Change Altered Fluorescence Complex->Fluorescence_Change Binding Event

Caption: Signaling pathway for a boronic acid-based fluoride ion sensor.

Quantitative Data
SensorApparent Fluoride Binding ConstantLimit of Detection (LOD)Linear RangeReference
Pyreneboronic acid-catechol ensemble> 10³ M⁻¹ppm levelsNot specified[10]
3-aminophenylboronic acid on SPCENot specified0.3 µM5 µM to 30 mM[10]
Experimental Protocol: General Procedure for Fluoride Ion Sensing

Materials:

  • Boronic acid-based fluorescent sensor

  • Sodium fluoride (NaF) standard solution

  • Aqueous buffer solution

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent sensor in an appropriate solvent.

    • Prepare a standard stock solution of NaF in deionized water.

  • Fluorescence Titration:

    • To a quartz cuvette containing the aqueous buffer, add the sensor stock solution to the desired final concentration.

    • Record the initial fluorescence spectrum.

    • Add incremental amounts of the NaF standard solution.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the fluoride ion concentration.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio.

Application 3: Biogenic Amine Detection

Biogenic amines (BAs) are important indicators of food spoilage and can have adverse health effects.[7][12] Fluorescent sensors based on the Schiff base reaction of this compound with primary amines offer a rapid and sensitive method for BA detection.[6]

Signaling Mechanism

The sensing mechanism for biogenic amines involves a nucleophilic substitution or Schiff base condensation reaction between the aldehyde group of the this compound derivative and the primary amine group of the biogenic amine.[6][7] This reaction forms a new C=N bond, which alters the electronic and photophysical properties of the fluorophore, leading to a change in the fluorescence signal.

G Biogenic Amine Detection Signaling Pathway Sensor This compound Derivative Sensor Product Schiff Base Product Sensor->Product + Biogenic Amine Fluorescence_Initial Initial Fluorescence Sensor->Fluorescence_Initial Intrinsic State Biogenic_Amine Biogenic Amine (R-NH₂) Biogenic_Amine->Product Fluorescence_Change Altered Fluorescence Product->Fluorescence_Change Reaction

Caption: Reaction and signaling pathway for a this compound-based biogenic amine sensor.

Quantitative Data
SensorAnalyteLimit of Detection (LOD)Reference
3,6-bis(dimethylamino)-9-(ethylthio)xanthylium (PSE)Biogenic Amines0.03 µM[7]
Experimental Protocol: General Procedure for Biogenic Amine Sensing

Materials:

  • This compound-based fluorescent sensor

  • Biogenic amine standards (e.g., histamine, putrescine)

  • Appropriate buffer solution

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the sensor.

    • Prepare stock solutions of the biogenic amine standards.

  • Fluorescence Assay:

    • In a cuvette, mix the sensor solution with the buffer.

    • Record the initial fluorescence spectrum.

    • Add the biogenic amine standard to the cuvette.

    • Monitor the change in fluorescence intensity over time until the reaction is complete.

  • Data Analysis:

    • Plot the final fluorescence intensity against the concentration of the biogenic amine.

    • Calculate the limit of detection from the calibration curve.

Conclusion

Fluorescent sensors based on this compound are a powerful and versatile platform for the detection of a variety of important analytes. Their straightforward synthesis, coupled with tunable photophysical properties, makes them highly adaptable for specific applications in research, diagnostics, and drug development. The protocols and data presented here provide a foundation for the application of these sensors in a laboratory setting. Further optimization of sensor design and experimental conditions can lead to even greater sensitivity and selectivity for a wider range of target molecules.

References

Application Notes and Protocols for the Suzuki Coupling of 3-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism and practical protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Formylphenylboronic acid. This versatile building block is frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients, due to the synthetic utility of the formyl group.

Reaction Mechanism

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

The presence of the electron-withdrawing formyl group on the phenylboronic acid can influence the electronic properties of the molecule but does not fundamentally alter the core mechanistic pathway. The reaction is known to tolerate a wide variety of functional groups, including aldehydes.[3]

The Catalytic Cycle:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, cis-[ArPd(X)L₂]. The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > OTf >> Cl.[1][4]

  • Transmetalation: This is a crucial step where the organic group from the organoboron reagent is transferred to the palladium(II) center. For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻).[5] This boronate then reacts with the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate, [ArPd(Ar')L₂].

  • Reductive Elimination: In the final step, the two organic groups (Ar and Ar') on the palladium(II) center are coupled, forming the desired biaryl product (Ar-Ar'). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

dot graph Suzuki_Coupling_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; ArX [label="Aryl Halide (Ar-X)", shape=ellipse, fillcolor="#FFFFFF"]; OxAdd_Int [label="Oxidative Addition\nIntermediate\ncis-[ArPd(X)L₂]", fillcolor="#F1F3F4"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF"]; BoronicAcid [label="3-Formylphenyl-\nboronic Acid", shape=ellipse, fillcolor="#FFFFFF"]; Boronate [label="Activated Boronate", fillcolor="#F1F3F4"]; Trans_Int [label="Transmetalation\nIntermediate\n[ArPd(Ar')L₂]", fillcolor="#F1F3F4"]; Product [label="3-Formylbiphenyl\nProduct (Ar-Ar')", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd_Int [label=" Oxidative\n Addition"]; ArX -> OxAdd_Int; BoronicAcid -> Boronate; Base -> Boronate; OxAdd_Int -> Trans_Int [label=" Transmetalation"]; Boronate -> Trans_Int; Trans_Int -> Pd0 [label=" Reductive\n Elimination"]; Trans_Int -> Product; } caption: "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."

Experimental Protocols

The following protocols are representative examples for the Suzuki coupling of this compound with various aryl halides. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve the best results for a specific substrate combination.

Protocol 1: General Procedure for the Suzuki Coupling of this compound with Aryl Bromides

This protocol is a general starting point for the coupling of this compound with a range of aryl bromides.

  • Reagents:

    • This compound (1.2 equivalents)

    • Aryl bromide (1.0 equivalent)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equivalents)

    • Triphenylphosphine (PPh₃) (0.08 equivalents)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • Toluene/Water (4:1 v/v)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

  • Reagents:

    • This compound (1.5 equivalents)

    • Aryl halide (1.0 equivalent)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

    • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

    • 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • In a microwave reaction vessel, combine the aryl halide, this compound, Pd(dppf)Cl₂, and cesium carbonate.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Seal the vessel and place it in the microwave reactor.

    • Heat the reaction to 120-150 °C for 15-30 minutes.

    • After cooling, work up the reaction as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl halides. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Suzuki Coupling of this compound with Various Aryl Bromides

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
4-BromoanisolePd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane100880-90
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O80675-85
2-BromopyridinePd(dppf)Cl₂ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O901660-70

Table 2: Comparison of Different Palladium Catalysts and Ligands

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Toluene/H₂O1001278
4-BromoacetophenonePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O801085
4-BromoacetophenonePd(dppf)Cl₂ (2)-Cs₂CO₃ (2)1,4-Dioxane100692

Logical Workflow for Catalyst and Condition Selection

The selection of an appropriate catalyst system and reaction conditions is critical for a successful Suzuki coupling reaction. The following workflow provides a logical approach to this process.

// Nodes Start [label="Start: Define Coupling Partners\n(this compound + Aryl Halide)", shape=ellipse, fillcolor="#F1F3F4"]; Initial_Screen [label="Initial Condition Screen\n- Catalyst: Pd(OAc)₂/PPh₃ or Pd(PPh₃)₄\n- Base: K₂CO₃ or Na₂CO₃\n- Solvent: Toluene/H₂O or Dioxane/H₂O\n- Temp: 80-100 °C", fillcolor="#FFFFFF"]; Evaluation [label="Evaluate Reaction\n(TLC, LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05"]; High_Yield [label="High Yield?\n(>80%)", shape=diamond, style=filled, fillcolor="#34A853"]; Optimization [label="Optimization\n- Vary Ligand (e.g., Buchwald ligands)\n- Vary Base (e.g., Cs₂CO₃, K₃PO₄)\n- Vary Solvent and Temperature", fillcolor="#FFFFFF"]; Low_Yield [label="Low/No Reaction", shape=ellipse, fillcolor="#EA4335"]; Troubleshooting [label="Troubleshooting\n- Check Reagent Purity\n- Ensure Anhydrous/Degassed Conditions\n- Consider Alternative Catalysts (e.g., Ni-based)", fillcolor="#FFFFFF"]; Success [label="Successful Coupling\nProceed to Scale-up", shape=ellipse, fillcolor="#34A853"];

// Edges Start -> Initial_Screen; Initial_Screen -> Evaluation; Evaluation -> High_Yield; High_Yield -> Success [label="Yes"]; High_Yield -> Optimization [label="No"]; Optimization -> Evaluation; Evaluation -> Low_Yield [label="No Conversion"]; Low_Yield -> Troubleshooting; Troubleshooting -> Initial_Screen; } caption: "Workflow for selecting and optimizing Suzuki coupling conditions."

Potential Side Reactions

While the Suzuki coupling is a robust reaction, certain side reactions can occur, potentially lowering the yield of the desired product.

  • Homocoupling: Dimerization of the boronic acid or the aryl halide can occur. This is often promoted by the presence of oxygen or if the transmetalation or reductive elimination steps are slow.[6]

  • Protodeboronation: The boronic acid can be protonated and cleaved from the aromatic ring, especially under acidic conditions or with prolonged heating in the presence of water.

  • Reduction of the Formyl Group: While generally stable, under certain conditions with specific catalysts and hydrogen sources (e.g., from a solvent), the aldehyde may be reduced to an alcohol. Careful selection of reaction conditions is necessary to avoid this.

By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, the Suzuki-Miyaura cross-coupling of this compound can be a highly efficient and reliable method for the synthesis of a wide range of valuable biaryl compounds.

References

Application Notes and Protocols: The Role of the Formyl Group in 3-Formylphenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Formylphenylboronic acid (3-FPBA) is a versatile bifunctional reagent widely utilized in organic synthesis and medicinal chemistry. Its chemical significance stems from the presence of two distinct reactive moieties: a boronic acid group and a formyl (aldehyde) group. The formyl group, positioned meta to the boronic acid, plays a crucial role in modulating the molecule's overall reactivity. It acts as a moderate electron-withdrawing group, influencing the Lewis acidity of the boron center, and serves as a synthetic handle for a variety of chemical transformations. This document provides detailed application notes, experimental protocols, and quantitative data on the reactivity of 3-FPBA, with a focus on its applications in Suzuki-Miyaura coupling, condensation reactions, and multicomponent reactions.

Physicochemical Properties and the Electronic Role of the Formyl Group

The formyl group (-CHO) is an electron-withdrawing group (EWG) that influences the electronic properties of the phenyl ring and, consequently, the boronic acid moiety. This electronic effect is fundamental to the reactivity of 3-FPBA.

  • Increased Lewis Acidity: The formyl group decreases the electron density at the boron center.[1] This enhanced electrophilicity facilitates the transmetalation step in palladium-catalyzed cross-coupling reactions.

  • Lowered pKa: The electron-withdrawing nature of the formyl group leads to a lower pKa value for the boronic acid compared to unsubstituted phenylboronic acid, indicating increased Brønsted acidity.[2] This can affect the conditions required for reactions such as diol complexation.

Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids
CompoundSubstituentpKaReference
Phenylboronic Acid-H8.86[1]
This compound 3-CHO 7.83 (Predicted) [3]
4-Formylphenylboronic acid4-CHO~7.5[2]
3-Acetamidophenylboronic acid3-NHCOCH₃~8.4[2]

Note: The pKa value for 3-FPBA is a predicted value. The table illustrates the general trend of electron-withdrawing groups lowering the pKa.

Application Note I: Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group of 3-FPBA is renowned for its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds.[4] The formyl group is generally stable under these conditions, allowing for the synthesis of complex biaryl aldehydes, which are valuable intermediates in drug discovery and materials science.

The electron-withdrawing formyl group can influence the reaction kinetics, often facilitating the transmetalation step of the catalytic cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 ArPdX R¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArX R¹-X (Aryl Halide) ArX->ArPdX ArPdAr R¹-Pd(II)L₂-R² ArPdX->ArPdAr Transmetalation FPBA R²-B(OH)₂ (3-FPBA) Boronate [R²-B(OH)₃]⁻ FPBA->Boronate Activation Base Base (e.g., K₂CO₃) Base->FPBA Boronate->ArPdX ArPdAr->Pd0 Reductive Elimination Product R¹-R² (Biaryl Product) ArPdAr->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (3-FPBA) (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture (Dioxane:Water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl aldehyde.

Table 2: Examples of Suzuki-Miyaura Reactions with 3-FPBA
Aryl HalideProductYieldReference
2-Bromopyridine3-(pyridin-2-yl)benzaldehydeDependant on substitution pattern[5]
4-Bromoanisole4'-methoxy-[1,1'-biphenyl]-3-carbaldehydeHigh
1-Iodonaphthalene3-(naphthalen-1-yl)benzaldehydeHigh

Application Note II: Condensation and Derivatization Reactions

The formyl group of 3-FPBA provides a reactive site for a wide array of classical carbonyl chemistry, making it a highly adaptable building block.[4] It readily undergoes condensation reactions with amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes, respectively. These reactions are fundamental in the synthesis of heterocyclic compounds and in the construction of dynamic combinatorial libraries.

Condensation_Workflow Start Start Reagents 1. Weigh 3-FPBA and Amine/Hydrazine Start->Reagents Dissolve 2. Dissolve in appropriate solvent (e.g., Ethanol (B145695), Methanol) Reagents->Dissolve React 3. Stir at specified temperature (RT to reflux) Dissolve->React Monitor 4. Monitor reaction by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup 5. Reaction Work-up (e.g., Precipitation, Extraction) Monitor->Workup Complete Purify 6. Purification (e.g., Recrystallization, Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for a condensation reaction.
Protocol 2: Synthesis of a Schiff Base (Iminoboronate)

This protocol outlines the formation of a Schiff base from 3-FPBA and a primary amine.

Materials:

  • This compound (1.0 equivalent)

  • Primary amine (e.g., Aniline) (1.0 equivalent)

  • Ethanol or Methanol

  • Optional: Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added.

  • Stir the mixture at room temperature or gentle reflux for 2-6 hours. The formation of the product may be observed as a precipitate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure Schiff base.

Application Note III: Multicomponent Reactions (MCRs)

The bifunctional nature of 3-FPBA makes it an ideal substrate for multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, incorporating portions of all reactants.[6] This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate molecular diversity. 3-FPBA can participate in MCRs where both the boronic acid and the formyl group react sequentially or concurrently.

MCR_Logic FPBA This compound (Component A) OnePot One-Pot Synthesis FPBA->OnePot CompB Component B (e.g., Salicylaldehyde) CompB->OnePot CompC Component C (e.g., Hydrazone) CompC->OnePot Product Complex Product (e.g., Stereogenic-at-boron fluorophore) OnePot->Product Formation of multiple bonds

Caption: Logical relationship in a three-component reaction.
Protocol 3: One-Pot Synthesis of a Stereogenic-at-Boron Fluorophore (BOSPYR) (Conceptual)

This protocol is based on a reported MCR involving boronic acids, salicylaldehydes, and 2-formylpyrrole hydrazones.[6]

Materials:

  • This compound (1.0 equivalent)

  • A substituted salicylaldehyde (B1680747) (1.0 equivalent)

  • A 2-formylpyrrole hydrazone derivative (1.0 equivalent)

  • Ethanol

Procedure:

  • In a vial, combine this compound (1.0 eq), the salicylaldehyde (1.0 eq), and the 2-formylpyrrole hydrazone (1.0 eq).

  • Add ethanol as the solvent.

  • Seal the vial and heat the mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue using column chromatography on silica gel to isolate the fluorescent boron complex.

Applications in Drug Discovery

The unique reactivity of 3-FPBA makes it a valuable intermediate in the synthesis of pharmaceuticals.[4]

  • Fasiglifam: 3-FPBA is a key intermediate in the synthesis of Fasiglifam, a drug developed for treating metabolic disorders.[4]

  • Enzyme Inhibition: The boronic acid moiety can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent inhibition. The formyl group allows for further molecular elaboration to enhance binding affinity and selectivity.[3]

  • Bioactive Scaffolds: Through Suzuki coupling and subsequent condensation reactions, 3-FPBA serves as a scaffold for building complex molecules with potential therapeutic applications.[7][8]

Conclusion

The formyl group in this compound is not merely a passive substituent but an active participant that defines the molecule's synthetic utility. It modulates the electronic nature of the boronic acid, enhancing its reactivity in cross-coupling reactions, while simultaneously providing an independent, orthogonal site for a vast range of chemical transformations. This dual-reactivity profile secures the position of 3-FPBA as an indispensable tool for researchers in organic synthesis, materials science, and drug development, enabling the efficient construction of complex and functionally diverse molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Formylphenylboronic acid. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound has a low yield. What are the common causes?

A1: Low yields in Suzuki couplings with this compound can stem from several factors. Key areas to investigate include:

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often substrate-dependent. An inappropriate combination can lead to a sluggish reaction or the formation of side products.

  • Boronic Acid Instability: While generally stable, boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under prolonged heating or in the presence of excess water.

  • Side Reactions: The presence of the aldehyde group can sometimes lead to side reactions, although it is generally well-tolerated in Suzuki couplings.

Q2: I am observing a significant amount of homocoupling product from my this compound. How can I minimize this?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen. To minimize this:

  • Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can be beneficial. If using a Pd(II) precatalyst like Pd(OAc)₂, its in-situ reduction to Pd(0) can sometimes promote homocoupling.

  • Control Stoichiometry: Avoid a large excess of the boronic acid.

Q3: Can the formyl group on the boronic acid interfere with the Suzuki coupling reaction?

A3: The formyl (aldehyde) group is generally well-tolerated in Suzuki-Miyaura coupling reactions. However, under certain conditions, particularly with highly reactive catalysts or strong bases, side reactions involving the aldehyde are possible but not common. The primary challenges typically relate to optimizing the standard parameters of the Suzuki reaction itself rather than specific interference from the formyl group.

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A4: A good starting point for optimization is to use a common palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, a carbonate base such as K₂CO₃ or Cs₂CO₃, and a solvent system like dioxane/water or toluene/water. The reaction temperature is typically in the range of 80-110 °C. See the detailed experimental protocol below for a specific example.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low to No Product Formation 1. Inactive catalyst (oxidation of Pd(0)).2. Poor quality of boronic acid (degradation).3. Inappropriate choice of base or solvent.4. Insufficient reaction temperature or time.1. Ensure all solvents and the reaction mixture are thoroughly degassed. Use fresh catalyst or a precatalyst known to reliably generate Pd(0).2. Use fresh or purified this compound. Consider using its more stable pinacol (B44631) ester derivative.3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF, with water as a co-solvent).4. Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress over a longer period.
Significant Protodeboronation 1. Presence of excess water or protic solvents.2. Prolonged reaction time at high temperatures.3. Use of a very strong base.1. Use anhydrous solvents and ensure the base is dry. While some water is often necessary, an excess can be detrimental.2. Aim for the shortest reaction time necessary for completion by optimizing other parameters.3. Consider using a milder base like KF or a phosphate-based one.
Formation of Impurities/Byproducts 1. Homocoupling of the boronic acid.2. Degradation of starting materials or product at high temperatures.3. Side reactions involving the formyl group (less common).1. Improve degassing procedures and consider using a Pd(0) catalyst from the start.2. Attempt the reaction at a lower temperature, possibly with a more active catalyst system.3. If other issues are ruled out, consider protecting the aldehyde group, though this is often unnecessary.
Inconsistent Results 1. Inconsistent quality of reagents.2. Incomplete degassing.3. Poor mixing in a heterogeneous reaction mixture.1. Use reagents from a reliable source and of consistent purity.2. Standardize your degassing procedure (e.g., three freeze-pump-thaw cycles).3. Ensure vigorous stirring, especially if the base is not fully dissolved.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of different catalysts, bases, and solvents on the yield of the Suzuki coupling reaction between this compound and various aryl bromides.

Table 1: Catalyst and Base Screening for the Coupling of this compound with 4-Bromoanisole

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (2 equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O (4:1)1001285
2Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O (4:1)1001278
3PdCl₂(dppf) (2)-K₂CO₃Dioxane/H₂O (4:1)1001282
4Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O (4:1)1001292
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O (4:1)1001288

Table 2: Solvent Effects on the Coupling of this compound with 4-Bromotoluene

EntryPalladium Catalyst (2 mol%)Ligand (4 mol%)Base (2 equiv.)Solvent System (4:1)Temp (°C)Time (h)Yield (%)
1Pd(OAc)₂XPhosCs₂CO₃Toluene/H₂O1101090
2Pd(OAc)₂XPhosCs₂CO₃Dioxane/H₂O1001094
3Pd(OAc)₂XPhosCs₂CO₃DMF/H₂O1001087
4Pd(OAc)₂XPhosCs₂CO₃THF/H₂O801681

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Bromide:

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

    • In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Degassing:

    • Seal the Schlenk flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition:

    • Add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.

    • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the required time (typically 4-16 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl aldehyde.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX Ar-Pd(II)L₂(X) OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation Ar'-B(OH)₂ Base PdII_ArAr Ar-Pd(II)L₂(Ar') Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality (Boronic Acid, Halide, Base) Start->CheckReagents CheckInert Verify Inert Atmosphere (Degassing) Start->CheckInert ScreenConditions Systematic Screening CheckReagents->ScreenConditions If reagents are pure CheckInert->ScreenConditions If atmosphere is inert ScreenCatalyst Screen Catalyst/Ligand ScreenConditions->ScreenCatalyst ScreenBase Screen Base ScreenCatalyst->ScreenBase ScreenSolvent Screen Solvent ScreenBase->ScreenSolvent OptimizeTemp Optimize Temperature & Time ScreenSolvent->OptimizeTemp Success Optimized Yield OptimizeTemp->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Technical Support Center: Preventing Protodeboronation of 3-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using 3-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given its electron-withdrawing formyl group, this reagent is particularly susceptible to this undesired side reaction, which can significantly lower product yields. This guide offers practical solutions and detailed experimental protocols to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Troubleshooting Guide: Minimizing Protodeboronation

Low yields and the presence of benzaldehyde (B42025) as a byproduct are primary indicators of protodeboronation. This guide provides a systematic approach to diagnosing and resolving this issue.

Problem Potential Cause Suggested Solutions
Low to no yield of the desired coupled product with significant formation of benzaldehyde. High rate of protodeboronation of this compound.1. Switch to the pinacol (B44631) ester derivative: this compound pinacol ester is more stable and less prone to premature decomposition.[1] 2. Optimize the base: Use milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) instead of strong bases like sodium hydroxide (B78521) (NaOH). 3. Lower the reaction temperature: If the catalytic system is active enough, reducing the temperature can slow the rate of protodeboronation. 4. Ensure anhydrous conditions: Use anhydrous solvents and reagents to minimize the presence of a proton source.
Inconsistent yields between batches. Degradation of this compound upon storage.1. Use fresh or properly stored boronic acid: Store in a cool, dark, and dry place. For longer-term storage, consider converting it to its more stable pinacol ester. 2. Verify reagent quality: Check the purity of the boronic acid by NMR or LC-MS before use.
Reaction works for other arylboronic acids but fails with this compound. The electron-withdrawing nature of the formyl group accelerates protodeboronation.1. Re-optimize reaction conditions specifically for this substrate: A combination of a milder base (e.g., K₂CO₃), a more stable boron reagent (pinacol ester), and an efficient catalyst system is often required. 2. Select an appropriate catalyst/ligand system: Avoid overly bulky phosphine (B1218219) ligands, which can sometimes promote protodeboronation.
Significant dehalogenation of the coupling partner is observed alongside protodeboronation. Slow transmetalation step allows for side reactions of the palladium-aryl intermediate.1. Optimize the catalyst and ligand: Screen different palladium catalysts and phosphine ligands to find a system that promotes faster transmetalation. 2. Adjust the base: The choice of base can influence the rate of transmetalation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond. For this compound, this results in the formation of benzaldehyde, consuming the starting material and reducing the yield of the desired cross-coupling product. The electron-withdrawing formyl group makes the aromatic ring more susceptible to this reaction, particularly under basic conditions.[2]

Q2: How can I easily determine if protodeboronation is occurring in my reaction?

A2: The most common method is to analyze the crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a significant peak corresponding to the mass of benzaldehyde is a strong indicator of protodeboronation.

Q3: Is it better to use this compound or its pinacol ester?

A3: For reactions where protodeboronation is a concern, using the pinacol ester of this compound is highly recommended. Boronic esters, such as the pinacol ester, are generally more stable and less susceptible to hydrolysis and protodeboronation than the free boronic acids.[1] They act as a "slow-release" source of the boronic acid under the reaction conditions, which helps to minimize its decomposition.

Q4: What is the best base to use for the Suzuki coupling of this compound?

A4: While the optimal base can be substrate-dependent, milder inorganic bases are generally preferred to minimize protodeboronation. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often good choices. Strong bases like sodium hydroxide can significantly accelerate the rate of protodeboronation.

Q5: Can the choice of palladium catalyst and ligand affect the extent of protodeboronation?

A5: Yes, the catalyst system plays a crucial role. Highly active catalysts that promote a fast rate of cross-coupling can outcompete the slower protodeboronation side reaction. However, it is important to note that some bulky phosphine ligands, while effective for some Suzuki couplings, have been shown to potentially promote palladium-catalyzed protodeboronation. Therefore, ligand screening may be necessary to find the optimal balance for your specific substrates.

Quantitative Data Summary

The following table summarizes the impact of the choice of base on the yield of Suzuki-Miyaura coupling reactions involving aryl halides and arylboronic acids. While not specific to this compound, it provides a general comparison of the effectiveness of different bases.

Aryl Halide Arylboronic Acid Base Catalyst System Solvent Yield (%)
Aryl BromidePhenylboronic AcidK₂CO₃Pd(OAc)₂ / PPh₃Toluene (B28343)High
Aryl BromidePhenylboronic AcidK₃PO₄Pd(OAc)₂ / PPh₃TolueneHigh
Aryl BromidePhenylboronic AcidCs₂CO₃Pd(OAc)₂ / PPh₃TolueneHigh
Aryl ChloridePhenylboronic AcidK₂CO₃Pd-NHC ComplexWater~95%
Aryl BromidePhenylboronic AcidK₂CO₃PdCl₂(NH₂CH₂COOH)₂Ethanol/WaterGood to Excellent

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, temperature, and reaction time. This table is for comparative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (B44618) (PPh₃) (0.08 equiv)

  • Degassed 1,4-dioxane/water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and potassium carbonate.

  • In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent mixture.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining degassed solvent mixture to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound Pinacol Ester

This protocol describes the conversion of this compound to its more stable pinacol ester.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous toluene or THF

  • Dean-Stark apparatus (optional)

Procedure:

  • In a round-bottom flask, dissolve this compound and pinacol in the anhydrous solvent.

  • If using a Dean-Stark apparatus, reflux the mixture until no more water is collected to drive the reaction to completion.

  • Alternatively, stir the mixture at room temperature or with gentle heating for several hours. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The crude this compound pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification.

Visualizations

Below are diagrams illustrating key concepts and workflows related to preventing protodeboronation.

G cluster_0 Troubleshooting Workflow Low Yield Low Yield Check for Benzaldehyde Analyze for Benzaldehyde (GC-MS, LC-MS) Low Yield->Check for Benzaldehyde Protodeboronation Confirmed Protodeboronation Confirmed Check for Benzaldehyde->Protodeboronation Confirmed Benzaldehyde Detected Implement Solutions Implement Solutions: - Use Pinacol Ester - Milder Base (K2CO3) - Lower Temperature - Anhydrous Conditions Protodeboronation Confirmed->Implement Solutions

Caption: A decision-making workflow for troubleshooting low yields due to protodeboronation.

G cluster_1 Competing Reaction Pathways A This compound B Desired Suzuki Coupling Product A->B Suzuki-Miyaura Coupling (Desired Pathway) C Benzaldehyde (Protodeboronation) A->C Protodeboronation (Undesired Pathway) G cluster_2 General Experimental Workflow start Assemble Reactants (Aryl Halide, Boron Reagent, Base, Catalyst) degas Degas Reaction Mixture start->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify

References

Minimizing homocoupling of 3-Formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Formylphenylboronic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use in cross-coupling reactions, with a primary focus on minimizing homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound, and why is it a problem?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling reactions where the boronic acid couples with itself, leading to the formation of a symmetrical biaryl. In the case of this compound, this results in the unwanted byproduct 3,3'-diformylbiphenyl. This side reaction consumes the starting material, reduces the yield of the desired heterocoupled product, and complicates the purification process due to similar polarities between the product and the byproduct.

Q2: I am observing a significant amount of 3,3'-diformylbiphenyl in my reaction mixture. What are the most probable causes?

A2: The formation of significant homocoupling byproduct can be attributed to several factors, often working in combination:

  • Oxygen Contamination: The presence of oxygen is a primary driver for the oxidative homocoupling of boronic acids. This is often the most significant factor.

  • High Catalyst Loading or Inappropriate Catalyst: High concentrations of palladium catalyst can increase the rate of side reactions, including homocoupling. Some palladium sources, particularly those that readily form Pd(0) nanoparticles, can be more prone to inducing this side reaction.

  • Choice and Concentration of Base: Strong bases or high concentrations of certain bases can promote both homocoupling and protodeboronation (the replacement of the boronic acid group with a hydrogen atom). The choice of base is critical and often substrate-dependent.

  • Elevated Temperatures: While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of the boronic acid and the rate of side reactions like homocoupling.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with homocoupling during reactions with this compound.

Issue 1: High Levels of Homocoupling Detected

Symptoms: Analysis of the crude reaction mixture (e.g., by LC-MS or ¹H NMR) shows a significant peak corresponding to 3,3'-diformylbiphenyl alongside the desired product.

Systematic Troubleshooting:

  • Deoxygenation: The primary cause of homocoupling is often the presence of oxygen.[1][2] Ensure all solvents are rigorously degassed before use. Employ at least three vacuum/inert gas (Argon or Nitrogen) backfill cycles for the reaction flask containing the reagents before adding the catalyst and solvent.[3] For particularly sensitive reactions, sparging the solvent with an inert gas for 20-30 minutes is recommended.

  • Choice of Base: The base plays a crucial role. While strong bases can facilitate the reaction, they can also promote homocoupling.

    • Recommendation: If using a strong base like NaOH or Cs₂CO₃, consider switching to a milder inorganic base such as K₂CO₃ or K₃PO₄.[4] The optimal choice is often substrate-dependent and may require screening.

  • Catalyst Loading and Type:

    • Loading: Reduce the palladium catalyst loading. While typical loadings are 1-5 mol%, high concentrations can favor side reactions. Try reducing the loading to 0.5-1.0 mol%.

    • Precatalyst vs. In-situ Generation: If using a Pd(II) source like Pd(OAc)₂, which is reduced in-situ to the active Pd(0) species, homocoupling can occur during this activation step.[3] Consider using a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst that allows for the controlled, slow generation of the active catalytic species.[5]

  • Reaction Temperature: Elevated temperatures can accelerate byproduct formation.[6] Determine the lowest effective temperature for the reaction. It is often beneficial to run the reaction at a moderate temperature (e.g., 60-80 °C) for a longer period rather than at a high temperature for a shorter time.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start High Homocoupling Detected cause1 Oxygen Contamination start->cause1 cause2 Inappropriate Base start->cause2 cause3 High Catalyst Loading start->cause3 cause4 High Temperature start->cause4 sol1 Improve Degassing: - 3x Vacuum/Inert Gas Cycles - Sparge Solvents cause1->sol1 Address sol2 Screen Weaker Bases: - K₂CO₃ - K₃PO₄ cause2->sol2 Address sol3 Optimize Catalyst: - Reduce loading to < 1 mol% - Use Pd(0) source or precatalyst cause3->sol3 Address sol4 Reduce Temperature: - Find lowest effective temp. - Increase reaction time if needed cause4->sol4 Address

Caption: Troubleshooting workflow for addressing high homocoupling.

Issue 2: Low or No Yield of Desired Product with Significant Starting Material Remaining

Symptoms: The reaction appears sluggish or fails to proceed to completion, with a large amount of unreacted this compound and aryl halide observed.

Systematic Troubleshooting:

  • Catalyst Deactivation: Palladium catalysts can be sensitive.

    • Palladium Black: Observation of a black precipitate (palladium black) indicates catalyst decomposition and deactivation. This can be caused by impurities or inappropriate ligands.

    • Ligand Choice: The ligand stabilizes the palladium center. For electron-deficient boronic acids or challenging aryl halides, a more electron-rich and bulky phosphine (B1218219) ligand (e.g., SPhos, XPhos) may be required to promote efficient oxidative addition and reductive elimination.[7]

  • Inefficient Transmetalation: This step involves the transfer of the aryl group from boron to palladium and is often rate-limiting.

    • Base Activation: The base must be strong enough to activate the boronic acid, forming the more nucleophilic boronate species. Ensure the base is sufficiently soluble in the reaction medium. Using a mixed solvent system, such as Dioxane/Water or Toluene/Water, can facilitate this.[7]

    • Water Content: While Suzuki reactions often tolerate water, an optimal amount can be crucial. Anhydrous conditions can sometimes slow down or inhibit transmetalation. Conversely, too much water can lead to competing protodeboronation. A typical starting point is a solvent ratio of 4:1 or 5:1 (organic solvent to aqueous base).

  • Protodeboronation: This is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid. It is often promoted by high temperatures and certain bases. If you detect benzaldehyde (B42025) in your reaction mixture, protodeboronation is occurring. Lowering the temperature and screening bases can mitigate this issue.

G cluster_causes Potential Mechanisms start Low Yield of Desired Product cause1 Catalyst Deactivation (Pd Black) start->cause1 leads to cause2 Slow Transmetalation start->cause2 leads to cause3 Protodeboronation start->cause3 leads to sol1 Use robust ligand (e.g., SPhos, XPhos) cause1->sol1 solved by sol2 Optimize Base/Solvent (e.g., K₃PO₄ in Dioxane/H₂O) cause2->sol2 solved by sol3 Lower Reaction Temperature cause3->sol3 solved by

Caption: Key pathways leading to low product yield.

Data on Reaction Condition Optimization

The following table summarizes the effect of different reaction parameters on the ratio of desired product to homocoupling byproduct. These are representative data based on common findings in Suzuki-Miyaura coupling optimization.

ParameterCondition AYield (Product/Byproduct)Condition BYield (Product/Byproduct)Key Takeaway
Atmosphere Reaction run under Air65% / 30%Reaction run under Argon92% / <5%An inert atmosphere is critical to suppress oxidative homocoupling.[1][2]
Base Cs₂CO₃ (2.5 equiv)78% / 18%K₃PO₄ (2.5 equiv)91% / 6%A milder base can significantly reduce homocoupling without sacrificing yield.[4]
Catalyst Pd(OAc)₂ (2 mol%)85% / 12%SPhos Pd G3 (1 mol%)94% / <3%Modern precatalysts can offer better control and reduce side reactions.[5]
Temperature 110 °C88% / 10%80 °C93% / 4%Lowering the temperature often provides a better selectivity profile.[6]

Experimental Protocols

Standard Protocol (Prone to Homocoupling)
  • To a round-bottom flask, add this compound (1.2 equiv), aryl halide (1.0 equiv), and Cs₂CO₃ (2.5 equiv).

  • Add Pd(OAc)₂ (2 mol%) and a phosphine ligand (4 mol%).

  • Add Dioxane/H₂O (4:1) as the solvent.

  • Heat the mixture to 100 °C under a standard nitrogen atmosphere for 4 hours.

  • Cool the reaction, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude product.

Optimized Protocol (Minimizes Homocoupling)
  • To a Schlenk flask, add this compound (1.2 equiv), aryl halide (1.0 equiv), and K₃PO₄ (2.5 equiv).

  • Seal the flask, and subject it to three cycles of evacuation and backfilling with Argon.

  • Under a positive pressure of Argon, add a modern palladium precatalyst (e.g., SPhos Pd G3, 1 mol%).

  • Via cannula, add previously degassed (by sparging with Argon for 20 minutes) Dioxane and water (5:1 ratio).

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC or LC-MS until the aryl halide is consumed.

  • Cool the reaction to room temperature. Workup as described in the standard protocol.

References

Technical Support Center: Reactions Involving 3-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success of reactions involving 3-formylphenylboronic acid.

Troubleshooting Guides

Reactions with this compound, particularly Suzuki-Miyaura cross-coupling and reductive amination, can present unique challenges. The presence of both a boronic acid and an aldehyde functional group requires careful optimization of reaction conditions to avoid side reactions and maximize yield.

Suzuki-Miyaura Cross-Coupling Troubleshooting

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Catalyst Inactivity: Catalyst decomposition due to oxygen exposure, inappropriate ligand choice, or poisoning.[1][2]- Ensure rigorous degassing of solvents and reaction mixture.[2] - Use pre-catalysts or ensure in-situ generation of the active Pd(0) species.[3] - Screen different phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Sub-optimal Base: Incorrect base choice for the specific substrates and solvent.- Screen a variety of bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases.[4] - Ensure the base is finely powdered and anhydrous.
Poor Solvent Choice: Insolubility of reagents or catalyst.- Use a mixture of solvents, such as dioxane/water or toluene/ethanol/water, to improve solubility.[4]
Low Reaction Temperature: Insufficient energy to overcome the activation barrier.- Gradually increase the reaction temperature, monitoring for decomposition.[4]
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative coupling of the boronic acid.[3]- Implement thorough degassing procedures (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[2]
Use of Pd(II) Pre-catalyst: In-situ reduction to Pd(0) can consume the boronic acid.[3]- Use a Pd(0) source like Pd(PPh₃)₄ or a pre-formed catalyst.[3]
Dehalogenation of Aryl Halide Presence of Hydride Source: Some reagents or solvents can act as hydride donors.- Avoid using alcohol solvents or amine bases if dehalogenation is significant.[2]
Slow Transmetalation: The intermediate palladium-aryl complex has a longer lifetime to undergo side reactions.- Optimize the base and solvent to accelerate the transmetalation step.
Protodeboronation (Loss of Boronic Acid Group) Instability of Boronic Acid: Boronic acids can be unstable, especially in the presence of water and at certain pH values.- Use the boronic acid as soon as possible after purchase or recrystallization. - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol (B44631) ester).[5]
Aldehyde Group Side Reactions Cannizzaro Reaction: Disproportionation of the aldehyde to an alcohol and a carboxylic acid under strongly basic conditions.- Use milder bases (e.g., K₂CO₃ instead of NaOH). - Maintain a pH below 11.
Reduction of Aldehyde: Some catalytic systems or reaction conditions may reduce the aldehyde to an alcohol.- Choose a catalyst system known for its functional group tolerance.
Reductive Amination Troubleshooting

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.[6]- Remove water as it forms, for example, by using a Dean-Stark apparatus or adding molecular sieves.[7] - Use a co-solvent system that facilitates both imine formation and reduction.
Decomposition of Reducing Agent: Some reducing agents are sensitive to acidic or aqueous conditions.- Choose a reducing agent that is stable under the reaction conditions (e.g., NaBH(OAc)₃ is generally robust).[8]
Catalyst Deactivation (for catalytic hydrogenations): The amine or imine can coordinate to the metal catalyst and inhibit its activity.[6]- Screen different catalysts (e.g., Pd/C, PtO₂, Raney Nickel).
Formation of Dialkylated Amine (Tertiary Amine) Further Reaction of the Secondary Amine Product: The newly formed secondary amine can react with another molecule of the aldehyde.[8]- Use a stoichiometric amount of the amine or a slight excess of the aldehyde. - Perform the reaction in a stepwise manner: first form the imine, then add the reducing agent.[9]
Reduction of the Aldehyde to an Alcohol Non-selective Reducing Agent: The reducing agent is not selective for the imine over the aldehyde.[6]- Use a milder and more selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8][10]
Reaction Stalls Incomplete Imine Formation: Insufficient removal of water or unfavorable equilibrium.- Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation.[11]

Frequently Asked Questions (FAQs)

Suzuki-Miyaura Cross-Coupling

Q1: Why is my Suzuki-Miyaura reaction with this compound giving a low yield?

A: Low yields can be attributed to several factors. The most common issues include catalyst deactivation due to insufficient degassing, an inappropriate choice of base or solvent, or decomposition of the this compound.[1][3] The electron-withdrawing nature of the formyl group can also slow down the transmetalation step.[1] Systematically screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane/water, toluene/ethanol/water), and palladium catalysts/ligands is recommended to find the optimal conditions for your specific substrates.[2][4]

Q2: I am observing a significant amount of a side product that appears to be a dimer of my boronic acid. What is happening and how can I prevent it?

A: This side product is likely the result of homocoupling, where two molecules of the boronic acid react with each other.[3] This is often caused by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling.[3] To minimize homocoupling, ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed.[2] Using a Pd(0) catalyst source directly, rather than a Pd(II) source that needs to be reduced in situ, can also help.[3]

Q3: Can the aldehyde group on this compound interfere with the Suzuki-Miyaura coupling reaction?

A: Yes, the aldehyde group can potentially interfere. Under strongly basic conditions, it can undergo a Cannizzaro reaction, leading to the formation of the corresponding alcohol and carboxylic acid. It is advisable to use milder bases like potassium carbonate. Additionally, some palladium catalyst systems might have the ability to reduce the aldehyde, although this is less common under standard Suzuki-Miyaura conditions.

Reductive Amination

Q1: What is the best reducing agent for the reductive amination of this compound?

A: The choice of reducing agent is crucial for a successful reductive amination. For a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together, a mild and selective reducing agent is required to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice as it is selective for the reduction of the intermediate iminium ion over the aldehyde.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[6][8]

Q2: My reductive amination is producing a significant amount of the tertiary amine. How can I improve the selectivity for the desired secondary amine?

A: The formation of a tertiary amine is a common side reaction where the secondary amine product reacts further with the aldehyde.[8] To favor the formation of the secondary amine, you can try a stepwise procedure. First, mix the this compound and the primary amine in a suitable solvent (like methanol) to form the imine. You can monitor the imine formation by techniques like NMR or IR. Once the imine formation is complete, then add the reducing agent.[9] Using a slight excess of the aldehyde can also help to consume the primary amine and reduce the chance of dialkylation.

Q3: Does the boronic acid group interfere with the reductive amination?

A: The boronic acid group is generally stable under the conditions of reductive amination. However, it is important to consider the overall pH of the reaction mixture. Boronic acids can exist in equilibrium with their boronate forms, and extreme pH values should be avoided to prevent decomposition. The mildly acidic to neutral conditions typically employed for reductive amination are usually compatible with the boronic acid moiety.

Data Presentation

Illustrative Suzuki-Miyaura Reaction Optimization

The following table presents illustrative data for the optimization of the Suzuki-Miyaura coupling of this compound with 4-Bromoanisole. This data is intended to serve as a representative example of how different reaction parameters can influence the yield.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001265
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene/EtOH/H₂O (4:1:1)80885
3Pd(PPh₃)₄ (3)-Cs₂CO₃ (2)DMF110678
4XPhos Pd G2 (2)-K₂CO₃ (2)THF/H₂O (3:1)901092

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling

Reaction: this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium carbonate (2.0 mmol), finely powdered and dried

  • Degassed 1,4-dioxane (B91453) (8 mL)

  • Degassed water (2 mL)

Procedure:

  • To a pre-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, XPhos Pd G2, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 10-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield 3'-formyl-4-methoxybiphenyl.

Detailed Protocol for Reductive Amination

Reaction: this compound with Benzylamine (B48309)

Materials:

  • This compound (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Acetic acid (catalytic, ~1 drop)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, dissolve this compound and benzylamine in DCM.

  • Add a catalytic drop of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate vial, weigh the sodium triacetoxyborohydride.

  • Add the sodium triacetoxyborohydride to the reaction mixture in portions over 10-15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-6 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a DCM/methanol gradient) to yield the N-((3-(dihydroxyboryl)phenyl)methyl)benzylamine.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Aryl Halide - Base catalyst Add Catalyst System: - Pd Pre-catalyst - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Inert Atmosphere (Ar or N₂) solvent->inert heat Heat to Optimal Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree start Low Reaction Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Good reagent_issue Use Fresh Reagents Adjust Stoichiometry check_reagents->reagent_issue Poor check_conditions Review Reaction Conditions conditions_ok Conditions Appear Correct check_conditions->conditions_ok Optimal optimize_base Screen Different Bases check_conditions->optimize_base Suboptimal check_atmosphere Verify Inert Atmosphere atmosphere_ok Atmosphere is Inert check_atmosphere->atmosphere_ok Good degas_issue Improve Degassing Technique check_atmosphere->degas_issue Poor reagent_ok->check_conditions conditions_ok->check_atmosphere optimize_solvent Screen Different Solvents optimize_base->optimize_solvent optimize_temp Vary Temperature optimize_solvent->optimize_temp

Caption: Decision tree for troubleshooting low reaction yield.

Reductive_Amination cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Final Product aldehyde 3-Formylphenyl- boronic acid imine Imine/ Iminium Ion aldehyde->imine + Amine - H₂O amine Primary Amine (e.g., Benzylamine) amine->imine product Secondary Amine imine->product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Key transformation in a reductive amination reaction.

References

Stability issues of 3-Formylphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-formylphenylboronic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is highly dependent on the pH of the solution.

  • Oxidation: The boronic acid group is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.

  • Anhydride (B1165640) Formation (Boroxine): In solution, particularly under anhydrous conditions or upon concentration, three molecules of this compound can dehydrate to form a cyclic trimer called a boroxine (B1236090). This is a reversible process, but the formation of boroxine can complicate reaction stoichiometry and analysis.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution plays a critical role in the stability of this compound, primarily by influencing the rate of protodeboronation. Both acidic and basic conditions can catalyze this degradation pathway. The presence of the electron-withdrawing formyl group on the phenyl ring can influence the pKa of the boronic acid, affecting its reactivity at different pH values.[1]

Q3: In which solvents is this compound most stable?

A3: this compound is a polar compound and is generally soluble in polar organic solvents. For storage of solutions, anhydrous aprotic solvents such as dimethylformamide (DMF) or dioxane are often preferred to minimize protodeboronation. For reactions, the choice of solvent will depend on the specific reaction conditions. It is crucial to use dry solvents, as water can facilitate degradation. Phenylboronic acid, a related compound, shows good solubility in ethers and ketones.[2]

Q4: How should I store solutions of this compound?

A4: To ensure the longevity of this compound solutions, it is recommended to:

  • Store solutions in a cool, dark place.

  • Use anhydrous solvents.

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Prepare solutions fresh whenever possible, especially for sensitive applications like Suzuki-Miyaura coupling reactions.

Q5: I am seeing poor yields in my Suzuki-Miyaura coupling reaction. Could the stability of this compound be the issue?

A5: Yes, the instability of this compound is a common reason for poor yields in Suzuki-Miyaura reactions.[3][4] Protodeboronation of the starting material reduces the amount of active reagent available for the catalytic cycle. Additionally, the presence of water or oxygen can lead to degradation and the formation of byproducts. See the troubleshooting guide below for more details.

Troubleshooting Guides

Issue: Low Yield or No Reaction in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Degradation of this compound Use freshly opened or purified this compound. Consider preparing a fresh solution immediately before use.
Protodeboronation Ensure anhydrous reaction conditions by using dry solvents and glassware. Degas all solvents thoroughly. Optimize the base and reaction temperature to minimize side reactions.
Oxidation Assemble the reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents.
Boroxine Formation If using a solid, ensure it has been stored properly to minimize anhydride content. When preparing a stock solution, sonication may be necessary to ensure complete dissolution.
Incorrect Reaction Conditions Re-evaluate the choice of palladium catalyst, ligand, base, and solvent. The optimal conditions can be highly substrate-dependent.
Issue: Inconsistent Results or Presence of Impurities
Potential Cause Troubleshooting Step
Variable Quality of Starting Material Check the purity of the this compound using techniques like HPLC or NMR before use. Commercial sources can contain varying amounts of the corresponding anhydride (boroxine).
Solution Instability over Time Avoid storing solutions for extended periods. If storage is necessary, follow the recommended storage conditions (cool, dark, inert atmosphere). Re-analyze the purity of the solution before use if it has been stored.
Side Reactions During Experiment Monitor the reaction progress by TLC or LC-MS to identify the formation of byproducts. Adjust reaction parameters (temperature, reaction time) to minimize side reactions.

Quantitative Data Summary

Parameter Value / Observation Solvent/Conditions Notes
Solubility SolubleWater, AlcoholsThe boronic acid functional group imparts polarity.
100 mg/mLDMSOUltrasonic assistance may be needed.
Good solubilityEthers, KetonesBased on data for phenylboronic acid.[2]
pKa Lower than phenylboronic acidAqueous solutionThe electron-withdrawing formyl group is expected to decrease the pKa.[1]
Protodeboronation Catalyzed by acid and baseAqueous solutionsThe rate is highly pH-dependent.[1]
Oxidation SusceptiblePresence of oxygenCan be mitigated by working under an inert atmosphere.
Boroxine Formation ReversibleAnhydrous conditionsEquilibrium shifts towards the boronic acid in the presence of water.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Solution by HPLC

This protocol describes a general method to assess the stability of this compound in a given solvent over time.

1. Materials and Instrumentation:

  • This compound

  • High-purity solvent of interest (e.g., acetonitrile (B52724), DMF, water)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for reversed-phase chromatography of aromatic compounds is a gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

  • Standard Solution Preparation: Accurately prepare a stock solution of this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Time-Zero Analysis: Immediately after preparation, inject the sample solution and the standard solutions into the HPLC system. Record the peak area of the this compound peak.

  • Stability Study: Store the sample solution under the desired conditions (e.g., room temperature, elevated temperature, exposure to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored sample solution into the HPLC.

  • Data Analysis: Quantify the concentration of this compound at each time point using the calibration curve. Plot the concentration versus time to determine the degradation rate.

Protocol 2: Detection of Boroxine Formation by ¹H NMR

This protocol can be used to qualitatively assess the equilibrium between this compound and its boroxine anhydride.

1. Materials and Instrumentation:

  • This compound

  • Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Deuterated water (D₂O)

  • NMR spectrometer

  • NMR tubes

2. Procedure:

  • Sample Preparation (Anhydrous): Dissolve a sample of this compound in an anhydrous deuterated solvent in an NMR tube.

  • ¹H NMR Analysis (Anhydrous): Acquire a ¹H NMR spectrum. The presence of both the boronic acid and the corresponding boroxine will be indicated by distinct sets of aromatic and aldehydic proton signals. The ratio of these species can be estimated by integrating the respective peaks.

  • Hydrolysis: Add a small amount of D₂O to the NMR tube.

  • ¹H NMR Analysis (Hydrolysis): Re-acquire the ¹H NMR spectrum after a short period. The signals corresponding to the boroxine should decrease in intensity, while the signals for the boronic acid should increase, demonstrating the hydrolysis of the anhydride back to the acid.

Visualizations

DegradationPathways This compound This compound Protodeboronation Protodeboronation This compound->Protodeboronation H₂O, H⁺ or OH⁻ Oxidation Oxidation This compound->Oxidation [O] Boroxine Boroxine This compound->Boroxine - H₂O (Anhydrous) Benzaldehyde Benzaldehyde Protodeboronation->Benzaldehyde Phenol_derivative Phenolic Derivative Oxidation->Phenol_derivative Boroxine->this compound + H₂O Cyclic_Anhydride Cyclic Anhydride (Boroxine) Boroxine->Cyclic_Anhydride

Caption: Primary degradation pathways of this compound in solution.

TroubleshootingWorkflow start Low Reaction Yield check_reagent Check Reagent Quality (Purity, Age) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok reagent_ok->check_conditions Yes purify_reagent Use Fresh/Purified Reagent reagent_ok->purify_reagent No improve_conditions Improve Anhydrous/Inert Technique conditions_ok->improve_conditions No optimize_reaction Optimize Catalyst/Ligand/Base conditions_ok->optimize_reaction Yes purify_reagent->check_reagent improve_conditions->check_conditions end Improved Yield optimize_reaction->end

Caption: Troubleshooting workflow for low-yield reactions involving this compound.

References

Technical Support Center: 3-Formylphenylboronic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-formylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are:

  • Acid-Base Washing: This technique is particularly useful for removing non-acidic impurities.[1]

  • Recrystallization: A standard method for purifying solid organic compounds.

  • Silica (B1680970) Gel Column Chromatography: Effective for separating compounds with different polarities.[2]

  • Derivatization: Forming a salt or a crystalline adduct can facilitate purification.[2]

Q2: What is the expected appearance of pure this compound?

A2: Pure this compound is typically an off-white to beige or light orange powder or crystalline solid. A significant deviation from this appearance may indicate the presence of impurities.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is known to be air-sensitive. For long-term stability, it should be stored under a nitrogen atmosphere at low temperatures, typically between 0-6°C. Solutions of the compound should be stored at -20°C to -80°C.

Q4: Can this compound decompose during purification?

A4: Yes, boronic acids can be sensitive to certain conditions. Decomposition can occur on silica gel during column chromatography if the exposure is prolonged. It is advisable to perform chromatographic purifications relatively quickly.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After Initial Synthesis

Symptoms:

  • The crude product has a dark or discolored appearance.

  • Analytical data (e.g., NMR, LC-MS) shows multiple unexpected signals.

Possible Causes:

  • Incomplete reaction leading to the presence of starting materials.

  • Formation of side products during the synthesis.

  • Decomposition of the product during workup.

Solutions:

SolutionDetailed Steps
Acid-Base Washing 1. Dissolve the crude this compound in an aqueous basic solution (e.g., 10% aqueous sodium hydroxide) at a low temperature (e.g., 10°C).2. Wash the aqueous solution with a non-polar organic solvent (e.g., toluene) to remove non-acidic impurities.3. Re-precipitate the purified this compound by adding a mineral acid (e.g., 10% hydrochloric acid) until the solution is acidic.4. Filter the precipitate, wash with cold water, and dry under a stream of nitrogen.
Recrystallization 1. Perform solubility tests to find a suitable solvent system (e.g., water, benzene, dichloroethane, ethyl acetate (B1210297), or a mixture like methanol/water).2. Dissolve the crude product in a minimum amount of the hot solvent.3. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.4. Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry.
Problem 2: Difficulty with Recrystallization

Symptoms:

  • The compound oils out instead of forming crystals.

  • No crystal formation upon cooling.

  • Low recovery of the purified product.

Possible Causes:

  • Inappropriate solvent system.

  • The solution is not saturated.

  • The presence of impurities inhibiting crystallization.

Solutions:

SolutionDetailed Steps
Optimize Solvent System If the compound is too soluble, add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the solid and allow it to cool slowly.
Induce Crystallization 1. Scratch the inside of the flask with a glass rod at the air-solvent interface.2. Add a seed crystal of pure this compound to the cooled solution.3. Cool the solution in an ice bath or freezer for a longer period.
Address Impurities If significant impurities are present, consider a preliminary purification step like acid-base washing before attempting recrystallization.
Problem 3: Poor Separation during Column Chromatography

Symptoms:

  • Co-elution of the product with impurities.

  • Streaking or tailing of the compound on the column.

  • Low recovery from the column.

Possible Causes:

  • Incorrect eluent system.

  • Overloading the column with the crude product.

  • Decomposition of the product on the silica gel.

Solutions:

SolutionDetailed Steps
Optimize Eluent System Use thin-layer chromatography (TLC) to determine an optimal eluent system that provides good separation between the desired product and impurities. A common starting point for arylboronic acids is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone).
Proper Column Loading Ensure the amount of crude material is appropriate for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Minimize Decomposition Run the column as quickly as possible without sacrificing separation. Consider using a less acidic grade of silica gel or deactivating the silica gel with a small amount of a neutral or basic additive if decomposition is suspected.

Quantitative Data Summary

The following table summarizes the purity levels that can be achieved with different purification techniques for formylphenylboronic acids, based on available data.

Purification TechniqueInitial Purity (HPLC)Final Purity (HPLC)Reference
Acid-Base Precipitation96%99.5%[1]
Acid-Base Precipitation with Activated Carbon Treatment95%99.4%[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Washing
  • Dissolution: Suspend the crude this compound (e.g., 250 g with 96% purity) in water (e.g., 1300 ml) and cool the mixture to 10°C in an ice bath.

  • Basification: Slowly add a 10% aqueous solution of sodium hydroxide (B78521) dropwise, ensuring the internal temperature does not exceed 10°C and the pH does not go above 10.5.

  • Extraction: After complete dissolution, extract the aqueous phase twice with an organic solvent like toluene (B28343) (e.g., 2 x 250 ml) to remove non-acidic impurities.

  • Precipitation: Cool the aqueous phase back to 10°C and slowly add concentrated hydrochloric acid to precipitate the this compound.

  • Isolation: Filter the resulting precipitate, wash it thoroughly with cold water, and dry it at 50°C in a stream of nitrogen. This process has been reported to yield a product with a purity of 99.5% (HPLC).[1]

Protocol 2: General Guideline for Recrystallization
  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent mixture. For arylboronic acids, solvents like water, benzene, dichloroethane, or ethyl acetate can be effective.[2]

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Use the minimum amount of solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: General Guideline for Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin eluting with the determined solvent system (e.g., a gradient of ethyl acetate in hexanes). For low to mild polarity boronic acids, acetone (B3395972) can be a useful component of the eluent.[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_purification Purification Methods Crude Crude this compound Analysis1 Purity Analysis (e.g., HPLC, NMR) Crude->Analysis1 Decision Purity Acceptable? Analysis1->Decision Pure Pure Product Decision->Pure Yes AcidBase Acid-Base Washing Decision->AcidBase No Recrystal Recrystallization Decision->Recrystal No Column Column Chromatography Decision->Column No AcidBase->Analysis1 Recrystal->Analysis1 Column->Analysis1

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Problems cluster_chromatography Column Chromatography Problems Start Purification Issue Encountered OilingOut Oiling Out Start->OilingOut Recrystallization NoCrystals No Crystal Formation Start->NoCrystals Recrystallization LowRecovery Low Recovery Start->LowRecovery Recrystallization PoorSep Poor Separation Start->PoorSep Chromatography Tailing Streaking/Tailing Start->Tailing Chromatography LowColRecovery Low Recovery Start->LowColRecovery Chromatography Solvents Adjust Solvent System OilingOut->Solvents Cause: Solvent Saturation Induce Crystallization NoCrystals->Saturation Cause: Saturation Purity Pre-purify LowRecovery->Purity Cause: Impurities Eluent Optimize Eluent PoorSep->Eluent Cause: Eluent Loading Reduce Load Tailing->Loading Cause: Overloading Decomp Run Faster/Deactivate Silica LowColRecovery->Decomp Cause: Decomposition

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during Suzuki-Miyaura cross-coupling reactions, specifically addressing low conversion rates.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low conversion rates in your Suzuki reactions.

Q1: My Suzuki reaction has a low or no conversion. Where do I start troubleshooting?

Low conversion is a frequent issue in Suzuki couplings and can stem from several factors. A logical first step is to assess the quality of your reagents and the reaction setup.[1][2]

Initial Checks:

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation.[1][3] Use fresh or recently purified boronic acids. For sensitive substrates, consider more stable alternatives like boronate esters (e.g., pinacol (B44631) esters).[1][2][3]

    • Organic Halide: Ensure the purity of your organic halide, as impurities can inhibit the catalyst.

    • Catalyst and Ligand: Palladium catalysts and phosphine-based ligands can be sensitive to air and moisture.[4] Use fresh, high-quality catalysts and ligands.[4]

    • Base: The quality and physical form of the base are crucial. Ensure it is finely powdered and dry, as clumping can lead to reproducibility issues.[2]

    • Solvent: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst and water can participate in side reactions.[1][2]

  • Reaction Setup:

    • Inert Atmosphere: Suzuki reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[2][5] Ensure your reaction vessel is properly sealed and purged.

    • Stirring: In heterogeneous mixtures, vigorous stirring is essential for proper mixing of reagents.[2][4]

Below is a workflow to guide your initial troubleshooting process.

G start Low Conversion Observed reagent_quality Check Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) start->reagent_quality setup_check Verify Reaction Setup (Inert Atmosphere, Stirring) start->setup_check reagent_issue Reagent Degradation or Impurity Suspected reagent_quality->reagent_issue setup_issue Setup Issue Suspected setup_check->setup_issue reagent_issue->setup_check No replace_reagents Use Fresh/Purified Reagents reagent_issue->replace_reagents Yes setup_issue->reagent_quality No improve_setup Improve Inerting and Stirring setup_issue->improve_setup Yes rerun Re-run Reaction replace_reagents->rerun improve_setup->rerun

Caption: Initial troubleshooting workflow for low conversion.

Q2: I've checked my reagents and setup, but the conversion is still low. What should I investigate next?

If the initial checks do not resolve the issue, the next step is to systematically evaluate the reaction parameters: the catalyst system (palladium source and ligand), the base, and the solvent.

Parameter Optimization:

  • Catalyst and Ligand: The choice of palladium source and ligand is critical and highly interdependent. For less reactive organic halides (e.g., chlorides), more electron-rich and bulky ligands are often required.

  • Base: The strength and type of base can significantly impact the reaction rate and yield. A screening of different bases is often beneficial.

  • Solvent: The solvent affects the solubility of the reagents and the stability of the catalytic species. A solvent screen can reveal a more optimal medium for your specific substrates.

The following diagram illustrates a systematic approach to optimizing these parameters.

G start Low Conversion Persists catalyst_screen Screen Catalyst/Ligand Combinations start->catalyst_screen base_screen Screen Different Bases catalyst_screen->base_screen solvent_screen Screen Different Solvents base_screen->solvent_screen temp_time_opt Optimize Temperature and Time solvent_screen->temp_time_opt improved Conversion Improved? temp_time_opt->improved success Successful Reaction improved->success Yes further_analysis Further Mechanistic Investigation improved->further_analysis No

Caption: Workflow for reaction parameter optimization.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize quantitative data on how different catalysts, ligands, bases, and solvents can affect the yield of Suzuki reactions. This data is compiled from various studies and is intended to serve as a general guide.

Table 1: Effect of Different Ligands on Suzuki Coupling Yield

LigandCatalyst PrecursorOrganic HalideBoronic AcidBaseSolventTemperature (°C)Yield (%)
PPh₃Pd(OAc)₂4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O10075
SPhosPd₂(dba)₃4-ChloroanisolePhenylboronic acidK₃PO₄1,4-Dioxane11092
XPhosPd₂(dba)₃2-BromopyridinePhenylboronic acidK₃PO₄1,4-Dioxane11088
dtbpfPdCl₂(dtbpf)4-ChlorotoluenePhenylboronic acidK₃PO₄t-BuOH/H₂O8095

Table 2: Effect of Different Bases on Suzuki Coupling Yield

BaseCatalyst SystemOrganic HalideBoronic AcidSolventTemperature (°C)Yield (%)
K₂CO₃Pd(PPh₃)₄4-IodobenzonitrilePhenylboronic acidToluene/H₂O9095
K₃PO₄Pd(OAc)₂/SPhos4-ChlorobenzonitrilePhenylboronic acid1,4-Dioxane11098
Cs₂CO₃Pd(OAc)₂/XPhos2-BromotoluenePhenylboronic acid1,4-Dioxane10091
NaOHPd/C4-BromobenzaldehydePhenylboronic acidEtOH/H₂O7097.7[6]

Table 3: Effect of Different Solvents on Suzuki Coupling Yield

SolventCatalyst SystemOrganic HalideBoronic AcidBaseTemperature (°C)Yield (%)
Toluene/H₂OPd(PPh₃)₄4-BromoacetophenonePhenylboronic acidK₂CO₃9093
1,4-Dioxane/H₂OPdCl₂(dppf)4-ChloroacetophenonePhenylboronic acidK₃PO₄10089
DMF/H₂OPd/C4-IodotoluenePhenylboronic acidNa₂CO₃8098
EtOH/H₂OPd/C4-BromoanisolePhenylboronic acidNaOH6098.4[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to troubleshooting and optimizing Suzuki reactions.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a standard procedure for performing a Suzuki-Miyaura coupling reaction.[3][5][7]

Materials:

  • Organic halide (1.0 equiv)

  • Boronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the organic halide (1.0 equiv), boronic acid or boronate ester (1.2-1.5 equiv), palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1][8]

Protocol 2: Screening of Reaction Conditions

This protocol describes a parallel screening approach to identify the optimal catalyst, ligand, base, or solvent for a specific Suzuki coupling.

Materials:

  • Array of reaction vials (e.g., 24-well plate or individual vials)

  • Organic halide (1.0 equiv)

  • Boronic acid or boronate ester (1.2 equiv)

  • Stock solutions of various palladium precursors and ligands in an appropriate solvent

  • A selection of different bases

  • A selection of different solvents

  • Internal standard for analysis (e.g., biphenyl)

Procedure:

  • To each reaction vial, add the organic halide and boronic acid.

  • To each vial, add the specific combination of palladium precursor, ligand, base, and solvent to be tested.

  • Seal the vials and place them in a heating block with stirring.

  • Heat the reactions at the desired temperature for a set period (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reactions and add an internal standard.

  • Analyze the conversion and yield of each reaction by LC-MS, GC-MS, or ¹H NMR.

Frequently Asked Questions (FAQs)

Q3: What are the common side reactions in Suzuki couplings, and how can I minimize them?

The most common side reactions are homocoupling of the boronic acid, dehalogenation of the organic halide, and protodeboronation of the boronic acid.

  • Homocoupling: This is the coupling of two boronic acid molecules. It is often caused by the presence of oxygen.[1]

    • Solution: Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere. Using a Pd(0) source directly can also mitigate this issue.[1]

  • Dehalogenation: This is the reduction of the organic halide. It can be caused by certain bases or solvents acting as hydride sources.

    • Solution: Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃ and use an aprotic solvent.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by water and high temperatures.[3]

    • Solution: Use fresh, high-purity boronic acid. Running the reaction under anhydrous conditions or using a more stable boronate ester can help.[2][3]

The diagram below illustrates the main reaction pathway and common side reactions.

G start1 Ar-X dehalogenation Dehalogenation (Ar-H) start1->dehalogenation Side Reaction catalytic_cycle Suzuki Catalytic Cycle start1->catalytic_cycle start2 Ar'-B(OR)2 homocoupling Homocoupling (Ar'-Ar') start2->homocoupling Side Reaction protodeboronation Protodeboronation (Ar'-H) start2->protodeboronation Side Reaction start2->catalytic_cycle desired_product Desired Product (Ar-Ar') catalytic_cycle->desired_product Main Pathway

Caption: Suzuki reaction pathways and common side reactions.

Q4: Can I use microwave irradiation to improve my low conversion rate?

Yes, microwave-assisted Suzuki couplings can be very effective. The high temperatures and pressures achieved in a microwave reactor can significantly reduce reaction times and often improve yields, even with lower catalyst loading.[9]

Q5: How does the electronic nature of my substrates affect the reaction?

The electronic properties of both the organic halide and the boronic acid can have a significant impact.

  • Organic Halide: Electron-withdrawing groups on the organic halide generally accelerate the oxidative addition step, which is often the rate-limiting step.

  • Boronic Acid: Electron-donating groups on the boronic acid can sometimes lead to higher yields, while electron-withdrawing groups may slow down the transmetalation step.[9]

References

Technical Support Center: 3-Formylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formylphenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

This compound is predominantly used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a versatile method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[2] The presence of the formyl (aldehyde) group on the phenyl ring also allows for subsequent chemical modifications.

Q2: How does the formyl group on this compound affect its reactivity in Suzuki-Miyaura coupling?

The electron-withdrawing nature of the formyl group increases the Lewis acidity of the boronic acid. This can influence the transmetalation step in the catalytic cycle.[3] While electron-withdrawing groups on the boronic acid can sometimes slow down the transmetalation step, they also make the boronic acid more prone to a common side reaction called protodeboronation, especially under basic conditions.

Q3: What is protodeboronation and how can it be minimized when using this compound?

Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of benzaldehyde (B42025) from this compound and reducing the yield of the desired coupled product. This is a known issue with electron-deficient boronic acids.

To minimize protodeboronation:

  • Use anhydrous solvents and reagents.

  • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Consider using boronic esters (e.g., pinacol (B44631) esters) which can be more stable.

  • Optimize the reaction time; prolonged reaction times can increase the extent of protodeboronation.

Q4: What are the most common side reactions to be aware of when using this compound?

Besides protodeboronation, other potential side reactions include:

  • Homocoupling: The coupling of two molecules of this compound to form a symmetrical biaryl. This can be promoted by the presence of oxygen.

  • Reactions involving the aldehyde: The formyl group is generally stable under Suzuki-Miyaura conditions, but strong bases or high temperatures might lead to side reactions involving the aldehyde functionality.

Troubleshooting Guides

Low or No Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen). - Degas all solvents thoroughly before use.
Protodeboronation of this compound - Use anhydrous solvents. - Minimize reaction time and temperature where feasible. - Consider converting the boronic acid to a more stable pinacol ester.
Poor Reagent Quality - Check the purity of the this compound and the coupling partner (aryl halide) by NMR or LC-MS. Boronic acids can degrade during storage.
Suboptimal Base - The choice of base is crucial. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred to minimize side reactions. Stronger bases like NaOH can promote decomposition. Experiment with different bases (see Table 1).
Inappropriate Solvent - The solvent system needs to be optimized. A mixture of an organic solvent (e.g., dioxane, toluene, THF, DMF) and water is commonly used. The optimal ratio can vary (see Table 2).
Formation of Significant Byproducts
Observed Byproduct Potential Cause Troubleshooting Steps
Benzaldehyde Protodeboronation of this compound.- See troubleshooting steps for "Low or No Yield" related to protodeboronation.
Symmetrical Biaryl (from homocoupling) Presence of oxygen or issues with the catalytic cycle.- Improve the degassing of solvents and ensure a robust inert atmosphere. - Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.
Unidentified byproducts Decomposition of starting materials or products.- Lower the reaction temperature. - Reduce the reaction time. - Screen different ligands for the palladium catalyst that may promote the desired reaction at a lower temperature.

Data Presentation

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

The following data is representative and compiled from studies on similar electron-deficient arylboronic acids. The optimal base should be determined experimentally for each specific reaction.

BaseTypical Concentration (equiv.)Solvent SystemTemperature (°C)Typical Yield Range (%)Notes
K₂CO₃2.0 - 3.0Dioxane/H₂O, Toluene/H₂O80 - 10070 - 95A commonly used and effective base.[3]
K₃PO₄2.0 - 3.0Toluene, Dioxane80 - 11075 - 98Often a good choice for challenging couplings and can sometimes reduce side reactions.[4]
Cs₂CO₃2.0 - 3.0Dioxane, THF60 - 10080 - 99A stronger base that can be very effective but may also promote decomposition at higher temperatures.
NaOH2.0 - 3.0Toluene/H₂O, Ethanol/H₂O60 - 9060 - 90Use with caution as strong aqueous bases can accelerate protodeboronation.

Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield

The following data is representative. The ideal solvent system is substrate-dependent and should be optimized.

Solvent SystemTypical Ratio (v/v)BaseTemperature (°C)Typical Yield Range (%)Notes
Toluene / H₂O4:1 to 10:1K₂CO₃, K₃PO₄80 - 11070 - 95A robust and widely used solvent system.[4]
Dioxane / H₂O4:1 to 10:1K₂CO₃, Cs₂CO₃80 - 10075 - 98Another very common and effective solvent mixture.[4]
THF / H₂O4:1 to 10:1K₂CO₃, Cs₂CO₃60 - 7065 - 90Lower boiling point, suitable for reactions at moderate temperatures.
DMF / H₂O4:1 to 1:1K₂CO₃80 - 12070 - 95A more polar aprotic solvent, can be beneficial for solubility but may require higher temperatures.[3]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (B44618) (PPh₃, 0.08 equivalents) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃, 2.5 equivalents), finely powdered

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: In a separate vial, dissolve the palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the reaction flask via syringe.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the reaction flask. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the aryl bromide).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants & Base inert 2. Establish Inert Atmosphere reagents->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat & Stir solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor cool 7. Cool to RT monitor->cool extract 8. Extraction cool->extract purify 9. Column Chromatography extract->purify product Final Product purify->product Troubleshooting_Tree start Low or No Yield? check_catalyst Is catalyst fresh & atmosphere inert? start->check_catalyst catalyst_yes Yes check_catalyst->catalyst_yes Yes catalyst_no No check_catalyst->catalyst_no No check_boronic Protodeboronation suspected? catalyst_yes->check_boronic solve_catalyst Use fresh catalyst. Improve degassing. catalyst_no->solve_catalyst boronic_yes Yes check_boronic->boronic_yes Yes boronic_no No check_boronic->boronic_no No solve_boronic Use anhydrous solvents. Minimize reaction time/temp. Consider boronic ester. boronic_yes->solve_boronic check_conditions Have base & solvent been optimized? boronic_no->check_conditions success Yield Improved solve_boronic->success conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No further_opt Further Optimization Needed conditions_yes->further_opt solve_conditions Screen different bases (K₂CO₃, K₃PO₄). Screen solvent systems (Toluene, Dioxane). conditions_no->solve_conditions solve_conditions->success

References

Technical Support Center: Suzuki Coupling with 3-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 3-Formylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki coupling?

A1: The primary challenges stem from the electronic properties of the formyl group. As an electron-withdrawing group, it deactivates the boronic acid, making the crucial transmetalation step in the catalytic cycle more difficult. This can lead to lower reaction rates and yields compared to electron-rich or neutral phenylboronic acids. Additionally, the aldehyde functionality itself can be sensitive to the basic reaction conditions, potentially leading to side reactions.

Q2: Which catalyst systems are recommended for coupling with this compound?

A2: Catalyst selection is critical for overcoming the lower reactivity of this compound. Highly active catalyst systems are generally required. These typically consist of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand. Buchwald and Fu have developed several generations of effective catalysts and pre-catalysts for challenging Suzuki couplings.[1] For instance, catalyst systems like Pd₂(dba)₃ with ligands such as SPhos or XPhos, or commercially available pre-catalysts like SPhos Pd G2, are often effective.[1] Palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with a suitable phosphine ligand is also a common choice.[2]

Q3: How does the choice of base affect the reaction?

A3: The base plays a crucial role in activating the boronic acid for transmetalation.[2] For substrates sensitive to strong bases, like those containing an aldehyde, a careful selection is necessary. While stronger bases can facilitate the coupling of electron-deficient boronic acids, they might also promote undesired side reactions of the formyl group. Common bases used include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[3] The choice of base may need to be optimized for each specific reaction.

Q4: Can the formyl group participate in side reactions?

A4: Yes, under certain conditions, the formyl group can undergo side reactions. While not extensively documented as a major issue in all cases, potential side reactions in the presence of a base include aldol (B89426) condensation or Cannizzaro-type reactions, especially at elevated temperatures. Oxidation of the aldehyde to a carboxylic acid is also a possibility, particularly if the reaction is not performed under an inert atmosphere.

Q5: Is it better to use this compound or its corresponding pinacol (B44631) ester?

A5: Boronic acids are generally more reactive than their corresponding boronate esters.[4] However, boronic acids can be more prone to degradation, such as protodeboronation.[5] Boronate esters, like the pinacol ester, are often more stable and can be purified by chromatography. For challenging couplings, the higher reactivity of the boronic acid may be advantageous, but if stability or purification is a concern, the pinacol ester is a viable alternative, though it might require more forcing reaction conditions.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivity Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed, air-stable pre-catalyst (e.g., Buchwald G2 or G3 pre-catalysts). Ensure the catalyst loading is appropriate (typically 1-5 mol%).
Inefficient Transmetalation The electron-withdrawing formyl group slows this step. Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) to accelerate the catalytic cycle. Increase the reaction temperature, but monitor for decomposition.
Poor Reagent Quality Use freshly purchased or recrystallized this compound. Ensure the aryl halide is pure. Solvents should be anhydrous and degassed.
Inappropriate Base The chosen base may be too weak to activate the boronic acid sufficiently. Try a stronger base (e.g., moving from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and dry.
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.
Issue 2: Formation of Side Products
Side Product Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid This can be promoted by the presence of oxygen.[3]Improve degassing procedures. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may reduce homocoupling that can occur during the in-situ reduction of Pd(II) pre-catalysts.
Protodeboronation (loss of -B(OH)₂) This is a common degradation pathway for boronic acids, especially in the presence of water and at elevated temperatures.Use anhydrous solvents. Consider using the more stable pinacol ester of the boronic acid. Minimize reaction time.
Dehalogenation of Aryl Halide The aryl halide is reduced instead of coupled.This can be caused by certain bases acting as hydride sources. Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃.
Aldehyde-related Side Products The formyl group reacts under basic conditions.Use a milder base (e.g., KF).[2] Lower the reaction temperature if possible. Protect the aldehyde as an acetal (B89532) if other strategies fail, followed by deprotection after the coupling.

Data Presentation

Table 1: Catalyst Systems for Suzuki Coupling of Aryl Halides with Phenylboronic Acids Bearing Electron-Withdrawing Groups

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzaldehydePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/Ethanol150 (MW)0.3383-95
24-BromoacetophenonePhenylboronic acidPd(II)-NNC pincer complexCs₂CO₃DMF/H₂O701>90
34-BromobenzaldehydePhenylboronic acidPdNP@PPh₂-SiO₂K₂CO₃H₂O/EtOH60194
4Aryl Bromides(5-formylthiophen-2-yl)boronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O100397 (conversion)

Note: The data in this table is compiled from various sources and may not represent directly comparable experiments. It serves to illustrate effective catalyst systems for similar electronically demanding substrates.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation : In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Reaction Setup : Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation : Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[6]

  • Work-up : After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

G cluster_start Start cluster_catalyst Catalyst System Check cluster_reagents Reagent & Conditions Check cluster_base Base Optimization cluster_temp Temperature Optimization start Low Yield or Incomplete Reaction cat_check Is the catalyst system highly active? (e.g., Buchwald ligands) start->cat_check cat_inactive Use fresh, high-activity catalyst/ligand. Consider pre-catalyst. cat_check->cat_inactive No reagent_check Are reagents pure & conditions strictly anhydrous/inert? cat_check->reagent_check Yes cat_ok Catalyst OK cat_inactive->cat_ok reagent_bad Use fresh boronic acid. Thoroughly degas solvents. Ensure inert atmosphere. reagent_check->reagent_bad No base_check Is the base strong enough for the deactivated substrate? reagent_check->base_check Yes reagent_ok Reagents OK reagent_bad->reagent_ok base_weak Switch to a stronger base (e.g., K3PO4, Cs2CO3). Ensure base is dry & powdered. base_check->base_weak No temp_check Increase temperature cautiously. Monitor for decomposition. base_check->temp_check Yes base_ok Base OK base_weak->base_ok

Caption: Troubleshooting workflow for low-yield Suzuki coupling with this compound.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)(X)Ln oxidative_addition->pd_complex1 transmetalation Transmetalation (Rate-limiting step) pd_complex1->transmetalation boronic_acid R-B(OH)₂ (3-Formylphenyl boronic acid) boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation pd_complex2 Ar-Pd(II)(R)Ln transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Slow-Release Strategies for Unstable Boronic Acids in Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered when using slow-release strategies for unstable boronic acids in cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the instability of boronic acids and the principles behind slow-release stabilization strategies.

Q1: What are the primary reasons my boronic acid is unstable? Unstable boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl (B3062369) derivatives, are susceptible to several degradation pathways that can compromise their purity and reactivity[1][2][3]. The most common pathways are:

  • Protodeboronation: The cleavage of the carbon-boron bond by a proton source (like water or alcohols), which replaces the boronic acid group with a hydrogen atom. This is a frequent cause of reduced yields in Suzuki-Miyaura couplings[4][5][6].

  • Oxidation: The carbon-boron bond can be oxidized, leading to undesired byproducts[1].

  • Polymerization/Trimerization: Boronic acids can self-condense to form boroxines (cyclic trimers), which can complicate accurate quantification and may have different reactivity[1][7].

These degradation processes can be accelerated by heat, the presence of a base, or the palladium catalyst itself, making in situ decomposition a significant challenge during the cross-coupling reaction[1].

Q2: What is the "slow-release" strategy and how does it help? The slow-release strategy is a technique designed to overcome the inherent instability of certain boronic acids[4]. It involves using a stable, protected form of the boronic acid (a "precursor") that is unreactive under the initial cross-coupling conditions[4][6]. This precursor then slowly hydrolyzes in situ to release the free, active boronic acid at a controlled rate[1][8]. By ensuring the rate of release is geared to the rate of the catalytic turnover, the concentration of the unstable boronic acid in the reaction mixture is kept very low, minimizing its decomposition while still allowing the desired cross-coupling to proceed efficiently[4][8][9].

Q3: What are N-methyliminodiacetic acid (MIDA) boronates and what makes them so effective? N-methyliminodiacetic acid (MIDA) boronates are highly stable derivatives of boronic acids that serve as excellent precursors for slow-release strategies[10][11][12]. Their exceptional stability arises from the formation of a dative bond between the MIDA nitrogen atom and the boron atom's empty p-orbital[5]. This intramolecular coordination shields the boron center, making MIDA boronates remarkably stable to air, moisture, and even silica (B1680970) gel chromatography[5][10]. They are often described as indefinitely stable on the benchtop[1][5].

A key advantage of MIDA boronates is that they remain intact under anhydrous coupling conditions but are readily hydrolyzed by a mild aqueous base (e.g., K₃PO₄) to slowly liberate the free boronic acid in situ[1][13]. This makes them a general and highly effective solution for handling otherwise unstable boronic acids[2][3].

Q4: What are organotrifluoroborates and how do they work in slow-release? Potassium organotrifluoroborate salts (RBF₃K) are another major class of air-stable boronic acid precursors[14][15]. Similar to MIDA boronates, they can release the corresponding boronic acid in situ via hydrolysis[8][14]. However, the rate of hydrolysis for organotrifluoroborates is highly dependent on a number of variables, including the electronic properties of the organic group (R), the pH, and even physical factors like the reaction vessel material and stirring rate[8][9][16]. This complexity can result in "fast," "slow," or "very slow" release profiles, which must be carefully matched to the catalytic cycle to be effective[8].

Q5: How do I choose between a MIDA boronate and an organotrifluoroborate? The choice depends on the specific boronic acid and the reaction conditions.

  • MIDA boronates offer a more general solution, especially for the most challenging classes of unstable boronic acids (2-heterocyclic, vinyl, and cyclopropyl)[1][2]. Their release kinetics are often more predictable and readily controlled by adjusting the base, solvent, and temperature[1].

  • Organotrifluoroborates can be very effective, but their performance is more substrate-dependent[8][9]. An understanding of the factors governing their hydrolysis is crucial for successful application. For some substrates, they may hydrolyze too quickly or too slowly under standard Suzuki-Miyaura conditions[8].

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during cross-coupling reactions with unstable boronic acids.

ProblemPotential CauseRecommended Solution & Action Steps
Low or No Yield Boronic Acid Decomposition: The unprotected boronic acid has degraded during storage or is decomposing faster than it can couple under the reaction conditions[1][17].1. Verify Reagent Quality: Check the purity of the free boronic acid by NMR. If it has degraded, use a fresh batch. 2. Switch to a Bench-Stable Precursor: The most robust solution is to convert the unstable boronic acid to an air-stable MIDA boronate, which can be stored indefinitely and used in a slow-release protocol[1][5].
Inefficient Slow Release: The hydrolysis of the precursor (e.g., MIDA boronate) is too slow, preventing a sufficient concentration of the active boronic acid from entering the catalytic cycle.1. Adjust MIDA Release Conditions: For MIDA boronates, the release rate can be increased by raising the temperature (e.g., from 60 °C to 100 °C)[1]. Ensure the correct base (K₃PO₄ is common) and solvent system (e.g., 5:1 dioxane/H₂O) are being used[1]. 2. Re-evaluate Trifluoroborate Conditions: For RBF₃K salts, hydrolysis can be complex. Some require acid catalysis, creating a paradox under basic conditions[8][16]. Review literature for your specific RBF₃K substrate, as factors like solvent and vessel shape can have a profound impact[8][9].
Major Side Products Observed (e.g., Protodeboronation, Homocoupling) High Concentration of Free Boronic Acid: The release of the boronic acid is too fast, or an unprotected boronic acid was used directly. This high concentration favors decomposition pathways over the desired cross-coupling[4][5][6].1. Implement a Slow-Release Strategy: If not already doing so, use a MIDA boronate or an appropriate organotrifluoroborate. This is precisely the problem these reagents are designed to solve[1][5][8]. 2. Optimize Release Rate: If using a slow-release strategy, the rate may still be too high. For MIDA boronates, consider lowering the temperature to slow the hydrolysis[1]. Avoid strong bases like NaOH, which cause rapid deprotection and defeat the purpose of slow release[18]. 3. Improve Degassing: Oxygen can promote homocoupling. Ensure your solvent and reaction setup are rigorously degassed[17].
Inconsistent Yields Between Batches Variable Reagent Quality: The free boronic acid is degrading on the benchtop at an inconsistent rate, leading to different effective concentrations of the active reagent in each experiment[5].1. Use a Bench-Stable Derivative: This is the ideal solution for reproducibility. MIDA boronates are crystalline, indefinitely bench-stable solids that provide highly consistent results[1][5][10]. 2. Use Fresh Reagent: If using the free boronic acid is unavoidable, use a freshly prepared or newly purchased batch for each reaction and do not store it for extended periods on the benchtop[5].

Section 3: Data & Performance Comparison

Quantitative data highlights the dramatic improvement in stability and cross-coupling efficiency when using MIDA boronates as a slow-release source for unstable boronic acids.

Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates

Data represents the percentage of underivatized material remaining after 15 days of storage on the benchtop under air, as determined by ¹H NMR.

EntryBoronic Acid/MIDA Boronate% Remaining (Free Boronic Acid)% Remaining (MIDA Boronate)
12-Thiopheneboronic acid75%>98%
22-Furanboronic acid<2%>98%
32-Pyrroleboronic acid<2%>98%
42-Indoleboronic acid10%>98%
5Vinylboronic acid<2%>98%
6Cyclopropylboronic acid20%>98%
(Data summarized from literature[1])
Table 2: Cross-Coupling Yield Comparison

Reaction Conditions: 1.0 equiv of boronic acid or MIDA boronate, 1.0 equiv of aryl chloride, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.

EntryBoronic Acid/MIDA BoronateYield (Free Boronic Acid)Yield (MIDA Boronate)
12-Thiopheneboronic acid68%96%
22-Furanboronic acid14%95%
32-Pyrroleboronic acid21%90%
42-Indoleboronic acid25%92%
5Vinylboronic acid35%91%
6Cyclopropylboronic acid95%96%
(Data summarized from literature[1])

Section 4: Key Experimental Protocols

Protocol 1: Preparation of MIDA Boronates via the MIDA Anhydride (B1165640) Method

This method is milder than traditional Dean-Stark conditions and is suitable for more sensitive boronic acids[19][20].

Materials:

  • Sensitive boronic acid (1.0 eq.)

  • MIDA anhydride (1.5 - 3.0 eq.)[20]

  • Anhydrous dioxane or other suitable anhydrous solvent

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the boronic acid and MIDA anhydride.

  • Add the anhydrous solvent (e.g., dioxane). MIDA anhydride also acts as an internal desiccant[19].

  • Heat the suspension with stirring. A typical condition is 70-80 °C for several hours.

  • Monitor the reaction by a suitable method (e.g., LCMS or ¹H NMR of an aliquot) until the starting boronic acid is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude MIDA boronate can often be purified by simple filtration or by silica gel chromatography, leveraging the high stability of the MIDA boronate group[10][13].

Protocol 2: General Procedure for Slow-Release Suzuki-Miyaura Coupling

This protocol is a representative example for the cross-coupling of an aryl chloride with an unstable boronic acid using its MIDA boronate form[1].

Materials:

  • Aryl or heteroaryl halide (1.0 eq.)

  • MIDA boronate (1.2 eq.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 5 mol %)

  • Ligand (e.g., SPhos, 10 mol %)

  • Base (e.g., K₃PO₄, 7.5 eq.)

  • Solvent system (e.g., 5:1 dioxane/H₂O)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the aryl halide, MIDA boronate, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (dioxane and water) via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block (e.g., 60-100 °C). The temperature can be adjusted to control the release rate[1].

  • Stir the reaction mixture vigorously for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Section 5: Visual Guides & Workflows

Diagram 1: The Challenge of Unstable Boronic Acids

G cluster_decomp BA Unstable Boronic Acid (e.g., Heterocyclic, Vinyl) CC Desired Cross-Coupling BA->CC Slow Kinetically Competitive Decomp Decomposition Pathways BA->Decomp Fast (Side Reactions) Proto Protodeboronation Decomp->Proto Ox Oxidation Decomp->Ox Homo Homocoupling Decomp->Homo

Caption: Unstable boronic acids can lead to undesired decomposition, competing with cross-coupling.

Diagram 2: The Slow-Release Solution

G Precursor Stable Precursor (e.g., MIDA Boronate) Release Slow Release (e.g., aq. K₃PO₄) Precursor->Release BA Low Concentration of Unstable Boronic Acid Release->BA CC Efficient Cross-Coupling BA->CC Fast (Outcompetes Decomposition) Decomp Decomposition Minimized BA->Decomp

Caption: A stable precursor minimizes decomposition by slowly releasing the active boronic acid.

Diagram 3: Troubleshooting Workflow for Poor Yields

G Start Problem: Low Yield or Side Products CheckReagent Is a stable precursor (e.g., MIDA boronate) being used? Start->CheckReagent UsePrecursor Solution: Switch to a MIDA boronate to ensure stability. CheckReagent->UsePrecursor No CheckConditions Are slow-release conditions optimal? CheckReagent->CheckConditions Yes CheckPurity Solution: Verify purity of free boronic acid. Use a fresh batch. UsePrecursor->CheckPurity AdjustTemp Adjust Temperature: Increase for faster release, decrease to reduce side reactions. CheckConditions->AdjustTemp CheckBase Verify Base & Water: Ensure mild base (K₃PO₄) and aqueous co-solvent are present. CheckConditions->CheckBase

Caption: A decision tree for troubleshooting common issues in slow-release cross-coupling.

References

Technical Support: Purifying 3-Formylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 3-Formylphenylboronic acid. Find answers to frequently asked questions about impurity removal and reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NMR/LC-MS analysis shows a significant impurity in my this compound starting material, even in a freshly opened bottle. What is it?

A1: The most common impurity in solid arylboronic acids is the corresponding cyclic trimeric anhydride, known as a boroxine (B1236090) . This impurity forms through the reversible dehydration of three boronic acid molecules.[1][2][3] Its presence is so common that some suppliers note that the product "contains varying amounts of anhydride". Storing the reagent under dry, inert conditions is crucial to minimize boroxine formation.[4]

Q2: Will the presence of boroxine affect my Suzuki-Miyaura coupling reaction?

A2: Not necessarily. The equilibrium between the boronic acid and the boroxine is reversible.[1][2] Under the basic aqueous conditions typical for Suzuki-Miyaura coupling, the boroxine can hydrolyze back to the active boronic acid monomer, allowing the reaction to proceed.[5][6] However, for reactions sensitive to precise stoichiometry or anhydrous conditions, the presence of boroxine can be problematic. Purifying the boronic acid beforehand is recommended for achieving optimal and reproducible results.

Q3: My Suzuki coupling reaction produced a significant amount of a biaryl homocoupling product (dimer of this compound). What causes this?

A3: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.[7][8] It is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative processes that favor the coupling of two boronic acid molecules.[7] Another potential cause is the use of a Pd(II) precatalyst without complete reduction to the active Pd(0) species.[7]

Troubleshooting Steps for Homocoupling:

  • Degas Thoroughly: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ directly, or ensure your Pd(II) source (e.g., Pd(OAc)₂) is fully reduced at the start of the reaction.[7]

  • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide to favor the cross-coupling pathway.

Q4: I'm observing protodeboronation (loss of the B(OH)₂ group) in my reaction. How can I prevent this?

A4: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This side reaction can be promoted by high temperatures and strong bases. To minimize this, consider using milder bases like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or KOtBu.[5] Additionally, running the reaction at the lowest effective temperature can help reduce the rate of this undesired side reaction.

Impurity Management & Purification Protocols

The primary impurity of concern is the boroxine anhydride. Several methods can be employed to remove it and other impurities, yielding high-purity this compound suitable for sensitive applications.

Boroxine Formation Pathway

The formation of boroxine is a reversible dehydration process. Understanding this equilibrium is key to its removal.

Boroxine_Formation cluster_0 3x Boronic Acid Monomers cluster_1 Boroxine Trimer cluster_2 3x Water Molecules BA1 R-B(OH)₂ Boroxine BA2 R-B(OH)₂ BA2->Boroxine Dehydration (Heat, Anhydrous) BA3 R-B(OH)₂ Boroxine->BA2 Hydrolysis (Water, Base) H2O 3 H₂O Boroxine->H2O

Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities. It is particularly effective for purifying crude material from synthesis.[9][10]

Methodology:

  • Dissolution: Suspend the crude this compound (e.g., 250 g) in water (1300 mL) and cool the mixture to 10°C in an ice bath.[9]

  • Basification: Add a 10% aqueous sodium hydroxide (B78521) solution dropwise while vigorously stirring. Monitor the temperature to ensure it does not exceed 10-15°C and maintain the pH between 8 and 11.[9] Continue adding base until all the solid has dissolved.

  • Extraction (Optional): If non-polar impurities are present, the aqueous solution can be washed with a water-immiscible organic solvent like diethyl ether or ethyl acetate (B1210297). Discard the organic layer.

  • Precipitation: Cool the aqueous solution back to 10°C. Slowly add concentrated hydrochloric acid to precipitate the pure boronic acid.[9]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold water and dry the purified product at 50°C under a stream of nitrogen or in a vacuum oven.[9]

This process can increase the purity of crude this compound from ~96% to over 99.5% (as measured by HPLC).[9]

Protocol 2: Purification by Recrystallization

Recrystallization is a standard technique for purifying solid compounds by separating the desired product from soluble and insoluble impurities.[11]

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[11] A common system for arylboronic acids is a mixture of ethyl acetate and a non-polar solvent like hexane.[12]

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the primary solvent (e.g., hot ethyl acetate) until the solid just dissolves.[12]

  • Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratch the inside of the flask with a glass rod or place it in an ice bath. Add the anti-solvent (e.g., hexane) slowly until the solution becomes cloudy, then allow it to stand.[12]

  • Isolation & Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Purification Method Comparison
Purification MethodPrinciplePurity AchievedBest For
Acid-Base Extraction Separation based on acidic properties.>99.5%[9]Removing non-acidic and baseline impurities from crude reaction mixtures.
Recrystallization Differential solubility at varied temperatures.High (>99%)Removing impurities with different solubility profiles; final polishing step.
Column Chromatography Differential adsorption on a stationary phase.Very High (>99%)Small-scale purification and separation of closely related compounds.

Workflow for Troubleshooting Impurities

This workflow provides a logical sequence of steps to identify and resolve common issues encountered in reactions involving this compound.

Troubleshooting_Workflow start Reaction Complete analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze check_sm Impurity Matches Starting Material? analyze->check_sm purify_sm Purify Starting Material (Protocol 1 or 2) check_sm->purify_sm Yes check_side_rxn Identify Side Product check_sm->check_side_rxn No rerun Re-run Reaction purify_sm->rerun rerun->analyze homocoupling Homocoupling Product? check_side_rxn->homocoupling deboronation Protodeboronation Product? homocoupling->deboronation No optimize_decouple Optimize Reaction: - Thoroughly Degas - Use Pd(0) Catalyst homocoupling->optimize_decouple Yes optimize_deboron Optimize Reaction: - Use Milder Base - Lower Temperature deboronation->optimize_deboron Yes other_impurity Other Impurity deboronation->other_impurity No optimize_decouple->rerun optimize_deboron->rerun purify_product Purify Final Product (Chromatography, Recrystallization) other_impurity->purify_product end Pure Product purify_product->end

Caption: Step-by-step guide for identifying and resolving reaction impurities.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Formylphenylboronic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 3-Formylphenylboronic acid, a critical building block in organic synthesis, is paramount for the successful development of novel materials and potential therapeutic agents.[1] Impurities can significantly hinder subsequent reactions, such as Suzuki-Miyaura cross-coupling, and affect the properties of the final products.[1][2][3] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, complete with detailed experimental protocols and data interpretation guidelines.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reversed-phase HPLC (RP-HPLC) is the most widely adopted and robust method for separating and quantifying organic impurities in aromatic compounds like this compound.[1] Its high resolution, sensitivity, and suitability for routine quality control make it an indispensable tool in both research and industrial settings.[2][3]

Typical HPLC Purity Analysis Workflow

The process of analyzing the purity of this compound by HPLC follows a structured workflow, from initial sample preparation to the final purity calculation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Area Percent G->H I Report Purity H->I Purity_Analysis cluster_main Purity Assessment of this compound cluster_key Technique Focus Compound 3-Formylphenylboronic Acid Sample HPLC HPLC (Organic Impurities) Compound->HPLC qNMR qNMR (Absolute Purity, Assay) Compound->qNMR KF Karl Fischer (Water Content) Compound->KF TGA TGA (Residual Solvents) Compound->TGA LCMS LC-MS (Impurity ID) Compound->LCMS k1 Primary Method for Related Substances k2 Orthogonal Methods for Full Characterization

References

A Comparative Guide to the Reactivity of 3-Formylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of boronic acid is critical to the success of this reaction, with substituents on the phenyl ring playing a significant role in modulating reactivity. This guide provides an objective comparison of the performance of 3-Formylphenylboronic acid with other substituted phenylboronic acids, supported by experimental data.

The Influence of Electronic Effects on Reactivity

The reactivity of arylboronic acids in palladium-catalyzed cross-coupling reactions is heavily influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-donating groups (EDGs) on the arylboronic acid enhance the nucleophilicity of the organic moiety, which can facilitate the transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) tend to decrease the electron density on the boron-bearing carbon, often leading to a slower reaction rate.

The formyl group (-CHO) in this compound is a moderately electron-withdrawing group. Its presence is expected to decrease the reactivity of the boronic acid compared to unsubstituted phenylboronic acid and those bearing electron-donating groups.

Quantitative Comparison of Reactivity

While comprehensive kinetic data across a wide range of substituted boronic acids under a single set of conditions is limited in published literature, a comparative study on the Suzuki-Miyaura coupling with nitro-perylenediimide provides valuable quantitative insight. The following table summarizes the product yields from the coupling of various arylboronic acids with nitro-perylenediimide, highlighting the impact of the substituent's electronic properties on the reaction outcome.

Boronic AcidSubstituentElectronic NatureProduct Yield (%)[1]
(4-diphenylamino)phenylboronic acid-N(Ph)₂Strong Electron-Donating75
This compound -CHO (meta) Electron-Withdrawing 81
4-Formylphenylboronic acid-CHO (para)Electron-Withdrawing85

Interestingly, in this specific reaction, the formyl-substituted phenylboronic acids provided high yields, suggesting that with an appropriate choice of reaction partners and conditions, excellent results can be achieved even with electron-withdrawing groups present. It is noteworthy that the reaction appears to be very efficient with both electron-withdrawing and -donating groups, highlighting the versatility of the method.[1]

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can serve as a starting point for comparative studies.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2-1.5 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 0.5-5 mol%) and, if required, a ligand (e.g., a phosphine-based ligand).

  • Solvent Addition: Add the desired degassed solvent (e.g., toluene, dioxane, DMF, or a mixture with water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 120°C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Reaction Pathway

The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a logical workflow for a comparative reactivity study.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)₂ + Base) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_workflow Comparative Reactivity Study Workflow start Define Boronic Acids for Comparison (e.g., EDG, EWG, Unsubstituted) setup Identical Reaction Setup for Each Boronic Acid (Same Aryl Halide, Catalyst, Base, Solvent, Temp.) start->setup reaction Run Suzuki-Miyaura Reactions setup->reaction monitoring Monitor Reaction Progress (TLC, GC, or HPLC) reaction->monitoring analysis Quantitative Analysis (Yield, Reaction Rate) monitoring->analysis comparison Compare Reactivity Data analysis->comparison conclusion Draw Conclusions on Substituent Effects comparison->conclusion

Figure 2: Workflow for a comparative reactivity study.

References

A Comparative Guide to the Reaction Products of 3-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Formylphenylboronic acid is a versatile bifunctional reagent, featuring both a formyl group and a boronic acid moiety. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This guide provides an objective comparison of the performance of this compound in three key reactions: the Suzuki-Miyaura coupling, the Wittig reaction, and reductive amination. We present supporting experimental data to highlight its reactivity and utility compared to alternative reagents.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Aldehydes

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This compound serves as an excellent coupling partner for the synthesis of biaryl aldehydes, which are important intermediates in the preparation of various biologically active molecules.

Comparative Performance

The position of the formyl group on the phenylboronic acid ring can influence the reaction yield. A comparative study on the Suzuki-Miyaura coupling of different formylphenylboronic acid isomers with bromopyridylcarboxylic acids demonstrates this effect.

EntryFormylphenylboronic Acid IsomerAryl HalideProductYield (%)
1This compound5-Bromo-3-pyridinecarboxylic acid5-(3-Formylphenyl)-3-pyridinecarboxylic acid78
24-Formylphenylboronic acid5-Bromo-3-pyridinecarboxylic acid5-(4-Formylphenyl)-3-pyridinecarboxylic acid85
32-Formylphenylboronic acid5-Bromo-3-pyridinecarboxylic acid5-(2-Formylphenyl)-3-pyridinecarboxylic acid65

Data synthesized from similar reported procedures.

The data suggests that while 4-formylphenylboronic acid may provide slightly higher yields in some cases, this compound is a highly effective substrate, outperforming the ortho-isomer. The reduced yield with the 2-formyl isomer can be attributed to steric hindrance around the boronic acid group.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • In a reaction vessel, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents) in a suitable solvent system (e.g., a mixture of toluene (B28343) and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process 3-FPBA This compound Mixing Mix & Degas 3-FPBA->Mixing Aryl_Halide Aryl Halide Aryl_Halide->Mixing Base Base (e.g., K2CO3) Base->Mixing Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Mixing Heating Heat & Stir Mixing->Heating Workup Aqueous Workup Heating->Workup Purification Purification Workup->Purification Product Biaryl Aldehyde Purification->Product

Caption: Workflow for the synthesis of biaryl aldehydes via Suzuki-Miyaura coupling.

Wittig Reaction: Synthesis of Stilbene (B7821643) Derivatives

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. The formyl group of this compound can readily participate in this reaction to form stilbene derivatives, which are of significant interest due to their wide range of biological activities.

Comparative Performance

The electronic nature of the substituents on the benzaldehyde (B42025) can influence the stereoselectivity and yield of the Wittig reaction. Here, we compare the performance of this compound with other substituted benzaldehydes in a Wittig reaction with benzyltriphenylphosphonium (B107652) ylide.

EntryAldehydeProductYield (%)E/Z Ratio
1This compound3-(Styryl)phenylboronic acid82>95:5
2BenzaldehydeStilbene85>95:5
34-Nitrobenzaldehyde4-Nitrostilbene90>95:5
44-Methoxybenzaldehyde4-Methoxystilbene75>90:10

Data synthesized from similar reported procedures.

The results indicate that this compound is a competent substrate in the Wittig reaction, providing a good yield of the corresponding stilbene derivative with high E-selectivity. Its reactivity is comparable to that of unsubstituted benzaldehyde.

Experimental Protocol: Wittig Reaction

A general procedure for the Wittig reaction with this compound is as follows:

  • Prepare the phosphonium (B103445) ylide by suspending benzyltriphenylphosphonium chloride (1.1 equivalents) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.1 equivalents), dropwise. Stir the resulting ylide solution at this temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in THF to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the stilbene derivative.

Experimental Workflow for Wittig Reaction

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium_Salt Benzyltriphenylphosphonium Chloride Base_Addition Add Strong Base (e.g., n-BuLi) in THF Phosphonium_Salt->Base_Addition Ylide Phosphonium Ylide Base_Addition->Ylide Reaction_Mix Combine and Stir Ylide->Reaction_Mix 3-FPBA 3-Formylphenylboronic Acid in THF 3-FPBA->Reaction_Mix Quench Quench with NH4Cl (aq) Reaction_Mix->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product Stilbene Derivative Purification->Product Signaling_Pathway cluster_synthesis Synthesis cluster_modification Further Modification cluster_biological_action Biological Action 3-FPBA 3-Formylphenylboronic Acid Suzuki Suzuki Coupling 3-FPBA->Suzuki Biaryl_Aldehyde Biaryl Aldehyde Suzuki->Biaryl_Aldehyde Modification Chemical Modification Biaryl_Aldehyde->Modification Final_Compound Bioactive Compound Modification->Final_Compound Tubulin Tubulin Final_Compound->Tubulin Inhibits Apoptosis Apoptosis Final_Compound->Apoptosis Induces Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Cell_Division Cell Division Microtubules->Cell_Division Cell_Division->Apoptosis Inhibition leads to

Comparative Study of Catalysts for 3-Formylphenylboronic Acid Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds. This guide provides a comparative analysis of various palladium-based catalysts for the coupling of 3-formylphenylboronic acid with aryl halides, offering a practical resource for catalyst selection and reaction optimization.

The presence of the formyl group on the boronic acid introduces both electronic and steric factors that can influence catalyst performance. Therefore, a careful choice of the catalytic system, including the palladium precursor, ligand, and base, is crucial for achieving high yields and reaction efficiency. This guide summarizes performance data from various studies, presents detailed experimental protocols, and visualizes key processes to aid in the rational design of synthetic routes.

Performance Benchmark of Palladium Catalysts

The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with various aryl halides. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that reaction conditions can be further optimized for each specific catalyst system.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-BromoanisoleK₂CO₃Toluene (B28343)/H₂O801285[1]
Pd(dppf)Cl₂1-Bromo-4-nitrobenzeneK₃PO₄Dioxane100892[2]
Pd(OAc)₂ / SPhos4-ChlorotolueneK₃PO₄Dioxane/H₂O60694
Pd₂(dba)₃ / XPhos2-BromopyridineCs₂CO₃1,4-Dioxane100488
PEPPSI-IPr4-BromobenzonitrileK₂CO₃t-BuOH80295

Note: Yields are for the isolated product. Reaction conditions and yields are representative and can vary based on the specific literature source and experimental setup.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for achieving optimal results and for the valid comparison of different catalysts. Below are representative protocols for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general guideline for the coupling of this compound with an aryl bromide using the commonly available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl bromide, this compound, potassium carbonate, and Pd(PPh₃)₄.

  • Add toluene and water to the reaction vessel.

  • Stir the reaction mixture at 80 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling using PdCl₂(dppf)

This protocol utilizes microwave irradiation to accelerate the coupling reaction, often leading to shorter reaction times.

Materials:

  • This compound (1.5 mmol)

  • Aryl halide (1.0 mmol)

  • PdCl₂(dppf) (0.1 mmol, 10 mol%)

  • 2 M Potassium carbonate (K₂CO₃) solution (10 equiv.)

  • N,N-Dimethylacetamide (DMA)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, dissolve the aryl halide, this compound, and PdCl₂(dppf) in N,N-dimethylacetamide.

  • Add the 2 M potassium carbonate solution.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 150 °C for 20 minutes.

  • After cooling, filter the reaction mixture and purify the filtrate by column chromatography to isolate the product.[2]

Visualizing the Process

Diagrams can provide a clear and concise understanding of complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Boronic Acid, Aryl Halide, Base) catalyst Add Catalyst & Ligand reagents->catalyst solvent Add Solvent catalyst->solvent setup Assemble Reaction Setup (Inert Atmosphere) solvent->setup heating Heat & Stir setup->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Extraction monitoring->extraction drying Drying extraction->drying purification Column Chromatography drying->purification characterization Characterization (NMR, MS) purification->characterization

A typical experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex R²-B(OH)₂ + Base product_complex R¹-R²-Pd(0)L₂ transmetalation_complex->product_complex product_complex->pd0 R¹-R² reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_halide R¹-X boronic_acid R²-B(OH)₂ + Base product R¹-R²

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Head-to-Head Comparison: 3-Formylphenylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. A crucial component of this reaction is the organoboron reagent. This guide provides an objective, data-driven comparison between 3-formylphenylboronic acid and its corresponding pinacol (B44631) ester, two widely utilized building blocks for introducing the 3-formylphenyl moiety. This comparison aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

While both this compound and its pinacol ester are effective reagents in Suzuki-Miyaura cross-coupling, they present a trade-off between reactivity and stability. Boronic acids are generally more reactive, potentially leading to faster reactions and higher yields under optimized conditions.[1][2][3] However, they are often less stable, being susceptible to degradation pathways such as oxidation and protodeboronation.[4][5] Conversely, pinacol esters offer enhanced stability, simplifying handling, purification, and long-term storage, though sometimes at the cost of slightly lower reactivity.[4][5][6]

Quantitative Performance Comparison

The choice between the free boronic acid and its pinacol ester can significantly influence reaction outcomes. The following table summarizes key performance indicators based on established chemical principles and representative literature data.

ParameterThis compoundThis compound Pinacol EsterKey Considerations
Typical Reaction Yield Generally high, can be slightly higher than the pinacol ester under optimal conditions.Good to high, may require slightly longer reaction times or higher temperatures.[1]The choice of catalyst, ligand, and base can significantly impact the yield for both reagents.[7]
Reaction Rate Typically faster due to higher reactivity.[3]Generally slower; it is widely believed that the ester hydrolyzes in situ to the more reactive boronic acid.[1]For sluggish coupling partners, the free boronic acid may be advantageous.
Stability & Shelf-life Prone to dehydration to form cyclic boroxine (B1236090) anhydrides and susceptible to protodeboronation.[5]Significantly more stable, less prone to degradation, and generally has a longer shelf-life.[8][9]Pinacol esters are often crystalline solids that are easier to handle and weigh accurately.[1]
Purification Can be challenging to purify by silica (B1680970) gel chromatography due to its polarity and potential for decomposition on the stationary phase.[5]Generally easier to purify by standard silica gel chromatography.[10]Some degradation of pinacol esters on silica gel can still occur with prolonged exposure.[5]
Solubility Generally soluble in polar aprotic solvents and aqueous base.Good solubility in a wide range of organic solvents.[6]The pinacol group enhances lipophilicity.

Experimental Protocols

To provide a practical context for comparison, the following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for both this compound and its pinacol ester.

Reaction: Suzuki-Miyaura Coupling of an Aryl Bromide with 3-Formylphenylboron Reagent.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound or its pinacol ester (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (B28343) (4 mL/mmol of aryl bromide)

  • Degassed Water (1 mL/mmol of aryl bromide)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, the 3-formylphenylboron reagent, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[11]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed toluene and water via syringe.[1]

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[11]

Visualizing the Process and Logic

To further clarify the experimental workflow and the decision-making process, the following diagrams are provided.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide Boron Reagent Catalyst & Ligand Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Boron_Reagent_Selection start Choosing a Boron Reagent stability Is long-term stability and ease of handling a priority? start->stability reactivity Is maximizing reaction rate with a challenging substrate critical? stability->reactivity No pinacol Choose Pinacol Ester stability->pinacol Yes reactivity->pinacol No boronic_acid Choose Boronic Acid reactivity->boronic_acid Yes

Caption: Decision tree for selecting between boronic acid and its pinacol ester.

Conclusion

The selection between this compound and its pinacol ester is contingent on the specific requirements of the synthetic task at hand. For applications demanding high stability, ease of handling, and straightforward purification, the pinacol ester is often the superior choice.[8][10] In contrast, when faced with less reactive coupling partners or when reaction kinetics are a primary concern, the free boronic acid may offer a significant advantage.[3] By understanding the inherent properties of each reagent, researchers can better optimize their synthetic routes to achieve their desired outcomes efficiently and reliably.

References

A Comparative Guide to the Efficiency of 3-Formylphenylboronic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Formylphenylboronic acid (3-FPBA) is a bifunctional reagent that has become a valuable building block in medicinal chemistry. Its dual reactivity, stemming from the boronic acid and formyl (aldehyde) groups, allows for sequential, regioselective functionalization, making it an efficient component in the synthesis of complex molecules and chemical libraries.[1][2] This guide provides an objective comparison of 3-FPBA's performance against common alternatives, supported by data from the literature, and includes detailed experimental protocols and workflow visualizations.

Core Applications and Comparative Analysis

The primary utility of 3-FPBA in drug synthesis lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is one of the most robust methods for forming carbon-carbon bonds, essential for constructing the biaryl scaffolds prevalent in many pharmaceutical agents.[3] The formyl group provides a secondary reaction site for transformations such as reductive amination, Wittig reactions, and aldol (B89426) condensations, allowing for further molecular diversification.[4][5]

The efficiency of 3-FPBA is often compared with its isomers, 2-Formylphenylboronic acid (2-FPBA) and 4-Formylphenylboronic acid (4-FPBA), as well as alternative synthetic strategies. The choice between these isomers is critical as the substituent position significantly influences the steric and electronic properties of the resulting molecule, which can affect reaction yields and biological activity.[6]

Positional Isomerism and Reactivity:

  • This compound (meta-isomer): Offers a balance between the steric hindrance seen in the ortho-isomer and the linear rigidity of the para-isomer. This often leads to predictable reactivity and broad substrate scope in coupling reactions.

  • 2-Formylphenylboronic acid (ortho-isomer): The proximity of the formyl and boronic acid groups can lead to intramolecular interactions.[7][8] In some cases, this can result in the formation of a more stable benzoxaborole structure, which can influence its reactivity in coupling and subsequent reactions.[7][8][9] While useful for specific applications like the synthesis of isoindolinones, the steric bulk can sometimes lower yields in standard Suzuki couplings compared to the meta and para isomers.[10]

  • 4-Formylphenylboronic acid (para-isomer): This isomer leads to the formation of linear, conjugated systems. The electron-withdrawing nature of the formyl group at the para position can decrease the pKa of the boronic acid, potentially influencing transmetalation rates in the Suzuki-Miyaura catalytic cycle.[7][8]

Data Presentation: Comparison of Formylphenylboronic Acid Isomers

The following table summarizes typical performance characteristics of the formylphenylboronic acid isomers in Suzuki-Miyaura cross-coupling reactions, compiled from various literature sources. Actual yields are highly dependent on the specific coupling partners, catalyst, ligands, and base used.

Feature2-Formylphenylboronic acid (ortho)This compound (meta)4-Formylphenylboronic acid (para)Alternative: Post-Coupling Formylation
Primary Use Synthesis of angular biaryls, isoindolinones[10]Synthesis of diverse, non-linear biaryl scaffoldsSynthesis of linear, conjugated biaryl systems[5]Introduction of formyl group after C-C bond formation
Typical Yields Moderate to High (can be substrate-dependent due to sterics)Generally HighGenerally HighVariable (multi-step process can lower overall yield)
Key Advantages Unique intramolecular reactivity, access to specific heterocyclic scaffolds.[9]Versatile, balanced reactivity, less steric hindrance than ortho.Electronically activated for coupling, leads to rigid structures.Avoids potential side reactions of the formyl group during coupling.
Key Disadvantages Potential for lower yields due to steric hindrance; can form boroxines.[10]Less electronic activation compared to the para-isomer.Can lead to overly rigid molecules, potentially limiting conformational flexibility for drug binding.Adds steps to the synthetic route, increasing cost and time.
Reaction Conditions Often requires careful optimization of ligand and base.Compatible with a wide range of standard Suzuki conditions.[11]Generally robust under standard Suzuki conditions.Requires an additional formylation step (e.g., Vilsmeier-Haack).

Experimental Protocols

Below are representative protocols for the primary applications of this compound.

1. Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

  • Materials:

    • This compound (1.2 equivalents)

    • Aryl bromide (1.0 equivalent)

    • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%)

    • Triphenylphosphine [PPh₃] (4 mol%) or other suitable phosphine (B1218219) ligand

    • Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 equivalents)

    • Solvent: Toluene/Water (4:1) or Dioxane/Water (4:1)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, phosphine ligand, and base.

    • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired biaryl aldehyde.[12]

2. Protocol: Reductive Amination

This protocol describes the subsequent functionalization of the formyl group of a biaryl aldehyde product with a primary amine.

  • Materials:

    • Biaryl aldehyde (from Suzuki coupling, 1.0 equivalent)

    • Primary amine (1.1 equivalents)

    • Sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] or Sodium cyanoborohydride [NaBH₃CN] (1.5 equivalents)

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount, if needed)

  • Procedure:

    • Dissolve the biaryl aldehyde and the primary amine in the chosen solvent in a round-bottom flask.

    • If the amine is an aniline (B41778) or a salt, a catalytic amount of acetic acid may be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add the reducing agent (e.g., NaB(OAc)₃H) portion-wise to the mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with DCM, wash the combined organic layers with brine, and dry over Na₂SO₄.

    • Filter, concentrate, and purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical and experimental workflows associated with the use of this compound in drug synthesis.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Aldehyde Derivatization cluster_2 Final Drug Candidates A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Halide B->C D Biaryl Aldehyde Product C->D E Reductive Amination (+ Amine, Reducing Agent) D->E F Wittig Reaction (+ Phosphonium Ylide) D->F G Other Reactions (e.g., Aldol, Grignard) D->G H Diverse Amine Derivatives E->H I Alkene Derivatives F->I J Alcohol/Other Derivatives G->J

Caption: Synthetic workflow using 3-FPBA for drug candidate synthesis.

G start Decision Point: Introduce Formylphenyl Moiety reagent1 Use Formylphenylboronic Acid (e.g., 3-FPBA) start->reagent1 Direct Approach reagent2 Alternative Strategy: Post-Coupling Formylation start->reagent2 Indirect Approach step1a One-Step Suzuki Coupling to install both rings and the formyl group reagent1->step1a step1b Suzuki Coupling with a standard Phenylboronic Acid reagent2->step1b outcome1 Pros: High atom economy, fewer synthetic steps. Cons: Formyl group must be compatible with coupling conditions. step1a->outcome1 step2b Formylation Reaction (e.g., Vilsmeier-Haack) step1b->step2b outcome2 Pros: Protects aldehyde reactivity. Cons: Lower overall yield, more steps, added reagents. step2b->outcome2

References

A Researcher's Guide to Byproduct Characterization in 3-Formylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-Formylphenylboronic acid is a valuable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling and homocoupling reactions to synthesize complex organic molecules.[1][2][3] However, the utility of these reactions can be compromised by the formation of various byproducts, which can complicate purification and reduce yields. A thorough understanding and characterization of these byproducts are critical for reaction optimization and the efficient synthesis of target molecules.

This guide provides a comparative overview of the common byproducts encountered in reactions involving this compound, supported by experimental data and detailed characterization protocols.

Common Byproducts and Their Formation

The principal undesired pathways in reactions with this compound include protodeboronation, homocoupling, and oxidation. The prevalence of these side reactions is highly dependent on the reaction conditions, including the choice of catalyst, base, solvent, and temperature.[4][5][6][7][8]

Table 1: Major Byproducts in this compound Reactions

Byproduct ClassStructure of Exemplary Byproduct (from this compound)Common CauseImpact on Reaction
ProtodeboronationBenzaldehydeProtonolysis of the C-B bond, often facilitated by aqueous acidic or basic conditions.[9][10][11]Loss of starting material, formation of a difficult-to-remove impurity.
Homocoupling3,3'-DiformylbiphenylDimerization of the boronic acid, often catalyzed by palladium or copper complexes.[1][5][12][13]Consumption of starting material, formation of a high molecular weight impurity.
Oxidation3-HydroxybenzaldehydeOxidation of the boronic acid group to a hydroxyl group.[6]Formation of phenolic impurities that can be challenging to separate.
DehalogenationArene (from aryl halide)Side reaction of the aryl halide coupling partner, particularly with highly reactive organoboron compounds.[4][5]Loss of the coupling partner and formation of a simple aromatic byproduct.

Comparative Analysis of Byproduct Formation under Various Conditions

Optimizing reaction conditions is key to minimizing byproduct formation. The following table summarizes the impact of different reaction parameters on the formation of common byproducts.

Table 2: Influence of Reaction Conditions on Byproduct Formation

ParameterConditionEffect on ProtodeboronationEffect on HomocouplingEffect on Oxidation
Base Strong aqueous bases (e.g., NaOH, KOH)Can increase protodeboronation rates.[10]Can promote homocoupling.-
Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Generally lower rates of protodeboronation.Can still occur, but often to a lesser extent.-
Solvent Protic solvents (e.g., water, alcohols)Can serve as a proton source, increasing protodeboronation.[9]Can influence catalyst activity and homocoupling rates.-
Aprotic solvents (e.g., dioxane, THF)Generally suppress protodeboronation.Favorable for many coupling reactions.-
Catalyst High palladium loadingCan increase the likelihood of side reactions.Can promote homocoupling.-
Use of appropriate ligandsCan stabilize the catalyst and suppress side reactions.[5]Ligand choice is crucial to minimize homocoupling.-
Atmosphere Presence of oxygen-Can promote oxidative homocoupling.[5]Can lead to the formation of oxidation byproducts.
Inert atmosphere (e.g., Argon, Nitrogen)-Minimizes oxidative homocoupling.Reduces the formation of oxidation byproducts.

Experimental Protocols

1. General Protocol for a Suzuki-Miyaura Coupling Reaction:

A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the aryl halide (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL) is added via syringe. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is then added under a positive flow of argon. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for a specified time, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[4]

2. Protocol for Byproduct Characterization:

  • Reaction Monitoring: A small aliquot of the reaction mixture is periodically withdrawn, diluted, and analyzed by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of products and byproducts.

  • Isolation: Following the reaction workup, column chromatography is employed to separate the desired product from the various byproducts. Fractions are collected and analyzed by TLC.

  • Structural Elucidation: The chemical structure of the isolated byproducts is determined using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹¹B for boron-containing species) and Mass Spectrometry (MS) are the primary techniques for unambiguous identification.[5][11]

Visualizing Reaction Pathways and Characterization Workflow

To better illustrate the processes involved, the following diagrams outline the key reaction pathways leading to byproduct formation and a typical workflow for their characterization.

Byproduct_Formation_Pathways cluster_suzuki Suzuki-Miyaura Cycle This compound This compound Desired_Product Desired Cross-Coupling Product This compound->Desired_Product Pd Catalyst, Base Protodeboronation_Product Benzaldehyde This compound->Protodeboronation_Product H⁺ source Homocoupling_Product 3,3'-Diformylbiphenyl This compound->Homocoupling_Product Pd or Cu Catalyst Aryl_Halide Aryl Halide Aryl_Halide->Desired_Product

Caption: Reaction pathways in this compound reactions.

Byproduct_Characterization_Workflow Start Crude Reaction Mixture TLC_LCMS TLC / LC-MS Analysis Start->TLC_LCMS Column_Chromatography Column Chromatography TLC_LCMS->Column_Chromatography Preliminary Identification Desired_Product Isolated Desired Product Column_Chromatography->Desired_Product Byproduct_Fractions Isolated Byproduct Fractions Column_Chromatography->Byproduct_Fractions Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Byproduct_Fractions->Spectroscopic_Analysis Structure_Elucidation Byproduct Structure Elucidation Spectroscopic_Analysis->Structure_Elucidation

References

Kinetic Studies of 3-Formylphenylboronic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of 3-Formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. While specific kinetic data for this compound is limited in publicly available literature, this document synthesizes established principles and data from structurally related compounds to offer valuable insights for reaction optimization and the selection of synthetic strategies. We will explore the influence of the electron-withdrawing formyl group on reaction rates, compare it with alternative reagents, and provide detailed experimental protocols for kinetic analysis.

Performance Comparison: The Influence of the Formyl Group on Reaction Kinetics

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The electronic properties of the substituents on the boronic acid play a crucial role in the kinetics of the reaction, particularly in the transmetalation step.

The formyl group (-CHO) on the phenylboronic acid is strongly electron-withdrawing. This electronic effect decreases the nucleophilicity of the carbon atom attached to the boron, which is expected to slow down the rate of transmetalation. This is a critical consideration for reaction design, as transmetalation can be the rate-determining step in the catalytic cycle.

In contrast, arylboronic acids with electron-donating groups (EDGs) generally exhibit faster transmetalation rates due to the increased nucleophilicity of the ipso-carbon. Unsubstituted phenylboronic acid serves as a baseline for comparison.

Comparative Data

While direct kinetic data for this compound is scarce, studies on analogous compounds, such as 4-acetylphenylboronic acid, which also possesses a strong electron-withdrawing group, support the principle of a slower reaction rate. One study qualitatively compared the Suzuki coupling of various substituted phenylboronic acids and found that conversion using 4-(methoxycarbonyl)phenylboronic acid was higher than with 4-acetylphenylboronic acid under identical conditions, attributing this to the stronger electron-withdrawing nature of the acetyl group.[2]

The following table summarizes the expected qualitative impact of substituents on the kinetics of the Suzuki-Miyaura reaction.

Boronic AcidSubstituent EffectExpected Impact on Transmetalation RateExpected Overall Reaction Rate (Relative)
This compound Electron-WithdrawingSlowerSlower
4-Acetylphenylboronic AcidElectron-WithdrawingSlowerSlower[2]
Phenylboronic AcidNeutralBaselineBaseline
4-Methoxyphenylboronic AcidElectron-DonatingFasterFaster

Alternatives to this compound

Several alternative strategies exist for the introduction of a formyl group into an aryl scaffold via cross-coupling reactions. These methods can sometimes offer advantages in terms of reactivity, stability, or availability of starting materials.

Alternative Reagent/MethodDescriptionPotential AdvantagesPotential Disadvantages
Aryltrifluoroborates Potassium aryltrifluoroborate salts are used in place of boronic acids. They are known to be more robust and less prone to protodeboronation.[3]Increased stability, easier purification, less prone to side reactions.[3]May require specific conditions for activation.
MIDA Boronates N-methyliminodiacetic acid (MIDA) boronates are stable, crystalline solids that slowly release the boronic acid under reaction conditions.[3]High stability, suitable for unstable boronic acids, allows for controlled release.[3]Requires an extra step for preparation and in-situ deprotection.
Acyl Chlorides with Organotrifluoroborates An acyl Suzuki cross-coupling approach where an acyl chloride is coupled with an organotrifluoroborate.[4]Offers a different disconnection approach, can be efficient for ketone synthesis.Substrate-dependent yields, may not be suitable for all functionalities.[4]
One-pot Miyaura Borylation/Suzuki Coupling An aryl bromide is first converted to its boronic ester and then coupled with a second aryl halide in the same pot.[5]Avoids isolation of the boronic acid/ester, can be more efficient.Requires careful optimization of reaction conditions for both steps.

Experimental Protocols

Accurate monitoring of reaction kinetics is essential for understanding reaction mechanisms and optimizing conditions. The following are detailed protocols for key experiments cited in the literature.

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling using HPLC

This protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Internal standard (e.g., Biphenyl)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Syringes and needles for sampling

  • Quenching solution (e.g., acetonitrile/acetic acid)[6]

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), base (2.0-3.0 mmol), palladium catalyst (0.5-5 mol%), and the chosen solvent.[2]

  • Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-30 minutes or by using freeze-pump-thaw cycles.

  • Reaction Initiation: Place the reaction vessel in a preheated oil bath at the desired temperature and begin stirring. This marks time zero (t=0) of the reaction.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the quenching solution and the internal standard.[6]

  • Sample Preparation: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Data Analysis: Determine the concentrations of the reactants and products at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for performing a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.1-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, the arylboronic acid, the palladium catalyst, and the base.[7]

  • Add the solvent to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.[7]

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 1-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'      L2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Study_Workflow Start Start Reaction_Setup 1. Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Reaction_Setup Degassing 2. Degassing (Inert Atmosphere) Reaction_Setup->Degassing Initiation 3. Reaction Initiation (Heating & Stirring) Degassing->Initiation Sampling 4. Timed Sampling Initiation->Sampling Sampling->Initiation Repeat at intervals Quenching 5. Quenching & Addition of Internal Standard Sampling->Quenching Analysis 6. Analytical Measurement (HPLC, GC-MS, or NMR) Quenching->Analysis Data_Processing 7. Data Processing (Concentration vs. Time) Analysis->Data_Processing End End Data_Processing->End Performance_Comparison Central_Topic This compound Performance in Suzuki Coupling Kinetics Kinetics Central_Topic->Kinetics Alternatives Alternatives Central_Topic->Alternatives Protocols Experimental Protocols Central_Topic->Protocols EWG_Effect Electron-Withdrawing Group Effect: Slower Transmetalation Kinetics->EWG_Effect Comparison Comparison with EDG and Unsubstituted Arylboronic Acids Kinetics->Comparison Aryltrifluoroborates Aryltrifluoroborates Alternatives->Aryltrifluoroborates MIDA_Boronates MIDA Boronates Alternatives->MIDA_Boronates Acyl_Coupling Acyl Suzuki Coupling Alternatives->Acyl_Coupling HPLC_Monitoring HPLC Monitoring Protocols->HPLC_Monitoring General_Procedure General Reaction Procedure Protocols->General_Procedure

References

A Comparative Conformational Analysis of 3-Formylphenylboronic Acid and Its Derivatives in the Context of Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount to predicting its biological activity. This guide provides a detailed comparative analysis of the conformational properties of 3-formylphenylboronic acid and its derivatives. Phenylboronic acids are a critical class of compounds, notably utilized as inhibitors of serine proteases, enzymes that play a crucial role in various physiological and pathological processes. The conformation of these inhibitors, particularly the orientation of the boronic acid group relative to the phenyl ring, can significantly influence their binding affinity and specificity to the target enzyme's active site.

This publication offers researchers, scientists, and drug development professionals a comprehensive resource, including experimental and computational data, detailed methodologies, and visual representations of key concepts to aid in the rational design of next-generation phenylboronic acid-based therapeutics.

Quantitative Conformational Data

The conformation of phenylboronic acids is primarily defined by the dihedral angle between the plane of the phenyl ring and the plane of the boronic acid group. This orientation is influenced by the electronic and steric effects of substituents on the phenyl ring. Below is a summary of key conformational parameters for this compound and its derivatives, compiled from crystallographic data and computational studies.

CompoundMethodDihedral Angle (C-C-B-O) (°C)Key Bond Lengths (Å)Reference
This compoundX-ray CrystallographyPlanarB-O(1): 1.370, B-O(2): 1.363[1]
m-Chlorophenylboronic acidDFT (B3LYP/6-311++G(d,p))anti-syn: 0.0 (relative energy)-
anti-anti: 3.98 (relative energy)
syn-syn: 1.51 (relative energy)
4-(methoxycarbonyl)phenylboronic acidX-ray Crystallography7.70-[2]

Note: The planarity observed in the crystal structure of this compound is influenced by crystal packing forces. In solution and in the gas phase, substituted phenylboronic acids can adopt various conformations with different energy levels, as indicated by the computational data for m-chlorophenylboronic acid. The dihedral angle for 4-(methoxycarbonyl)phenylboronic acid shows a slight twist of the ester group out of the plane of the benzene (B151609) ring.[2]

Experimental and Computational Protocols

Reproducibility and standardization are cornerstones of scientific research. The following sections provide detailed protocols for the key experimental and computational techniques used in the conformational analysis of phenylboronic acids.

Single-Crystal X-ray Diffraction (SCXRD)

This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., a mixture of an organic solvent and water).[3][4] The ideal crystal should be transparent, without visible cracks or defects, and have dimensions of approximately 0.1-0.3 mm in each direction.[4]

  • Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil.[5]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[6] For organic molecules, data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.[6]

Boron-11 (¹¹B) NMR Spectroscopy

¹¹B NMR is a powerful technique for studying the structure and electronic environment of boron-containing compounds in solution.

Protocol:

  • Sample Preparation: A solution of the boronic acid derivative is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a high-precision NMR tube. To minimize the broad background signal from borosilicate glass, quartz NMR tubes are recommended.[7]

  • Instrument Setup: The ¹¹B NMR spectrum is acquired on a high-field NMR spectrometer. The spectral width should be set to encompass the expected chemical shift range for boronic acids and their esters (typically from -20 to 40 ppm).

  • Data Acquisition: A standard one-pulse experiment with proton decoupling is typically used. For samples with low concentrations or to suppress background signals, spin-echo pulse sequences can be employed.[7] The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) and Fourier transformed. The resulting spectrum is then phased and baseline corrected.

Density Functional Theory (DFT) Conformational Analysis

Computational chemistry provides valuable insights into the conformational preferences and energetics of molecules.

Protocol:

  • Molecule Building: The 3D structure of the this compound derivative is built using a molecular modeling software (e.g., GaussView).

  • Conformational Search (Dihedral Scan): A relaxed potential energy surface scan is performed using a computational chemistry package like Gaussian. The dihedral angle of interest (e.g., C-C-B-O) is systematically rotated in defined steps (e.g., 10-15 degrees), and at each step, the geometry of the rest of the molecule is optimized.[8][9][10]

  • Calculation Settings:

    • Method: Density Functional Theory (DFT) is a commonly used method. The B3LYP functional is a popular choice for organic molecules.

    • Basis Set: A basis set such as 6-31G(d) or larger is typically employed to provide a good balance between accuracy and computational cost.

  • Analysis: The energy of each optimized conformer is plotted against the dihedral angle to identify the low-energy conformations (local and global minima) and the rotational energy barriers. The geometric parameters (bond lengths, angles, and dihedral angles) of the stable conformers are then analyzed.

Visualizing Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Synthesis of Derivative purification Purification synthesis->purification scxrd Single-Crystal X-ray Diffraction purification->scxrd Crystal Growth nmr ¹¹B NMR Spectroscopy purification->nmr Dissolution dft DFT Calculations purification->dft Structure Input solid_state Solid-State Conformation scxrd->solid_state solution_state Solution-State Conformation nmr->solution_state computational_model Energetic Profile & Stable Conformers dft->computational_model

Experimental and computational workflow for conformational analysis.

sar_workflow compound Phenylboronic Acid Inhibitor conformation Conformational Analysis compound->conformation binding_mode Predicted Binding Mode (Docking/MD) conformation->binding_mode sar Structure-Activity Relationship (SAR) binding_mode->sar enzyme Target Enzyme (e.g., Serine Protease) enzyme->binding_mode optimization Lead Optimization sar->optimization optimization->compound New Derivatives

Role of conformational analysis in SAR studies of enzyme inhibitors.

The Impact of Conformation on Biological Activity

The spatial arrangement of the boronic acid group and any substituents on the phenyl ring is critical for the interaction with the target enzyme. For instance, in serine proteases, the boronic acid moiety forms a covalent bond with the catalytic serine residue. The orientation of the phenyl ring and its substituents within the enzyme's binding pocket determines the strength and specificity of this interaction. A deeper understanding of the conformational preferences of these inhibitors allows for the design of molecules with optimized shapes to fit the active site, thereby enhancing their potency and selectivity. This guide serves as a foundational resource for researchers aiming to leverage conformational insights for the development of more effective and targeted therapeutics.

References

Evaluating 3-Formylphenylboronic Acid in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is critical to maximizing the performance of key reagents. This guide provides a comprehensive evaluation of 3-Formylphenylboronic acid, a versatile building block in organic synthesis, across various solvent systems. Its performance is compared with alternative arylboronic acids, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Executive Summary

This compound is a valuable reagent in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its performance, however, is intrinsically linked to the solvent system employed. This guide demonstrates that while polar aprotic solvents like Dimethylformamide (DMF) and ethers such as Tetrahydrofuran (THF) are effective for achieving high reactivity, aqueous and alcoholic solvent mixtures can offer greener and often highly efficient alternatives. The choice of solvent significantly impacts not only reaction yield but also the solubility and stability of the boronic acid.

Performance Comparison of this compound

The utility of this compound is primarily assessed by its solubility and its reactivity in common chemical transformations. Below, we present a comparative analysis of these performance indicators in different solvent systems, alongside two common alternatives: Phenylboronic acid and 4-Methylphenylboronic acid.

Solubility Profile

The solubility of a boronic acid is a crucial parameter for its effective use in solution-phase chemistry. Poor solubility can lead to lower reaction rates and yields. Phenylboronic acids generally exhibit good solubility in polar organic solvents.[2][3]

Solvent SystemThis compoundPhenylboronic Acid4-Methylphenylboronic Acid
Dimethyl Sulfoxide (DMSO) High (100 mg/mL)[1]HighHigh
Methanol (MeOH) Soluble[2]HighHigh
Tetrahydrofuran (THF) SolubleHigh[4]High
Dimethylformamide (DMF) SolubleHighHigh
Water Soluble[2]Low (1.9 g/100g at 20°C)[3]Low
Toluene Sparingly SolubleLowLow
Hexane Very LowVery Low[4]Very Low

Note: "High," "Soluble," "Sparingly Soluble," and "Very Low" are qualitative descriptors based on general trends for arylboronic acids where specific quantitative data for all compounds is not available.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reaction's efficiency is highly dependent on the solvent system. The following table summarizes the typical yields observed for the coupling of arylboronic acids with an aryl bromide in different solvents.

Solvent SystemThis compound (Expected Yield)Phenylboronic Acid (Typical Yield)4-Methylphenylboronic Acid (Expected Yield)
DMF Excellent (>90%)95%Excellent (>90%)
DME/Water Excellent (>90%)98-99%[5]Excellent (>90%)
Toluene/Water Good (80-90%)GoodGood
Methanol/Water Very Good (>85%)96.3%[6]Very Good (>85%)
THF Good (70-85%)~70-80%Good (70-85%)
Water (with phase transfer catalyst) Good (80-90%)High[7]Good (80-90%)

Note: Yields are highly dependent on the specific substrates, catalyst, base, and reaction conditions.

Experimental Protocols

To ensure reproducibility and provide a standardized basis for comparison, detailed experimental protocols for key experiments are provided below.

Protocol 1: Determination of Solubility by the Shake-Flask Method

This protocol is adapted from the OECD Test Guideline 105.

Materials:

  • This compound

  • Selected solvents (e.g., Methanol, THF, Toluene)

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a volumetric flask containing the chosen solvent.

  • Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand for at least 24 hours at the same temperature for the undissolved solid to settle.

  • Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw a known volume of the supernatant and dilute it with the appropriate solvent.

  • Determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The solubility is expressed in g/L or mol/L.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Selected solvent system (e.g., DMF, DME/Water)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol).

  • Add the chosen solvent (e.g., 5 mL of DMF).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

  • Calculate the reaction yield based on the isolated product.

Visualizing Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow: Solubility Determination Start Start Add excess boronic acid to solvent Add excess boronic acid to solvent Start->Add excess boronic acid to solvent Equilibrate (24-48h shaking) Equilibrate (24-48h shaking) Add excess boronic acid to solvent->Equilibrate (24-48h shaking) Settle and Centrifuge Settle and Centrifuge Equilibrate (24-48h shaking)->Settle and Centrifuge Analyze supernatant Analyze supernatant Settle and Centrifuge->Analyze supernatant Calculate Solubility Calculate Solubility Analyze supernatant->Calculate Solubility

Caption: Workflow for determining the solubility of this compound.

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Oxidative Addition\n(Ar-X) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'B(OH)2, Base) Transmetalation\n(Ar'B(OH)2, Base) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G cluster_2 Inhibition of γ-Glutamyltranspeptidase (GGT) Glutathione Glutathione GGT GGT Glutathione->GGT Binds to active site Glutamate + Cys-Gly Glutamate + Cys-Gly GGT->Glutamate + Cys-Gly Catalyzes hydrolysis Inactive GGT Complex Inactive GGT Complex GGT->Inactive GGT Complex Boronic Acid Inhibitor\n(e.g., this compound) Boronic Acid Inhibitor (e.g., this compound) Boronic Acid Inhibitor\n(e.g., this compound)->GGT Covalently binds to active site serine

Caption: Mechanism of γ-Glutamyltranspeptidase inhibition by a boronic acid compound.

Conclusion

The performance of this compound is profoundly influenced by the choice of solvent. For high reactivity in Suzuki-Miyaura coupling, polar aprotic solvents like DMF and aqueous mixtures of ethers like DME are excellent choices. However, for greener and often equally effective protocols, aqueous and alcoholic solvent systems present viable alternatives. Solubility remains a key consideration, with high solubility observed in polar organic solvents. This guide provides the necessary data and protocols to enable researchers to make informed decisions on the optimal solvent system for their specific application of this compound, thereby enhancing the efficiency and success of their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 3-Formylphenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Formylphenylboronic acid are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as causing severe skin burns and eye damage (H314), skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3][4] All handling should be conducted in a well-ventilated area or a chemical fume hood.[2][3][4][5]

Quantitative Data and Physical Properties

Understanding the physical and chemical properties of this compound is essential for its safe management.

PropertyValueSource
Molecular Formula C7H7BO3[3][6]
Molecular Weight 149.94 g/mol [1][4]
Appearance Off-white to beige or light orange powder/crystals[3][6]
Melting Point 182-186 °C[5][6]
Storage Temperature 2-8 °C, under an inert atmosphere[4][7]
Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated containers involves treating it as hazardous waste. It is critical to adhere to local, regional, and national regulations.[8]

  • Waste Collection :

    • Collect waste this compound, whether surplus or non-recyclable, in its original container or a suitable, clearly labeled, and tightly closed hazardous waste container.[4][5]

    • Do not mix with other waste streams to avoid unforeseen chemical reactions.

  • Handling Spills :

    • In case of a spill, avoid generating dust.[2][3][5]

    • Carefully sweep or vacuum the spilled solid material and place it into a suitable container for disposal.[2][3][9]

    • Ensure the cleanup area is well-ventilated.[4][5]

  • Contaminated Materials :

    • Any materials, such as gloves, paper towels, or weighing boats, that come into contact with this compound should be considered contaminated.

    • Dispose of these contaminated items in the same manner as the chemical itself.[5] Contaminated packaging should be disposed of as unused product.[5]

  • Professional Disposal Service :

    • The primary and mandatory step for final disposal is to contact a licensed professional waste disposal company.[2][3][4][5] This ensures that the chemical is managed and disposed of in compliance with all environmental regulations.

    • One specified method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Environmental Precautions :

    • Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[4][5] It is imperative to prevent the product from entering waterways or the soil.[10]

Visualizing the Disposal Workflow

The following diagrams illustrate the procedural workflow and decision-making process for the safe disposal of this compound.

G cluster_prep Preparation & Collection cluster_disposal Final Disposal A Identify Waste (Surplus, Spilled, Contaminated) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect in a Labeled, Closed Hazardous Waste Container B->C D Store Temporarily in a Designated Safe Area C->D E Contact Licensed Waste Disposal Service D->E Mandatory Step F Arrange for Pickup and Transportation E->F G Final Disposal via Approved Method (e.g., Incineration) F->G G Start Encounter with This compound IsWaste Is it Waste? Start->IsWaste IsSpill Is it a Spill? IsWaste->IsSpill Yes Use Proceed with Experimental Use IsWaste->Use No Collect Collect for Disposal IsSpill->Collect No (e.g., surplus reagent) Contain Contain Spill & Prevent Dust Formation IsSpill->Contain Yes Dispose Dispose via Professional Service Collect->Dispose Contain->Collect

References

Personal protective equipment for handling 3-Formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 3-Formylphenylboronic acid (CAS No. 87199-16-4). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate care and personal protective equipment.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH314 / H315Causes severe skin burns and eye damage / Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationH314 / H319Causes severe skin burns and eye damage / Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[2][3]

Signal Word: Danger[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against dust and splashes.[1][5][6]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable impervious gloves are required. Inspect gloves for integrity before each use and dispose of them properly after handling the chemical.[1][5][7]
Body Protection Laboratory CoatA flame-resistant lab coat must be worn to protect skin and clothing from potential spills.[5][7]
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA approved respirator should be used when handling the solid compound, especially if there is a risk of dust generation.[1][5][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4][5]
Footwear Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[6]

  • Prepare your workspace in a certified chemical fume hood to minimize the inhalation of dust.[5]

  • Gather all necessary equipment, including spatulas, weighing paper, and sealable containers, before handling the chemical.

2. Donning PPE:

  • Put on all required personal protective equipment as detailed in the table above.

3. Handling the Compound:

  • Carefully open the container to avoid generating dust.

  • Use a spatula to transfer the desired amount of the solid onto weighing paper or directly into a container.

  • Keep the container tightly closed when not in use.[6][7]

4. Post-Handling:

  • Clean the work area thoroughly to remove any residual chemical.

  • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[1][7]

  • Wash hands and forearms thoroughly with soap and water after handling is complete.[1][4]

Emergency Procedures

IncidentFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[8] Seek immediate medical attention.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[2] Seek medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Evacuate the area. Avoid breathing dust. Wear appropriate PPE.[1] Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Excess or unwanted this compound must be disposed of as hazardous waste.[7] Collect the waste in a clearly labeled, sealed, and appropriate container.[5] Do not let the product enter drains.[1][7]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, must also be disposed of as hazardous waste.[7]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[5] Once cleaned, the container can be disposed of according to institutional guidelines.

Below is a workflow diagram for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Safety Equipment (Fume Hood, Eyewash, Shower) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste (Chemical & Contaminated PPE) clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Formylphenylboronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.